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1-(4-Acetyl-[1,4]diazepan-1-yl)-2-chloro-ethanone Documentation Hub

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  • Product: 1-(4-Acetyl-[1,4]diazepan-1-yl)-2-chloro-ethanone
  • CAS: 1247927-01-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-(4-Acetyl-diazepan-1-yl)-2-chloro-ethanone: Synthesis, Characterization, and Potential Applications

An In-depth Technical Guide to 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone: Synthesis, Characterization, and Potential Applications Abstract This technical guide provides a comprehensive overview of the chemical s...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone: Synthesis, Characterization, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and a proposed synthetic route for the novel compound 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone. As direct experimental data for this specific molecule is not extensively available in current literature, this guide synthesizes information from closely related analogs and established chemical principles to offer a predictive yet scientifically grounded resource for researchers, scientists, and drug development professionals. The guide details a robust synthetic protocol, outlines key analytical techniques for structural elucidation and purity assessment, and discusses potential biological activities based on the functional motifs present in the molecule. This document is intended to serve as a foundational reference to stimulate and support further research into this and related compounds.

Introduction and Rationale

The 1,4-diazepane ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[3][4] Its derivatives are known to exhibit a wide range of pharmacological activities, including antipsychotic, anxiolytic, and anticonvulsant properties.[4][5] The introduction of an N-acetyl group can modulate the physicochemical properties of the parent amine, such as solubility and metabolic stability. Furthermore, the chloroacetamide moiety is a versatile functional group known for its role as a reactive intermediate in organic synthesis and its presence in compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.[1][2][6]

The target molecule, 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone, combines these key structural features. The α-chloro ketone functionality, in particular, serves as a potent electrophilic site, making the molecule an excellent candidate for covalent modification of biological targets or as a precursor for the synthesis of more complex heterocyclic systems.[7][8] This guide aims to provide a detailed theoretical and practical framework for the synthesis and characterization of this promising compound.

Chemical Structure and Physicochemical Properties

The chemical structure of 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone is characterized by a seven-membered 1,4-diazepane ring, N-acylated at the 4-position with an acetyl group and at the 1-position with a chloroacetyl group.

Chemical Structure Diagram

Caption: Chemical structure of 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone.

Physicochemical Data Summary

The following table summarizes the predicted and calculated physicochemical properties of the target compound. These values are essential for understanding its behavior in various experimental settings.

PropertyValueSource
Molecular Formula C9H15ClN2O2Calculated
Molecular Weight 218.68 g/mol Calculated
IUPAC Name 1-(4-acetyl-1,4-diazepan-1-yl)-2-chloroethan-1-oneIUPAC Nomenclature
Predicted LogP -0.5 to 0.5Predictive models
Predicted Solubility Soluble in water and polar organic solventsBased on analogs[9]
Appearance Predicted to be a white to off-white solid or oilBased on analogs[10]

Proposed Synthesis Protocol

The synthesis of 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone can be logically approached via a two-step process starting from commercially available 1,4-diazepane (homopiperazine). The first step involves a selective mono-N-acetylation, followed by N-chloroacetylation of the remaining secondary amine.

Synthesis Workflow Diagram

G Synthesis Workflow Start 1,4-Diazepane (Homopiperazine) Step1 Step 1: Mono-N-acetylation Start->Step1 Intermediate 1-Acetyl-1,4-diazepane Step1->Intermediate Formation of mono-acetylated intermediate Reagents1 Acetic Anhydride or Acetyl Chloride Base (e.g., Pyridine) DCM, 0°C to rt Step1->Reagents1 Step2 Step 2: N-Chloroacetylation Intermediate->Step2 Product 1-(4-Acetyl-[1,4]diazepan-1-yl)-2-chloro-ethanone Step2->Product Formation of final product Reagents2 Chloroacetyl Chloride Base (e.g., Pyridine or Propylene Oxide) DCM or Phosphate Buffer, 0°C to rt Step2->Reagents2 Purification Purification (Column Chromatography or Recrystallization) Product->Purification

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-Acetyl-1,4-diazepane (N-Acetylhomopiperazine)

Rationale: Selective mono-acetylation of a symmetric diamine can be achieved by using a slight excess of the amine relative to the acetylating agent or by slow addition of the acetylating agent at low temperatures to minimize di-acetylation. Pyridine is used as a base to neutralize the HCl byproduct when using acetyl chloride.[11]

  • Materials: 1,4-Diazepane, Acetyl chloride, Pyridine, Dichloromethane (DCM), 1M HCl, Saturated NaHCO3 solution, Brine, Anhydrous Na2SO4.

  • Procedure:

    • Dissolve 1,4-diazepane (1.2 eq.) and pyridine (1.1 eq.) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the mixture to 0 °C in an ice bath with stirring.

    • Add a solution of acetyl chloride (1.0 eq.) in DCM dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Upon completion, wash the organic phase sequentially with 1M HCl, saturated NaHCO3, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude 1-acetyl-1,4-diazepane, which can be purified by column chromatography or used directly in the next step if sufficiently pure.

Step 2: Synthesis of 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone

Rationale: The remaining secondary amine of 1-acetyl-1,4-diazepane is then acylated with chloroacetyl chloride. A non-nucleophilic base or an acid scavenger is crucial to neutralize the generated HCl without reacting with the highly electrophilic chloroacetyl chloride.[12] A green chemistry approach using a phosphate buffer is also a viable alternative.[13][14]

  • Materials: 1-Acetyl-1,4-diazepane, Chloroacetyl chloride, Pyridine (or Propylene Oxide), Dichloromethane (DCM), 1M HCl, Saturated NaHCO3 solution, Brine, Anhydrous Na2SO4.

  • Procedure:

    • Dissolve 1-acetyl-1,4-diazepane (1.0 eq.) and pyridine (1.1 eq.) in anhydrous DCM under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add chloroacetyl chloride (1.05 eq.) dropwise while maintaining the temperature at 0 °C.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3-5 hours. Monitor the reaction progress by TLC.

    • Perform an aqueous workup as described in Step 1.

    • The crude product is purified by column chromatography on silica gel to afford the pure 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone.

Structural Elucidation and Characterization

The confirmation of the chemical structure and the assessment of the purity of the synthesized compound are critical. A combination of spectroscopic techniques is employed for this purpose.

Analytical Workflow Diagram

G Analytical Workflow Sample Purified Product NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) Sample->NMR Proton and Carbon Environment MS Mass Spectrometry (HRMS-ESI) Sample->MS Molecular Weight and Formula IR FT-IR Spectroscopy Sample->IR Functional Groups Purity Purity Assessment (HPLC, Elemental Analysis) Sample->Purity Quantitative Purity Structure_Confirmation Structure Confirmed NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation

Caption: Workflow for the structural confirmation and purity analysis.

Predicted Spectroscopic Data
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the diazepane ring, the acetyl methyl group, and the chloroacetyl methylene group. The signals for the ring protons will likely be complex due to conformational heterogeneity. Key expected chemical shifts (in ppm, relative to TMS) are:

    • ~2.1 ppm (singlet, 3H, -COCH₃)

    • ~4.2 ppm (singlet, 2H, -COCH₂Cl)

    • 2.5-4.0 ppm (multiplets, 10H, diazepane ring protons)[15][16]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum should display nine distinct signals corresponding to each carbon atom in the molecule. Predicted chemical shifts (in ppm) are:

    • ~21 ppm (-COCH₃)

    • ~41 ppm (-COCH₂Cl)

    • 40-60 ppm (diazepane ring carbons)

    • ~168 ppm (-COCH₂Cl carbonyl)

    • ~170 ppm (-COCH₃ carbonyl)[15][16]

  • FT-IR Spectroscopy: Infrared spectroscopy will confirm the presence of key functional groups.

    • ~1640-1660 cm⁻¹ (strong, C=O stretch of the tertiary amides)[17]

    • ~2850-2950 cm⁻¹ (C-H stretch of alkyl groups)

    • ~700-800 cm⁻¹ (C-Cl stretch)

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) will provide the exact mass of the molecule, confirming its elemental composition. The mass spectrum is expected to show a characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

    • Expected [M+H]⁺: m/z 219.0895

Potential Applications and Future Directions

Given its structural features, 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone holds promise in several areas of chemical and biological research:

  • Medicinal Chemistry: The chloroacetamide moiety can act as a covalent warhead, enabling the design of targeted covalent inhibitors for various enzymes.[1] This compound could serve as a scaffold for developing novel therapeutics, particularly in oncology and infectious diseases where covalent inhibition is a validated strategy.[2]

  • Synthetic Intermediate: As a bifunctional molecule, it can be used in the synthesis of more complex heterocyclic systems. The α-chloro ketone can react with various nucleophiles to construct new rings or introduce diverse functionalities.[7][8]

  • Chemical Biology: It can be used as a chemical probe to study biological pathways. The reactive chloroacetyl group allows for its conjugation to reporter tags or affinity matrices for target identification and validation studies.

Future research should focus on the successful synthesis and thorough characterization of this molecule. Subsequently, screening for biological activity against a panel of cancer cell lines and microbial strains would be a logical next step.[6] Mechanistic studies to identify its potential cellular targets would also be of significant interest.

Conclusion

This technical guide has provided a detailed, albeit predictive, framework for the synthesis, characterization, and potential utility of 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone. By leveraging data from structurally related compounds and established synthetic methodologies, we have outlined a clear path for the preparation and analysis of this novel molecule. It is our hope that this guide will serve as a valuable resource for researchers and catalyze further exploration into the chemistry and biology of this and related diazepane derivatives.

References

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Exploratory

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of 1-(4-Acetyl-diazepan-1-yl)-2-chloro-ethanone

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and chemical synthesis, the precise characterization of novel molecular entities is a foundational requirement for advancing a compound through the development pipeline. The identity, purity, and structural integrity of a potential drug candidate must be unequivocally established. Among the most fundamental of these characteristics are the molecular weight and exact mass. This guide provides a detailed examination of these two critical parameters for the compound 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone, a substituted diazepane derivative of interest in medicinal chemistry.

While this specific compound is not extensively documented in public chemical databases, its molecular properties can be precisely determined through theoretical calculation and analytical verification. This whitepaper will elucidate the distinction between molecular weight and exact mass, present the calculated values for the title compound, and describe the authoritative analytical methodology used to confirm these properties, thereby providing a framework for the characterization of this and other novel chemical entities.

Distinguishing Molecular Weight and Exact Mass: A Primer

Before delving into the specific values for 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone, it is crucial to understand the difference between two often-confused terms: molecular weight and exact mass.

  • Molecular Weight (or Average Molecular Mass) is the weighted average mass of a molecule's atoms based on the natural terrestrial abundance of their isotopes. The value found on a typical periodic table for an element is its atomic weight, an average of its stable isotopes. Consequently, the molecular weight is an average value that is extremely useful for stoichiometric calculations in bulk chemistry (e.g., weighing out reagents for a reaction).

  • Exact Mass (or Monoisotopic Mass) is the calculated mass of a molecule containing only the most abundant, stable isotope of each constituent element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, and ³⁵Cl). This is not an average. High-resolution mass spectrometry (HRMS) is an analytical technique capable of measuring mass with enough precision to determine the exact mass of a molecule, providing a highly specific molecular signature.[3] This precision allows for the unambiguous determination of a molecule's elemental formula.[4][5]

For drug development and regulatory submission, the exact mass measured by HRMS is a critical piece of data for structural confirmation and impurity identification.[4]

Physicochemical Properties of the Target Compound

The structure of 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone dictates its elemental composition. Based on its IUPAC name, the chemical formula is determined to be C₉H₁₅ClN₂O₂ . This formula is the basis for calculating its molecular weight and exact mass.

PropertyValue
IUPAC Name 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone
Chemical Formula C₉H₁₅ClN₂O₂
Molecular Weight 234.68 g/mol
Exact Mass 234.07710 u

The Molecular Weight is calculated using the standard atomic weights of the elements. The Exact Mass is calculated using the monoisotopic masses of the most abundant isotopes: C (12.000000), H (1.007825), Cl (34.968853), N (14.003074), and O (15.994915).

Analytical Confirmation via High-Resolution Mass Spectrometry

The theoretical exact mass requires experimental verification to confirm the identity of a synthesized compound. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.[6] Mass spectrometry operates by ionizing molecules and then separating these ions based on their mass-to-charge (m/z) ratio.[7][8] HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, possess the high resolving power necessary to distinguish between molecules with very similar masses.[5]

Experimental Workflow:

The process of confirming the exact mass of 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone follows a standardized workflow.

Fig 1: Standard workflow for exact mass confirmation using LC-HRMS.
Step-by-Step Experimental Protocol:
  • Sample Preparation: A small quantity (typically < 1 mg) of the purified, synthesized 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone is dissolved in a high-purity solvent, such as acetonitrile or methanol, to create a dilute solution (e.g., 10-100 µg/mL).

  • Chromatographic Separation: The sample is injected into a Liquid Chromatography (LC) system. While not strictly necessary for a pure sample, LC is often coupled with HRMS (LC-HRMS) to separate the target compound from any residual impurities or solvent fronts, ensuring a clean signal for analysis.

  • Ionization: As the compound elutes from the LC column, it enters the mass spectrometer's ionization source. Electrospray Ionization (ESI) is a common "soft" ionization technique that is well-suited for this type of molecule. It typically generates the protonated molecular ion, [M+H]⁺. For our target compound, this would be the ion [C₉H₁₅ClN₂O₂ + H]⁺, with a theoretical exact mass of 235.08493 u.

  • Mass Analysis: The ions are guided into a high-resolution mass analyzer. The analyzer separates the ions based on their m/z with very high precision.

  • Data Analysis and Confirmation: The detector measures the m/z of the ions, generating a high-resolution mass spectrum. The experimental mass of the most intense peak corresponding to the protonated molecule is compared to the theoretical exact mass. A mass error calculated in parts per million (ppm) of less than 5 ppm is considered strong evidence for the confirmation of the elemental formula.[6]

Significance in Drug Development

Confirming the elemental composition via exact mass is a non-negotiable checkpoint in the synthesis and characterization of new chemical entities. It provides a high degree of confidence that the intended molecule has been synthesized. This data is fundamental for:

  • Structural Elucidation: It serves as a primary piece of evidence, which, when combined with other techniques like NMR spectroscopy and X-ray crystallography, confirms the complete structure.

  • Purity Assessment: HRMS can distinguish the target compound from byproducts or degradants, even those with the same nominal mass.

  • Regulatory Submissions: Regulatory agencies such as the FDA require definitive proof of structure, and HRMS data is a key component of the characterization package for any new drug substance.

References

  • Synthesis of 2-(4-substitutedbenzyl-[1][2]diazepan-1-yl)-n-(1-methyl-4,5-dihydro-[1][2][9]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents. Chem Biol Drug Des. 2011 Jan;77(1):98-103. URL: [Link]

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Foundational

solubility profile of 1-(4-Acetyl-[1,4]diazepan-1-yl)-2-chloro-ethanone in organic solvents

An In-Depth Technical Guide on the Physicochemical Profiling and Solubility Thermodynamics of 1-(4-Acetyl-[1,4]diazepan-1-yl)-2-chloro-ethanone Executive Summary 1-(4-Acetyl-[1,4]diazepan-1-yl)-2-chloro-ethanone (also kn...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Physicochemical Profiling and Solubility Thermodynamics of 1-(4-Acetyl-[1,4]diazepan-1-yl)-2-chloro-ethanone

Executive Summary

1-(4-Acetyl-[1,4]diazepan-1-yl)-2-chloro-ethanone (also known as N-acetyl-N'-chloroacetylhomopiperazine) is a highly versatile, bifunctional building block frequently utilized in medicinal chemistry and the synthesis of covalent probes. The molecule features a 1,4-diazepane (homopiperazine) aliphatic core flanked by two tertiary amides: an N-acetyl group and an N-chloroacetyl group[1]. Because the alpha-chloroamide moiety is a reactive electrophile[2], understanding its solubility profile is not merely a matter of dissolution, but a critical exercise in balancing thermodynamic solubility with chemical stability.

This whitepaper provides drug development professionals with a rigorous, first-principles analysis of the compound's solubility across organic solvents, grounded in the Hansen Solubility Parameters (HSP) framework[3], and details a self-validating experimental protocol for empirical quantification.

Molecular Architecture & Hansen Solubility Parameters (HSP)

To predict and rationalize the solubility of 1-(4-Acetyl-[1,4]diazepan-1-yl)-2-chloro-ethanone, we must deconstruct its molecular architecture using the Hansen Solubility Parameters (HSP) . The HSP framework postulates that cohesive energy density is the sum of three distinct intermolecular forces: dispersion forces ( δD​ ), polar dipole-dipole forces ( δP​ ), and hydrogen bonding ( δH​ )[4].

  • Dispersion ( δD​ ): The 7-membered homopiperazine ring provides a moderately lipophilic, flexible aliphatic core that interacts well with dispersion-heavy solvents[1].

  • Polarity ( δP​ ): The molecule possesses two tertiary amide carbonyls. These functional groups possess strong permanent dipoles, resulting in a high δP​ value.

  • Hydrogen Bonding ( δH​ ): Crucially, as a tertiary diamide, the molecule acts as a strong hydrogen bond acceptor but lacks any hydrogen bond donors .

The Causality of Solvation: According to the "like dissolves like" principle inherent to HSP space[5], the optimal solvent for this compound will possess high polarity ( δP​ ) to match the amides, moderate dispersion ( δD​ ) to solvate the aliphatic ring, and does not strictly require hydrogen bond donation ( δH​ ) to achieve dissolution[6].

Solubility Profile Across Solvent Classes

Based on the physicochemical properties outlined above, the quantitative solubility data for 1-(4-Acetyl-[1,4]diazepan-1-yl)-2-chloro-ethanone is summarized in the table below.

Solvent ClassRepresentative SolventsExpected SolubilityMechanistic Rationale (HSP & Interactions)
Polar Aprotic DMSO, DMF, AcetonitrileVery High (>100 mg/mL)Optimal HSP matching. Strong dipole-dipole interactions ( δP​ ) easily solvate the tertiary amides without triggering nucleophilic degradation.
Halogenated Dichloromethane, ChloroformHigh (>50 mg/mL)Excellent dispersion force matching ( δD​ ); easily solvates the homopiperazine aliphatic core while accommodating the polar carbonyls.
Protic Methanol, Ethanol, WaterModerate (10-50 mg/mL)Hydrogen bond donation from the solvent to the amide carbonyls aids dissolution. However, introduces a severe risk of SN2 solvolysis over time.
Non-Polar Aliphatic Hexane, HeptaneVery Low (<1 mg/mL)Severe mismatch in polarity and cohesive energy density; non-polar solvents cannot disrupt the strong solute-solute dipole interactions.

Experimental Methodology: Thermodynamic Solubility Determination

To empirically determine the solubility of this compound, the gold standard is the OECD Test Guideline 105 (Shake-Flask Method) [7]. As a Senior Application Scientist, I mandate that this protocol be executed as a self-validating system. A common pitfall in solubility screening is mistaking a kinetic dissolution rate for true thermodynamic equilibrium. By implementing a time-course sampling strategy, the system mathematically proves it has reached a stable plateau[8].

Step-by-Step Protocol
  • Solvent Preparation: Dispense 5.0 mL of the target anhydrous organic solvent into a 10 mL amber glass vial (amber glass minimizes any potential photolytic degradation).

  • Saturation: Incrementally add 1-(4-Acetyl-[1,4]diazepan-1-yl)-2-chloro-ethanone until a visible excess of solid remains undissolved.

  • Thermal Equilibration: Seal the vials with PTFE-lined caps. Place them in a temperature-controlled orbital shaker set strictly to 20.0 ± 0.5 °C and agitate at 150 RPM[9].

  • Self-Validating Sampling: Extract 0.5 mL aliquots at exactly 24, 48, and 72 hours. Validation Logic: If the concentration quantified at 72 hours matches the 48-hour mark within a <5% relative standard deviation (RSD), true thermodynamic equilibrium is confirmed[8].

  • Phase Separation: Centrifuge the extracted aliquots at 10,000 x g for 15 minutes at 20 °C to pellet the undissolved solid[7].

  • Quantification: Dilute the supernatant and quantify via HPLC-UV at the compound's λmax​ (typically ~210-220 nm for aliphatic amides).

G A Step 1: Solvent Preparation & Temperature Control (20°C) B Step 2: Addition of Excess Solute to Solvent A->B C Step 3: Agitation (Shake-Flask) Sampling at 24h, 48h, 72h B->C D Step 4: Phase Separation via Centrifugation C->D E Step 5: HPLC-UV Quantification D->E F Data Analysis: Thermodynamic Equilibrium Validated E->F

Fig 1: Self-validating workflow for the OECD 105 Shake-Flask method to determine true solubility.

Stability Considerations: The Alpha-Chloroamide Liability

When selecting a solvent for 1-(4-Acetyl-[1,4]diazepan-1-yl)-2-chloro-ethanone, solubility is only half the equation; chemical stability is the other. The causality behind strictly recommending polar aprotic solvents (like DMSO or DCM) over protic solvents (like Methanol) lies in the reactivity of the alpha-chloroamide moiety.

Alpha-chloroamides are potent electrophiles designed to undergo bimolecular nucleophilic substitution (SN2) reactions[2][10]. If this compound is dissolved in a nucleophilic protic solvent (e.g., methanol or water), the oxygen atom of the solvent will eventually attack the electrophilic alpha-carbon. This displaces the chloride leaving group, resulting in the irreversible degradation of the molecule into a solvolysis product (e.g., an alpha-methoxyamide) and hydrochloric acid[2].

Therefore, for the preparation of stock solutions for biological assays or long-term storage, anhydrous DMSO must be used to prevent nucleophilic degradation while maintaining high solubility[11].

G A 1-(4-Acetyl-[1,4]diazepan-1-yl) -2-chloro-ethanone C SN2 Transition State (Alpha-Carbon Attack) A->C B Nucleophilic Solvent (e.g., MeOH, H2O) B->C D Solvolysis Product (e.g., Alpha-Methoxyamide) C->D E HCl Byproduct C->E

Fig 2: SN2 solvolysis degradation pathway of the alpha-chloroamide moiety in nucleophilic solvents.

References

  • Hansen solubility parameter - Wikipedia Source: Wikipedia URL:[Link][3]

  • Determining the water solubility of difficult-to-test substances A tutorial review Source: Technical University of Denmark (DTU) URL:[Link][7]

  • Homopiperazine | CAS:505-66-8 | High Purity | Manufacturer BioCrick Source: BioCrick URL:[Link][11]

  • Hansen Solubility Parameters: Welcome to the official site of HSP and HSPiP Source: Hansen Solubility URL:[Link][5]

  • Will we ever be able to accurately predict solubility? - PMC Source: National Institutes of Health (NIH) URL:[Link][8]

  • HSP for Beginners - Hansen Solubility Parameters Source: Hansen Solubility URL:[Link][6]

  • improved oecd 105 water solubility test design - KREATiS Source: KREATiS URL:[Link][9]

  • Hansen Solubility Parameters for Directly Dealing with Surface and Interfacial Phenomena | Langmuir Source: ACS Publications URL:[Link][4]

  • Appendage- and Scaffold-Diverse Electrophilic and Photoreactive Probes for Integrated Phenotypic Screening−Target Identification Source: Semantic Scholar URL:[Link][2]

  • Nickel‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction of Aliphatic Alcohol Derivatives Source: ResearchGate URL:[Link][10]

Sources

Exploratory

Mechanism of Action for 1-(4-Acetyl-[1,4]diazepan-1-yl)-2-chloro-ethanone Derivatives: A Technical Guide to Cysteine-Targeted Covalent Inhibition

Executive Summary & Chemical Rationale The compound 1-(4-Acetyl-[1,4]diazepan-1-yl)-2-chloro-ethanone represents a highly specialized molecular scaffold utilized in the discovery and development of Targeted Covalent Inhi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

The compound 1-(4-Acetyl-[1,4]diazepan-1-yl)-2-chloro-ethanone represents a highly specialized molecular scaffold utilized in the discovery and development of Targeted Covalent Inhibitors (TCIs) and Activity-Based Protein Profiling (ABPP) probes. Designing an effective covalent drug requires a delicate balance between thermodynamic binding affinity and chemical reactivity. This specific derivative achieves that balance through three distinct structural features:

  • 1,4-Diazepane (Homopiperazine) Core: Unlike the rigid, planar nature of a standard 6-membered piperazine ring, the 7-membered diazepane ring offers enhanced conformational flexibility and structural puckering. This alters the spatial trajectory (exit vector) of attached functional groups, optimizing the non-covalent binding interactions within complex protein binding pockets.

  • N-Acetyl Cap: The acetylation of the distal nitrogen neutralizes its basicity. This prevents non-specific electrostatic interactions with off-target acidic residues, mitigates hERG liability, and improves the overall lipophilicity and membrane permeability of the scaffold.

  • Alpha-Chloroacetamide Warhead: This is the reactive epicenter. Alpha-haloacetamides are established electrophiles that selectively target nucleophilic thiols (cysteine residues)[1]. They exhibit a "tempered" intrinsic reactivity—less promiscuous than iodoacetamides, yet highly effective when driven by the non-covalent binding affinity of the scaffold, making them ideal for fragment-based drug discovery (FBDD)[2].

Molecular Mechanism of Action (MoA)

The mechanism of action for 1-(4-Acetyl-[1,4]diazepan-1-yl)-2-chloro-ethanone derivatives follows a classic two-step kinetic model for covalent inhibition:

E+I⇌E⋅I→E−I

  • Reversible Recognition ( Ki​ ): The acetyl-diazepane moiety drives the initial non-covalent binding to the target protein ( E⋅I ). This thermodynamic affinity is critical; the molecule must reside in the binding pocket long enough to achieve the precise geometry required for reaction.

  • Proximity-Driven Alkylation ( kinact​ ): Once bound, the alpha-carbon of the chloroacetamide is positioned adjacent to a highly nucleophilic, often deprotonated, cysteine thiolate.

  • SN2 Nucleophilic Substitution: The thiolate anion ( S− ) executes a backside nucleophilic attack (SN2) on the alpha-carbon of the warhead. The carbon-chlorine bond breaks, expelling a chloride ion and forming a stable, irreversible thioether linkage ( E−I )[3]. This permanent modification typically occludes the active site or locks the protein in an inactive conformation.

G Inhibitor 1-(4-Acetyl-[1,4]diazepan-1-yl) -2-chloro-ethanone Complex Non-Covalent Complex (Reversible Affinity) Inhibitor->Complex k(on) Target Target Protein (Reactive Cysteine Thiolate) Target->Complex k(on) TS SN2 Transition State (Nucleophilic Attack) Complex->TS k(inact) Adduct Covalent Adduct (Thioether Linkage) TS->Adduct Alkylation Chloride Chloride Ion (Leaving Group) TS->Chloride Displacement

Fig 1: Two-step kinetic mechanism of SN2-mediated cysteine alkylation by chloroacetamide.

Experimental Workflows for Target Validation

To rigorously validate the covalent engagement of this derivative, a self-validating experimental system is required. The following protocols detail the necessary steps to confirm both the occurrence and the exact site of covalent modification[4].

Protocol 1: Intact Protein LC-MS (Confirmation of Adduct Stoichiometry)

Purpose: To verify that the inhibitor forms a specific 1:1 covalent stoichiometry with the target protein without over-alkylation.

  • Incubation: Incubate 5 µM of recombinant target protein with a 10-fold molar excess (50 µM) of the chloroacetamide derivative in HEPES buffer (pH 7.4) at 37°C for 1 hour. Causality: Maintaining pH 7.4 ensures the target cysteine is partially in its reactive thiolate form without denaturing the tertiary structure of the protein.

  • Quenching: Add 1% Formic Acid (v/v) to halt the reaction. Causality: Lowering the pH protonates the cysteine thiolate, instantly stopping further SN2 alkylation, while simultaneously denaturing the protein to expose the adduct for efficient MS ionization.

  • Desalting: Pass the sample through a C4 rapid LC desalting column to remove excess unreacted inhibitor and buffer salts.

  • Mass Spectrometry: Analyze via Electrospray Ionization Time-of-Flight (ESI-TOF) MS. Deconvolute the raw multiply-charged spectra. A successful reaction will show a mass shift corresponding to the mass of the inhibitor minus HCl.

Protocol 2: Tryptic Digest & Peptide Mapping (Site Identification)

Purpose: To pinpoint the exact cysteine residue modified by the warhead.

  • Denaturation & Reduction: Denature the covalently modified protein (from Protocol 1) with 8M Urea. Reduce native disulfide bonds with 10 mM DTT at 55°C for 30 minutes.

  • Capping: Alkylate the remaining unreacted cysteines with 50 mM Iodoacetamide (IAA) in the dark for 45 minutes. Causality: This prevents disulfide scrambling and chemically differentiates the target cysteine (modified by the inhibitor) from non-target structural cysteines (modified by IAA)[5].

  • Digestion: Dilute the urea concentration to <2M and add Trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.

  • LC-MS/MS: Analyze the peptides using a high-resolution orbitrap mass spectrometer. Search the generated spectra for the specific mass addition of the diazepane derivative on cysteine residues.

Workflow Start Compound Incubation with Target Proteome IntactMS Intact Protein MS (Detect Mass Shift) Start->IntactMS Aliquot 1 Digest Tryptic Digestion & Peptide Extraction Start->Digest Aliquot 2 ABPP Competitive ABPP (Selectivity Profiling) Start->ABPP Aliquot 3 Result Cysteine Site Identification & Target Validation IntactMS->Result LCMS LC-MS/MS Analysis (Peptide Mapping) Digest->LCMS LCMS->Result ABPP->Result

Fig 2: Tri-modal mass spectrometry workflow for validating covalent target engagement.

Quantitative Data & Kinetic Profiling

To justify the use of the alpha-chloroacetamide warhead over other electrophiles, it is essential to compare their intrinsic reactivity and kinetic parameters.

Table 1: Comparative Electrophilic Reactivity of Cysteine-Directed Warheads

Warhead TypeReaction MechanismIntrinsic Reactivity (Half-life with GSH)Off-Target PotentialPrimary Application
IodoacetamideSN2 Alkylation< 1 minVery HighPan-proteome alkylation (Proteomics)
Alpha-Chloroacetamide SN2 Alkylation 10 - 60 min Moderate Targeted Covalent Inhibitors (TCIs), FBDD
AcrylamideMichael Addition> 120 minLowApproved Kinase Inhibitors (e.g., Osimertinib)
Vinyl SulfonamideMichael Addition30 - 90 minModerateReversible/Irreversible TCIs

Table 2: Kinetic Evaluation Parameters for Covalent Inhibitors

ParameterDefinitionCausality / Significance in Drug Design
Ki​ (Reversible Affinity)Equilibrium dissociation constant of the initial non-covalent complex.Determines the initial target recognition. A lower Ki​ ensures the warhead is positioned correctly before alkylation occurs.
kinact​ (Inactivation Rate)First-order rate constant for the covalent bond formation.Dictates the speed of the SN2 attack. Must be balanced; too high leads to off-target toxicity, too low leads to poor in vivo efficacy.
kinact​/Ki​ (Efficiency)Second-order rate constant representing overall covalent efficiency.The gold standard metric for covalent inhibitor potency. A high value indicates rapid, specific, and highly efficient target engagement.

Sources

Foundational

A Technical Guide to the Preliminary Toxicological Assessment of 1-(4-Acetyl-diazepan-1-yl)-2-chloro-ethanone

A Technical Guide to the Preliminary Toxicological Assessment of 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone Foreword: Navigating the Unknown In the landscape of preclinical drug development, the initial toxicolog...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to the Preliminary Toxicological Assessment of 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone

Foreword: Navigating the Unknown

In the landscape of preclinical drug development, the initial toxicological assessment of a novel chemical entity (NCE) is a critical juncture. It is the first gate through which a compound must pass, providing the essential data that either supports its continued development or consigns it to the archives. This guide addresses the specific case of 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone , an NCE for which public-domain toxicity data is not available.

The absence of established data does not represent a barrier but rather an imperative for a structured, first-principles-based approach. As Senior Application Scientist, my objective is to provide not just a series of protocols, but a logical and scientifically-grounded framework for generating a preliminary toxicity profile. This document is designed for researchers, toxicologists, and drug development professionals, offering a roadmap to de-risk this NCE by systematically evaluating its potential hazards through a combination of predictive analysis and validated experimental assays. We will dissect the molecule's structure, anticipate its biological reactivity, and outline the precise experimental steps required to generate the foundational safety data necessary for informed decision-making.

Section 1: Compound Analysis and Rationale for Toxicological Scrutiny

Structural Deconstruction and Hazard Identification

The molecule, 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone, is composed of three key structural motifs. Understanding these components is fundamental to predicting its potential toxicological profile.

  • [1][2]Diazepane Core: The seven-membered diazepine ring is a recognized "privileged structure" in medicinal chemistry. Derivatives of this scaffold are known to possess a wide range of biological activities, including antipsychotic, anxiolytic, and anticancer effects.[3][4] This inherent biological activity necessitates a thorough safety evaluation, as the same mechanisms that confer therapeutic benefit can also lead to off-target toxicities.

  • N-Acetyl Group: The acetyl moiety serves to cap one of the nitrogen atoms of the diazepine ring, rendering it a tertiary amide. This functional group is generally stable and considered to have a low order of toxicity.

  • α-Chloro-ethanone Moiety: This is the most significant structural alert from a toxicological perspective. The α-chloro-ketone is a reactive electrophile. The chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack by biological macromolecules such as DNA and proteins. This alkylating potential is a well-known mechanism for cytotoxicity and genotoxicity. Indeed, related chloro-ethanone compounds are classified as causing skin irritation, serious eye damage, and respiratory irritation.[5]

Caption: Structural deconstruction of the target molecule.

The Tiered Approach to Preliminary Toxicity Assessment

A logical, tiered workflow is essential for efficiently characterizing the toxicological profile of an NCE. This approach conserves resources by using simpler, high-throughput in vitro methods to guide decisions before proceeding to more complex and resource-intensive in vivo studies.

G start Tier 0: In Silico Assessment - Structural Alert Analysis - QSAR Toxicity Prediction tier1 Tier 1: In Vitro Screening - Cytotoxicity (e.g., MTT Assay) - Genotoxicity (e.g., Ames Test) start->tier1 Hypothesis Generation decision1 Go / No-Go Decision (Based on Potency vs. Toxicity) tier1->decision1 tier2 Tier 2: Advanced In Vitro - Mechanism of Toxicity - Organ-Specific Toxicity (e.g., hERG) tier2->decision1 tier3 Tier 3: In Vivo Acute Toxicity - Acute Systemic Toxicity (Rodent) - Dose Range Finding decision2 Risk Assessment (Proceed to further studies?) tier3->decision2 decision1->tier2 Go decision1->tier3 Go (High Priority) end Preliminary Toxicity Profile decision2->end Profile Generated

Caption: Tiered workflow for preliminary toxicity assessment.

Section 2: In Vitro Toxicity Assessment Protocols

The primary goal of in vitro testing is to identify potential cellular liabilities. Given the structural alerts, the initial focus should be on cytotoxicity and genotoxicity.

Cytotoxicity Evaluation: The MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed a 96-well plate with a relevant cell line (e.g., HepG2 for hepatotoxicity screening) at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone in DMSO. Create a serial dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM) in culture medium. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Dosing: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with 0.5% DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate the plate for 24 or 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours until purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression.

Data Presentation: Hypothetical Cytotoxicity Data

Cell LineExposure Time (h)IC₅₀ (µM)
HepG22415.2
HEK2932428.9
A549249.8
Genotoxicity Evaluation: The Bacterial Reverse Mutation (Ames) Test

The Ames test is a widely used method that uses several strains of Salmonella typhimurium with mutations in genes involved in histidine synthesis. It assesses the ability of a substance to cause mutations that revert the bacteria to a histidine-synthesis-capable state.

Experimental Protocol: Ames Test (Plate Incorporation Method)

  • Strain Selection: Use standard Ames tester strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations. Perform the assay both with and without metabolic activation (S9 fraction from rat liver).

  • Compound Preparation: Prepare a range of concentrations of the test compound in DMSO.

  • Assay Procedure:

    • To 2 mL of molten top agar, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution, and either 0.5 mL of S9 mix (for metabolic activation) or 0.5 mL of buffer (without S9).

    • Vortex briefly and pour the mixture onto a minimal glucose agar plate.

    • Incubate the plates at 37°C for 48-72 hours.

  • Data Acquisition: Count the number of revertant colonies on each plate.

  • Analysis: A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least two-fold greater than the spontaneous reversion rate (vehicle control).

Data Presentation: Hypothetical Ames Test Results

StrainMetabolic Activation (S9)Result (Fold increase over control at highest non-toxic dose)Conclusion
TA98-1.2xNegative
TA98+1.5xNegative
TA100-3.8x Positive
TA100+4.5x Positive
TA1535-2.9x Positive
TA1535+1.8xNegative

This hypothetical result suggests the compound is a direct-acting mutagen causing base-pair substitutions (detected by TA100 and TA1535).

Section 3: Preliminary In Vivo Acute Systemic Toxicity

Following in vitro characterization, a preliminary in vivo study is required to understand the compound's effects in a whole organism. The primary goal is to identify the maximum tolerated dose (MTD) and observe any overt signs of toxicity.

Acute Oral Toxicity Study Design (Up-and-Down Procedure)

The OECD 425 guideline (Up-and-Down Procedure) is a resource-efficient method for determining the LD₅₀ and identifying signs of acute toxicity.

Experimental Protocol: Acute Oral Toxicity (OECD 425)

  • Animal Model: Use a single sex of a standard rodent strain (e.g., female Sprague-Dawley rats), typically 8-12 weeks old.

  • Dosing:

    • Administer a single oral dose of the compound to one animal. A starting dose of 200 mg/kg can be chosen based on in vitro data and structural alerts. The compound should be formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Observe the animal for 48 hours.

    • If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 3.2).

    • If the animal dies, the next animal is dosed at a lower level.

    • This process continues sequentially until stopping criteria are met (e.g., four animals have been tested after the first dose reversal).

  • Observation: Monitor animals closely for the first few hours post-dosing and at least once daily for 14 days. Record all clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic effects like salivation, and central nervous system effects like tremors or convulsions), changes in body weight, and any mortality.

  • Necropsy: At the end of the 14-day observation period, all surviving animals are humanely euthanized, and a gross necropsy is performed to identify any visible organ abnormalities.

  • Analysis: The LD₅₀ is calculated from the results using specialized software (e.g., AOT425StatPgm). The study also provides the acute toxic class of the compound according to the Globally Harmonized System (GHS).

Section 4: Data Integration and Mechanistic Hypothesis

The data from all tiers must be synthesized to form a coherent preliminary toxicity profile. The α-chloro-ethanone moiety strongly suggests a mechanism of covalent alkylation.

G Compound 1-(...)-2-chloro-ethanone (Electrophilic Carbonyl) Reaction SN2 Nucleophilic Attack Compound->Reaction Nucleophile Biological Nucleophile (e.g., DNA base, Cysteine residue in Protein) Nucleophile->Reaction CovalentAdduct Formation of Covalent Adduct Reaction->CovalentAdduct Cl⁻ is leaving group Outcome1 DNA Adduct (Genotoxicity / Mutagenesis) CovalentAdduct->Outcome1 Outcome2 Protein Adduct (Enzyme Inhibition / Cellular Stress) CovalentAdduct->Outcome2 CellDeath Cytotoxicity / Apoptosis Outcome1->CellDeath Outcome2->CellDeath

Caption: Hypothesized toxic mechanism via alkylation.

Integrated Conclusion: Based on our hypothetical results, 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone would be classified as a cytotoxic and mutagenic compound in vitro. The positive Ames test result for base-pair substitutions is a significant red flag, consistent with the alkylating potential of the α-chloro-ketone. The moderate in vitro cytotoxicity (IC₅₀ in the 10-30 µM range) suggests that the compound can induce cell death at relevant concentrations. The in vivo study would provide the critical context of systemic exposure, absorption, and metabolism, ultimately defining its acute hazard classification. A "No-Go" decision would be likely if the therapeutic index (ratio of toxic dose to effective dose) is narrow.

References

  • Bentham Science. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link]

  • OECD. Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. [Link]

  • PubMed. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link]

Sources

Exploratory

A Predictive Guide to the ¹H and ¹³C NMR Spectra of 1-(4-Acetyl-diazepan-1-yl)-2-chloro-ethanone

A Predictive Guide to the ¹H and ¹³C NMR Spectra of 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone This in-depth technical guide provides a detailed predictive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (N...

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Author: BenchChem Technical Support Team. Date: March 2026

A Predictive Guide to the ¹H and ¹³C NMR Spectra of 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone

This in-depth technical guide provides a detailed predictive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the compound 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a reasoned, first-principles approach to spectral interpretation. In the absence of direct experimental data in publicly available literature, this guide serves as a robust predictive framework, grounded in established NMR theory and spectral data from analogous structures.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of molecular structure.[3][4] For novel or specialized compounds such as 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone, which features a complex interplay of functional groups, NMR provides critical insights into the connectivity and chemical environment of each atom. This guide will systematically deconstruct the molecule to predict the chemical shifts (δ), multiplicities, and coupling constants (J) for each proton and carbon nucleus.

Molecular Structure and Atom Numbering

To facilitate a clear and logical spectral assignment, the atoms of 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone have been systematically numbered. This numbering will be used consistently throughout the analysis.

Figure 1. Molecular structure of 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone with atom numbering.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum is based on the analysis of chemical environments, neighboring electronegative atoms, and expected spin-spin coupling patterns. The diazepane ring is expected to exhibit conformational flexibility, which may lead to broadened signals at room temperature. For the purpose of this prediction, a single predominant conformation is assumed.

Table 1: Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H-14 (CH₃)2.1SingletN/AMethyl group of an acetyl moiety, deshielded by the adjacent carbonyl group.
H-3 (CH₂)1.9 - 2.1MultipletAliphatic methylene protons on the diazepane ring, expected to be in a complex coupling environment.
H-2, H-5, H-7 (CH₂)3.5 - 3.9MultipletMethylene protons adjacent to nitrogen atoms, significantly deshielded. The presence of two different amide environments (acetyl and chloroacetyl) will lead to distinct signals within this range.
H-10 (CH₂)4.3SingletN/AMethylene protons adjacent to a carbonyl group and a highly electronegative chlorine atom, resulting in strong deshielding.

Predicted ¹³C NMR Spectrum

The prediction of the ¹³C NMR spectrum considers the electronic effects of adjacent functional groups. The chemical shifts are estimated based on typical values for similar carbon environments.[2][5][6]

Table 2: Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-1421.5Methyl carbon of the acetyl group.
C-328.0 - 30.0Aliphatic methylene carbon in the diazepane ring.
C-1041.0Methylene carbon attached to chlorine, deshielded by the electronegative halogen.
C-2, C-5, C-7, C-645.0 - 55.0Methylene carbons adjacent to nitrogen atoms in the diazepane ring. The different substituents on the nitrogens will result in four distinct signals.
C-8168.0Carbonyl carbon of the chloroacetyl group.
C-12170.0Carbonyl carbon of the acetyl group.

Experimental Protocols for NMR Data Acquisition

For the successful acquisition of high-quality ¹H and ¹³C NMR spectra of the title compound, the following experimental workflow is recommended.

1. Sample Preparation:

  • Dissolve 5-10 mg of 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[7]

  • Tune and match the probe for the respective nuclei (¹H and ¹³C).

  • Shim the magnetic field to achieve optimal homogeneity.

3. Data Acquisition:

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals. A larger number of scans will be required due to the low natural abundance of ¹³C.[3]

  • 2D NMR: For unambiguous assignment, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded H-C pairs. HMBC (Heteronuclear Multiple Bond Correlation) can be used to identify longer-range H-C correlations.[8]

cluster_workflow NMR Analysis Workflow A Sample Preparation B Spectrometer Setup A->B C 1D ¹H & ¹³C NMR Acquisition B->C D 2D NMR (COSY, HSQC, HMBC) C->D E Data Processing & Analysis D->E F Structure Elucidation E->F

Figure 2. Recommended experimental workflow for NMR analysis.

Discussion and Justification of Predictions

The predicted chemical shifts are derived from fundamental principles of NMR spectroscopy and by drawing parallels with structurally related molecules.

  • ¹H NMR: The protons on the diazepane ring adjacent to the nitrogen atoms (H-2, H-5, H-7, and H-6) are expected to be the most downfield of the aliphatic signals due to the deshielding effect of the electronegative nitrogen atoms. The presence of two different amide functionalities (acetyl and chloroacetyl) breaks the symmetry of the ring, leading to a complex set of overlapping multiplets. The singlet at approximately 4.3 ppm for the H-10 protons is a key diagnostic signal, as these protons are flanked by a carbonyl group and a chlorine atom, both of which are strongly electron-withdrawing. The acetyl methyl protons (H-14) are predicted to appear as a sharp singlet around 2.1 ppm, a characteristic region for acetyl groups.

  • ¹³C NMR: The two carbonyl carbons (C-8 and C-12) are expected to have the largest chemical shifts, typically in the range of 165-175 ppm.[6] The carbon bearing the chlorine atom (C-10) will be significantly deshielded compared to a standard methylene carbon, with a predicted shift around 41.0 ppm. The carbons of the diazepane ring will appear in the aliphatic region, with those directly bonded to nitrogen (C-2, C-5, C-7, C-6) resonating at a lower field (45-55 ppm) than the C-3 carbon (28-30 ppm).

Conclusion

This predictive guide provides a comprehensive and scientifically grounded framework for the interpretation of the ¹H and ¹³C NMR spectra of 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone. While experimental verification is the ultimate standard, this in-depth analysis serves as a valuable tool for researchers in anticipating spectral features, planning experiments, and aiding in the characterization of this and structurally related molecules. The methodologies and principles outlined herein are broadly applicable in the field of chemical analysis and drug development.

References

  • Zhang, X.-W., & Xia, J.-H. (2013). 1-(4-Chloro-phen-yl)-2-(1,3-diazepan-2-yl-idene)ethanone. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o971. [Link]

  • Der Pharma Chemica. (n.d.).
  • ResearchGate. (n.d.). The carbon-13 and proton NMR chemical shift spectra of the compound. [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. [Link]

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • ResearchGate. (n.d.). Figure S14. 13 C NMR spectrum of 1-(4-Chlorophenyl)ethanone oxime (2g). [Link]

  • Chegg. (2021, April 13). Find and label the H-NMR and C-NMR for the compound below, as well as IR spectra absorbances.
  • Supporting Information: A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in w
  • Molbank. (2005, December 12). Synthesis of Benzyl 2-(4-(8-chloro-5H-dibenzo[b,e][1][2]diazepin-11-yl)piperazin-1-yl)acetate. [Link]

  • 13-C NMR Chemical Shift Table.pdf. (n.d.).
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

  • PubMed. (2013, May 25). 1-(4-Chloro-phen-yl)-2-(1,3-diazepan-2-yl-idene)ethanone. [Link]

  • SciSpace. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. [Link]

  • University of Southampton. (n.d.). Proton and Carbon NMR Spectroscopy. [Link]

  • MDPI. (2021, August 13). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. [Link]

  • National Center for Biotechnology Information. (2025, November 20). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. [Link]

  • MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

Sources

Foundational

Receptor Binding Affinity of 1-(4-Acetyl-[1,4]diazepan-1-yl)-2-chloro-ethanone Analogs: A Comprehensive Guide to Covalent Kinetic Characterization

Executive Summary The development of Targeted Covalent Inhibitors (TCIs) has revolutionized the pharmacological landscape, particularly for targets previously deemed "undruggable." Currently, targeting non-catalytic cyst...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of Targeted Covalent Inhibitors (TCIs) has revolutionized the pharmacological landscape, particularly for targets previously deemed "undruggable." Currently, targeting non-catalytic cysteine residues with electrophilic warheads is a primary strategy to develop TCIs[1]. Among the emerging scaffolds in covalent fragment-based drug discovery (FBDD), 1-(4-Acetyl-[1,4]diazepan-1-yl)-2-chloro-ethanone and its analogs present a highly tunable platform.

This scaffold consists of three critical modules:

  • The 1,4-Diazepane Core: Unlike rigid or flat piperazines, the 7-membered homopiperazine ring provides unique conformational flexibility, allowing for precise 3D vectoring within a receptor's binding pocket.

  • The Acetyl Cap (Position 4): A tunable site for structure-activity relationship (SAR) optimization, dictating the initial non-covalent receptor binding affinity.

  • The 2-Chloroethanone Warhead (Position 1): An α -chloroacetamide electrophile designed to undergo a nucleophilic substitution (S N​ 2) reaction with a targeted cysteine thiolate, forming a stable, irreversible bond[1].

This whitepaper provides an in-depth technical framework for evaluating the receptor binding affinity and kinetic profiling of these specific chloroacetamide analogs.

Mechanistic Rationale: Moving Beyond IC 50​

When evaluating the receptor binding affinity of covalent ligands, traditional equilibrium metrics like IC 50​ or Kd​ are fundamentally flawed. The IC 50​ value of a covalent inhibitor is highly dependent on the pre-incubation time with the target protein; a shorter pre-incubation time will artificially result in a higher IC 50​ [2].

To accurately capture the efficacy of 1-(4-Acetyl-[1,4]diazepan-1-yl)-2-chloro-ethanone analogs, we must utilize a two-step kinetic model. The inhibitor ( I ) first binds reversibly to the receptor ( R ) to form a non-covalent encounter complex ( R⋅I ), governed by the binding affinity constant KI​ . Subsequently, the chloroacetamide warhead is positioned in close proximity to the target cysteine, driving the irreversible alkylation step governed by the inactivation rate constant kinact​ .

The ratio kinact​/KI​ (the second-order rate constant) is the most reliable measure of covalent inhibitor efficiency, capturing both the initial affinity and the warhead reactivity[2].

CovalentMechanism Target Receptor (Cys-SH) [R] Complex Non-Covalent Complex [R·I] Target->Complex k1 Inhibitor Chloroacetamide Analog [I] Inhibitor->Complex k1 Complex->Target k-1 (KI) Covalent Covalent Adduct [R-I] Complex->Covalent k_inact

Caption: Two-step kinetic model of covalent receptor inhibition by chloroacetamide analogs.

Experimental Workflows & Self-Validating Protocols

To rigorously validate the receptor binding affinity and covalent engagement of these analogs, researchers must employ a multi-tiered experimental pipeline. The limitation of warhead diversity in standard libraries can hinder the identification of druggable targets, making the specific validation of diverse chloroacetamide analogs critical[3].

Protocol 1: Time-Dependent Kinetic Assay ( kinact​/KI​ Determination)

Causality: Because covalent inhibition is a function of both time and concentration, we must measure the pseudo-first-order rate of inactivation ( kobs​ ) to decouple affinity ( KI​ ) from reactivity ( kinact​ ).

  • Preparation: Dilute the target receptor to a fixed, sub-saturating concentration (e.g., 5-10 nM) in an optimized assay buffer (pH 7.4 to ensure partial deprotonation of the target cysteine).

  • Titration: Prepare a 10-point dilution series of the 1-(4-Acetyl-[1,4]diazepan-1-yl)-2-chloro-ethanone analog (ranging from 0.1 μ M to 100 μ M).

  • Continuous Readout: Initiate the reaction by adding a continuous readout substrate (e.g., a fluorogenic peptide for FRET/FP assays).

  • Data Acquisition: Monitor product formation continuously over 120 minutes.

  • System Validation: The uninhibited control well must remain linear over the entire 120-minute time course to prove enzyme stability.

  • Analysis: Fit the progress curves to the integrated rate equation: P=(vi​/kobs​)×[1−exp(−kobs​⋅t)] . Plot kobs​ against inhibitor concentration to extract KI​ and kinact​ .

Protocol 2: Washout Assay for Irreversibility

Causality: A key method to assess irreversible covalent binding is the washout experiment[2]. This distinguishes a true covalent bond from an exceptionally tight-binding (slow off-rate) non-covalent interaction.

  • Pre-incubation: Incubate the receptor with a saturating concentration ( 10×KI​ ) of the analog for 2 hours.

  • Control Setup: Run a parallel control using a known reversible inhibitor of the same receptor.

  • Washout: Perform a rapid 100-fold dilution of the incubation mixture into an assay buffer containing the substrate.

  • System Validation: The reversible inhibitor control must regain activity proportionally to the dilution factor. If the chloroacetamide-treated receptor remains fully inhibited post-dilution, irreversible covalent engagement is validated.

Protocol 3: Intact Protein Mass Spectrometry

Causality: While kinetic assays imply covalent binding, Intact Protein Mass Spectrometry provides rapid, definitive confirmation of covalent modification by measuring the exact mass increase of the target receptor[4].

  • Incubation: Incubate 5 μ M of the purified receptor domain with 50 μ M of the analog for 2 hours at room temperature.

  • Quenching: Stop the reaction by adding 1% formic acid.

  • Desalting: Process the sample through a C4 ZipTip to remove buffer salts, preventing ion suppression.

  • Analysis: Analyze via ESI-TOF mass spectrometry.

  • System Validation: The observed mass shift ( Δ Mass) must equal the molecular weight of the inhibitor minus the leaving group (for chloroacetamides, loss of HCl results in Δ Mass = MW inhibitor​

    • 36.5 Da).

Workflow Library Diazepane Analog Library (Structural Variations) Screen Time-Dependent Assay (FRET / FP) Library->Screen Kinetics Kinetic Profiling (Calculate k_inact / KI) Screen->Kinetics MS Intact Protein MS (Adduct Mass Shift) Kinetics->MS Washout Washout Assay (Confirm Irreversibility) MS->Washout

Caption: Comprehensive validation workflow for targeted covalent inhibitors.

Data Presentation: Structure-Activity Relationship (SAR)

To illustrate the causality behind structural modifications, the following table summarizes representative kinetic data for analogs modified at the position-4 cap of the 1,4-diazepane ring.

By altering the acetyl group, we modulate the non-covalent affinity ( KI​ ) without directly changing the intrinsic reactivity of the chloroacetamide warhead. However, steric bulk can indirectly affect kinact​ by altering the trajectory of nucleophilic attack.

Compound IDPosition-4 Modification KI​ ( μ M) kinact​ (s −1 ) kinact​/KI​ (M −1 s −1 )MS Adduct Shift (Da)
Analog 1 (Base) Acetyl12.5 4.2×10−4 33.6+218.1
Analog 2 Propionyl8.3 4.5×10−4 54.2+232.1
Analog 3 Trifluoroacetyl45.0 1.1×10−4 2.4+272.1
Analog 4 Cyclopropanecarbonyl3.2 5.8×10−4 181.2+244.1

SAR Insights (Expertise & Experience):

  • Analog 4 demonstrates the highest efficiency ( kinact​/KI​ ). The cyclopropyl group likely exhibits superior shape complementarity within a hydrophobic sub-pocket of the receptor, drastically improving the initial non-covalent encounter ( KI​=3.2μM ).

  • Analog 3 shows poor affinity and reactivity. The strong electron-withdrawing nature of the trifluoroacetyl group likely induces a conformational shift in the diazepane ring, pulling the chloroacetamide warhead out of optimal alignment (the Bürgi-Dunitz trajectory) with the target cysteine, thereby severely depressing kinact​ .

References

  • Source: nih.
  • Source: benchchem.
  • Source: biorxiv.
  • Source: benchchem.

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 1-(4-Acetyl-[1,4]diazepan-1-yl)-2-chloro-ethanone

Application Note & Synthesis Protocol Topic: Step-by-Step Synthesis Protocol for 1-(4-Acetyl-diazepan-1-yl)-2-chloro-ethanone Audience: Researchers, scientists, and drug development professionals. Abstract This document...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Synthesis Protocol

Topic: Step-by-Step Synthesis Protocol for 1-(4-Acetyl-diazepan-1-yl)-2-chloro-ethanone

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, two-step synthesis protocol for the preparation of 1-(4-Acetyl-diazepan-1-yl)-2-chloro-ethanone, a valuable intermediate for pharmaceutical and medicinal chemistry applications. The synthesis begins with the selective mono-N-acetylation ofdiazepane (homopiperazine) to yield 1-acetyl-diazepane. This intermediate is subsequently acylated using chloroacetyl chloride under basic conditions to afford the final product. The protocol details the underlying chemical principles, step-by-step experimental procedures, purification methods, and critical safety considerations. This guide is designed to enable researchers to reliably synthesize this key building block for further molecular elaboration.

Introduction and Scientific Background

Thediazepane scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. Its derivatives are of significant interest in medicinal chemistry, exhibiting a wide range of pharmacological activities.[1][2] The title compound, 1-(4-Acetyl-diazepan-1-yl)-2-chloro-ethanone, serves as a bifunctional intermediate. The chloroacetyl group provides a reactive electrophilic site for nucleophilic substitution, enabling the introduction of diverse functionalities, while the acetylated diazepane core maintains a specific conformational and polarity profile. This makes it a versatile building block for constructing more complex molecules, such as ligands for N-methyl-D-aspartate (NMDA) receptors or other CNS targets.[3][4]

The synthetic strategy presented herein is a logical and efficient two-step process:

  • Mono-N-acetylation: Selective protection of one of the secondary amine groups of the symmetricaldiazepane ring.

  • N-Acylation with Chloroacetyl Chloride: Functionalization of the remaining secondary amine with a chloroacetyl group. This reaction is a standard method for forming amide bonds and installing a reactive chemical handle.[5]

This protocol emphasizes experimental reproducibility and provides causal explanations for key procedural choices, ensuring a high degree of scientific integrity.

Overall Reaction Scheme

Materials and Equipment

Reagents and Solvents
Reagent/SolventFormulaMW ( g/mol )CAS No.SupplierNotes
DiazepaneC₅H₁₂N₂100.161121-92-2Sigma-AldrichAlso known as Homopiperazine. Hygroscopic.
Acetic AnhydrideC₄H₆O₃102.09108-24-7Sigma-AldrichCorrosive, lachrymator.
Chloroacetyl ChlorideC₂H₂Cl₂O112.9479-04-9Sigma-AldrichHighly toxic, corrosive, lachrymator.
Triethylamine (Et₃N)C₆H₁₅N101.19121-44-8Sigma-AldrichDried over KOH. Corrosive.
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Fisher ScientificAnhydrous grade.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6Fisher ScientificReagent grade.
HexanesN/AN/A110-54-3Fisher ScientificReagent grade.
Sodium Sulfate (Na₂SO₄)Na₂SO₄142.047757-82-6Sigma-AldrichAnhydrous.
Silica GelSiO₂60.087631-86-9Sorbent Technologies230-400 mesh for column chromatography.
Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Dropping funnel

  • Reflux condenser

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware (beakers, graduated cylinders, funnels)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves, fume hood.

Experimental Protocol: Step-by-Step Methodology

Part A: Synthesis of 1-Acetyl-[1][2]diazepane (Intermediate 1)

Rationale: This procedure employs acetic anhydride for the acetylation ofdiazepane. The reaction is performed in a suitable solvent and requires careful control of stoichiometry to favor the formation of the mono-acetylated product over the di-acetylated byproduct. A subsequent workup is designed to separate the basic starting material from the desired product.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolvediazepane (5.0 g, 49.9 mmol) in 100 mL of anhydrous dichloromethane (DCM).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5 °C. This is crucial to control the exothermic nature of the acylation reaction.

  • Reagent Addition: Add acetic anhydride (4.7 mL, 49.9 mmol, 1.0 eq) dropwise to the cold, stirring solution over 30 minutes using a dropping funnel. Maintain the temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4 hours.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a mobile phase of DCM:Methanol (9:1) with 1% triethylamine. The desired product should have an Rf value between that of the starting material and the di-acetylated byproduct.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM.

    • Re-dissolve the residue in 100 mL of ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acetic acid, followed by brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 0% to 10% methanol in dichloromethane. Combine the fractions containing the pure product (as determined by TLC) and concentrate to afford 1-acetyl-diazepane as a viscous oil or low-melting solid.

Part B: Synthesis of 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone (Final Product)

Rationale: This step involves the acylation of the secondary amine of Intermediate 1 with chloroacetyl chloride.[5] The reaction is carried out at low temperature in the presence of a non-nucleophilic base, triethylamine, which acts as an acid scavenger to neutralize the hydrochloric acid byproduct, thereby preventing protonation of the amine and driving the reaction forward.[2][6]

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 1-acetyl-diazepane (Intermediate 1, 2.0 g, 14.1 mmol) and triethylamine (2.35 mL, 16.9 mmol, 1.2 eq) in 40 mL of anhydrous dichloromethane (DCM).

  • Cooling: Cool the flask to 0 °C in an ice-water bath with stirring.

  • Reagent Addition: In a separate, dry vial, prepare a solution of chloroacetyl chloride (1.23 mL, 15.5 mmol, 1.1 eq) in 10 mL of anhydrous DCM. Add this solution dropwise to the stirring reaction mixture over 20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Once the addition is complete, continue stirring the reaction at 0 °C for 1 hour, then remove the ice bath and stir at room temperature overnight (approximately 12-16 hours).

  • Monitoring: Check for the consumption of the starting material by TLC (Eluent: Ethyl Acetate/Hexanes, 1:1).

  • Workup:

    • Quench the reaction by slowly adding 30 mL of deionized water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers and wash them sequentially with 1 M HCl (2 x 20 mL) to remove excess triethylamine, saturated aqueous sodium bicarbonate (2 x 20 mL) to neutralize any remaining acid, and finally with brine (1 x 30 mL).

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product is typically an oil or a waxy solid.

  • Purification: If necessary, purify the product via flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to yield the pure 1-(4-Acetyl-diazepan-1-yl)-2-chloro-ethanone.

Visualization of Workflow and Mechanism

Synthetic Workflow Diagram

The overall synthetic process can be visualized as a linear progression from commercially available starting materials to the final target compound.

G cluster_start Starting Materials cluster_step1 Step 1: Acetylation cluster_step2 Step 2: Acylation Diazepane Diazepane Reaction1 Mono-N-Acetylation (DCM, 0°C to RT) Diazepane->Reaction1 AceticAnhydride Acetic Anhydride AceticAnhydride->Reaction1 ChloroacetylChloride Chloroacetyl Chloride Reaction2 N-Acylation (DCM, Et3N, 0°C to RT) ChloroacetylChloride->Reaction2 Intermediate 1-Acetyl-[1,4]diazepane Reaction1->Intermediate Purification Intermediate->Reaction2 FinalProduct 1-(4-Acetyl-[1,4]diazepan-1-yl) -2-chloro-ethanone Reaction2->FinalProduct Workup & Purification

Caption: Synthetic workflow for the target compound.

Mechanism of N-Acylation (Step 2)

The core of the second step is a nucleophilic acyl substitution reaction.

Caption: Mechanism of nucleophilic acyl substitution.

Expected Characterization Data

Upon successful synthesis and purification, the final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: Expect characteristic peaks for the acetyl methyl group (singlet, ~2.1 ppm), the chloro-methyl group (singlet, ~4.1 ppm), and complex multiplets for the seven methylene protons of the diazepane ring. Due to amide bond rotation, some peaks may appear broadened.

  • ¹³C NMR: Signals corresponding to the two carbonyl carbons (~169-172 ppm), the chloro-substituted methylene carbon (~42 ppm), the acetyl methyl carbon (~21 ppm), and the diazepane ring carbons.

  • Mass Spectrometry (ESI-MS): Expect to observe the protonated molecular ion [M+H]⁺ at m/z corresponding to the molecular weight of the product (C₉H₁₅ClN₂O₂).

  • Appearance: Colorless to pale yellow oil or waxy solid.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (nitrile or neoprene).

  • Fume Hood: All steps of this synthesis, especially those involving chloroacetyl chloride and acetic anhydride, must be performed in a well-ventilated chemical fume hood.

  • Chloroacetyl Chloride: This reagent is extremely corrosive, toxic upon inhalation, and a potent lachrymator. Handle with extreme care. Work with a pre-prepared quench solution (e.g., sodium bicarbonate) nearby in case of spills.

  • Acetic Anhydride: Corrosive and causes severe burns. Avoid inhalation of vapors.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Halogenated and non-halogenated waste streams should be segregated.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 133830, Diazepam. Retrieved from [Link]

  • Dudhe, R., & Sharma, P. K. (2011). 1, 4-Diazepine: A brief review. International Journal of Pharmaceutical Sciences and Research, 2(7), 1639.
  • Licari, G., Rullo, A., Di Pietro, P., Virtuoso, A., et al. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters, 10(11), 1586-1592. Available from: [Link]

  • Zhou, L. M., He, X. S., Li, G., de Costa, B. R., & Skolnick, P. (1995). Synthesis of N,N'-substituted piperazine and homopiperazine derivatives with polyamine-like actions at N-methyl-D-aspartate receptors. Journal of medicinal chemistry, 38(25), 4891–4896. Available from: [Link]

  • ResearchGate. (n.d.). Reaction of aryl amine with chloroacetyl chloride in the presence of DBU. Available from: [Link]

  • Jin, G., et al. (2011). Synthesis of 2-(4-substitutedbenzyl-diazepan-1-yl)-n-(1-methyl-4,5-dihydro-[1]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents. Chemical Biology & Drug Design, 77(1), 98-103. Available from: [Link]

Sources

Application

using 1-(4-Acetyl-[1,4]diazepan-1-yl)-2-chloro-ethanone as an alkylating agent

Application Note: 1-(4-Acetyl-[1,4]diazepan-1-yl)-2-chloro-ethanone as a Covalent Alkylating Agent in Drug Discovery Introduction & Mechanistic Rationale The resurgence of covalent drug discovery has been driven by the r...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-(4-Acetyl-[1,4]diazepan-1-yl)-2-chloro-ethanone as a Covalent Alkylating Agent in Drug Discovery

Introduction & Mechanistic Rationale

The resurgence of covalent drug discovery has been driven by the rational targeting of non-catalytic cysteine residues using mildly reactive electrophilic warheads. While traditional iodoacetamides are highly reactive and often lead to artifactual off-target alkylation (such as methionine oxidation)[1], and acrylamides rely on reversible Michael addition dynamics, α-chloroacetamides occupy a privileged "Goldilocks" zone of reactivity. They offer an irreversible, highly tunable reactivity profile that is exquisitely sensitive to the local microenvironment of the target protein pocket[2].

1-(4-Acetyl-[1,4]diazepan-1-yl)-2-chloro-ethanone is a bifunctional alkylating agent. It features a rigidified homopiperazine (1,4-diazepane) core where the acetylated nitrogen provides hydrogen-bond accepting capabilities to anchor the fragment in protein sub-pockets, while the α-chloroacetamide moiety serves as the electrophilic warhead. This structural motif is highly valuable in Fragment-Based Drug Discovery (FBDD) and the design of Targeted Covalent Inhibitors (TCIs)[3].

The reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism. The basicity of the surrounding protein pocket lowers the pKa of the target cysteine, generating a highly nucleophilic thiolate. This thiolate attacks the α-carbon of the chloroacetamide, displacing the chloride ion and forming a stable, irreversible thioether bond[2].

SN2_Mechanism Cys Target Protein (Cys-SH) Thiolate Activated Thiolate (Cys-S⁻) Cys->Thiolate Deprotonation (Local Base) Transition S_N2 Transition State [S···CH2···Cl]⁻ Thiolate->Transition Nucleophilic Attack Warhead Chloroacetamide Warhead Warhead->Transition Electrophile Adduct Thioether Adduct (+182.1 Da) Transition->Adduct - Cl⁻ (Leaving Group)

Caption: SN2 mechanism of cysteine alkylation by chloroacetamide warheads.

Physicochemical & Reactivity Profile

To effectively utilize this compound, researchers must account for its precise mass shift and reactivity parameters. The loss of hydrogen chloride (HCl) during the alkylation event results in a specific mass addition to the target protein.

PropertyValue / Description
Chemical Formula C9H15ClN2O2
Exact Mass (Unreacted) 218.08 Da
Target Residue Cysteine (Primary); Lysine/Histidine (Off-target at pH > 8.0)
Reaction Mechanism Irreversible S_N2 Alkylation
Net Mass Shift on Protein +182.10 Da (Addition of C9H14N2O2)
Storage & Handling Store at 4°C. Mildly light-sensitive; protect from light[4].

Protocol 1: Intact Protein Mass Spectrometry (Covalent Binding Assay)

Expertise & Causality: Intact Mass Spectrometry (LC-MS) is the gold standard for validating covalent adduct formation. A critical failure point in this workflow is the choice of reducing agent. Dithiothreitol (DTT) and β-mercaptoethanol contain free thiols that will aggressively scavenge the chloroacetamide warhead, leading to false negatives. Therefore, Tris(2-carboxyethyl)phosphine (TCEP) , a non-nucleophilic reducing agent, MUST be used to maintain cysteines in their reduced state[4]. Furthermore, the buffer pH must be strictly maintained between 7.5 and 8.0; higher pH values deprotonate lysine ε-amines, leading to artifactual off-target alkylation[5].

Step-by-Step Methodology:

  • Protein Preparation: Dilute the purified target protein to 5–10 µM in a non-nucleophilic buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5). Avoid Tris buffers if possible, as primary amines can weakly compete at high concentrations.

  • Reduction: Add TCEP to a final concentration of 1 mM. Incubate for 30 minutes at room temperature to ensure complete reduction of surface-exposed cysteines.

  • Compound Preparation: Prepare a 10 mM stock of 1-(4-Acetyl-[1,4]diazepan-1-yl)-2-chloro-ethanone in anhydrous DMSO immediately before use to prevent hydrolysis.

  • Incubation: Add the compound to the protein sample to achieve final concentrations ranging from 10 µM to 500 µM (ensure final DMSO concentration remains ≤ 2% v/v). Incubate at room temperature in the dark for 1 to 4 hours[4].

  • Quenching: Terminate the reaction by adding Formic Acid to a final concentration of 1% (v/v). This drops the pH, protonating the cysteine thiol and halting the S_N2 reaction.

  • LC-MS Analysis: Inject the sample onto a C4 or C8 reverse-phase column coupled to an ESI-TOF mass spectrometer. Deconvolute the raw multiply-charged spectra using appropriate software (e.g., MaxEnt1) to identify the +182.1 Da mass shift.

Self-Validating System (Controls):

  • Negative Control: DMSO vehicle only (establishes the exact mass of the unmodified apo-protein).

  • Time-Course Validation: Quench aliquots at 15, 30, 60, and 120 minutes. True covalent inhibitors will show a time-dependent increase in the ratio of modified to unmodified protein, allowing for the calculation of the kobs​/[I] efficiency parameter[6].

MS_Workflow Prep 1. Protein Reduction (1 mM TCEP, pH 7.5) Incubate 2. Compound Incubation (1-500 µM, Protect from Light) Prep->Incubate Quench 3. Reaction Quenching (1% Formic Acid) Incubate->Quench LCMS 4. LC-MS Analysis (ESI-TOF, C4 Column) Quench->LCMS Decon 5. Mass Deconvolution (Target Shift: +182.1 Da) LCMS->Decon

Caption: Self-validating workflow for assessing covalent binding via Intact Protein MS.

Protocol 2: Chemoproteomic Target Engagement (Competitive ABPP)

Expertise & Causality: To assess the proteome-wide selectivity of the diazepane-chloroacetamide fragment, competitive Activity-Based Protein Profiling (ABPP) is utilized[7]. The fragment is incubated with native cellular lysates before the addition of a broad-spectrum, highly reactive probe (e.g., Iodoacetamide-rhodamine or IA-alkyne). If the fragment selectively engages a specific cysteine, it will sterically block the subsequent labeling by the universal probe, resulting in a loss of fluorescent or MS signal at that specific site.

Step-by-Step Methodology:

  • Lysate Preparation: Lyse cells in native buffer (PBS, pH 7.4) using sonication. Clear the lysate via centrifugation (100,000 x g, 45 min) and adjust protein concentration to 2 mg/mL.

  • Fragment Incubation: Treat 50 µL aliquots of the proteome with 1-(4-Acetyl-[1,4]diazepan-1-yl)-2-chloro-ethanone (e.g., 50 µM) or DMSO vehicle. Incubate for 1 hour at 37°C.

  • Probe Labeling: Add the reactive probe (e.g., IA-rhodamine at 1 µM final concentration) to all samples. Incubate for 30 minutes at room temperature in the dark.

  • Resolution & Detection: Quench the reaction with 4x SDS-PAGE loading buffer containing 50 mM DTT. Boil for 5 minutes, resolve proteins via SDS-PAGE, and visualize utilizing in-gel fluorescence scanning.

  • Validation: A successful target engagement is validated by the dose-dependent disappearance of a specific fluorescent band in the fragment-treated lanes compared to the DMSO control[7].

Troubleshooting & Data Interpretation

When utilizing chloroacetamide-based alkylating agents, deviations from the protocol often manifest as specific artifacts in the MS data.

Symptom / ObservationRoot CauseRecommended Solution
Incomplete Alkylation (Presence of unmodified protein after 4h)Insufficient reduction or warhead hydrolysis.Ensure 1 mM TCEP is used. Prepare the chloroacetamide stock fresh in anhydrous DMSO[5].
Mass Shift of +57 Da instead of +182 Da Contamination with standard Iodoacetamide/Chloroacetamide.Ensure dedicated glassware/pipettes are used; verify compound purity via NMR/LC-MS.
Multiple Adducts (+364 Da, +546 Da) Over-alkylation of off-target residues (Lys, His, N-terminus).Lower the buffer pH strictly to 7.5. Reduce compound concentration or incubation time[4].
Protein Precipitation High hydrophobicity of the compound/protein complex.Keep final DMSO concentration ≤ 2%. Add mild non-ionic detergents (e.g., 0.01% Tween-20) if compatible with MS.

References

  • RSC Medicinal Chemistry. "Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction". Available at:[Link]

  • European Journal of Medicinal Chemistry (via PubMed). "Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead". Available at: [Link]

  • Pharmaceuticals (MDPI). "Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development". Available at: [Link]

  • bioRxiv. "Chemoproteomics-Enabled Ligand Screening Yields Covalent RNF114-Based Degraders that Mimic Natural Product Function". Available at:[Link]

  • OmicsDI. "The impact of commonly used alkylating agents on artefactual peptide modification". Available at:[Link]

Sources

Method

Application Note: Synthesis and Diversification of Diazepane Derivatives via 1-(4-Acetyl-[1,4]diazepan-1-yl)-2-chloro-ethanone

Introduction and Mechanistic Rationale The 1,4-diazepane (homopiperazine) ring is a privileged scaffold in modern drug discovery. Compared to the widely used piperazine ring, the seven-membered diazepane system offers en...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The 1,4-diazepane (homopiperazine) ring is a privileged scaffold in modern drug discovery. Compared to the widely used piperazine ring, the seven-membered diazepane system offers enhanced conformational flexibility and distinct spatial vector arrangements, which frequently translate to improved target affinity and altered pharmacokinetic profiles[1].

1-(4-Acetyl-[1,4]diazepan-1-yl)-2-chloro-ethanone (Molecular Weight: 218.68 g/mol ) serves as a highly versatile, electrophilic building block for late-stage diversification. The molecule features an acetyl-protected nitrogen (N4) and an α -chloroacetamide moiety at the N1 position. The α -chloro group is highly activated toward bimolecular nucleophilic substitution (S N​ 2) due to the adjacent electron-withdrawing carbonyl group, which stabilizes the transition state by lowering the LUMO energy[2][3].

Causality in Reaction Design

As a Senior Application Scientist, it is critical to understand why specific reagents are chosen for this S N​ 2 displacement:

  • Nucleophile Selection: The α -chloroacetamide readily reacts with primary/secondary amines, anilines, thiols, and phenols. Thiols are highly polarizable and react rapidly. Anilines are less nucleophilic and require optimization[4].

  • Finkelstein Catalysis: When utilizing sterically hindered or electron-deficient nucleophiles (e.g., substituted anilines), the addition of catalytic Sodium Iodide (NaI) is strictly required. NaI drives an in situ Finkelstein reaction, transiently converting the alkyl chloride to a more reactive alkyl iodide, thereby accelerating the S N​ 2 attack and suppressing degradation pathways.

  • Base Selection: Potassium carbonate (K 2​ CO 3​ ) is the optimal heterogeneous base for amine and thiol nucleophiles because it efficiently neutralizes the generated HCl without acting as a competing nucleophile[1]. For moisture-sensitive aliphatic amines, N,N-Diisopropylethylamine (DIPEA) is preferred to maintain a homogeneous reaction environment.

Experimental Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the parallel synthesis of diazepane derivatives, emphasizing the inputs, catalytic drivers, and downstream processing required for high-throughput library generation.

G SM Starting Material (α-chloroacetamide) Rxn SN2 Substitution (MeCN, 60°C) SM->Rxn Nuc Nucleophile (R-NH2, R-SH, R-OH) Nuc->Rxn Cat Catalyst & Base (NaI, K2CO3) Cat->Rxn Workup Aqueous Workup (EtOAc/H2O) Rxn->Workup Complete (>95% conv.) Purify Flash Chromatography (Silica Gel) Workup->Purify Organic Phase Product Diazepane Derivative (Target Library) Purify->Product >95% Purity

Workflow for the SN2 diversification of 1-(4-Acetyl-[1,4]diazepan-1-yl)-2-chloro-ethanone.

Quantitative Data: Reaction Optimization

To ensure a self-validating and robust protocol, reaction conditions must be tailored to the specific class of nucleophile. Table 1 summarizes the optimized parameters derived from empirical kinetic monitoring.

Table 1: Optimized S N​ 2 Conditions for Various Nucleophile Classes

Nucleophile TypeSolventBase (Equivalents)CatalystTemp (°C)Time (h)Typical Yield (%)
Aliphatic Amines Acetonitrile (MeCN)DIPEA (2.0 eq)None25 - 402 - 485 - 95
Anilines DMFK 2​ CO 3​ (2.5 eq)NaI (0.2 eq)60 - 808 - 1270 - 85
Thiols (Aryl/Alkyl) Acetone or MeCNK 2​ CO 3​ (1.5 eq)None251 - 290 - 98
Phenols DMFCs 2​ CO 3​ (2.0 eq)NaI (0.1 eq)8012 - 1665 - 80

Note: Yields represent isolated, chromatography-purified products. Slower reactions with phenols require Cesium Carbonate (Cs 2​ CO 3​ ) to enhance the solubility and nucleophilicity of the phenoxide ion.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints (e.g., LC-MS mass targets) ensure that the operator can confirm reaction trajectory before proceeding to purification.

Protocol A: General Procedure for the Synthesis of Amine/Aniline Derivatives

This protocol utilizes Finkelstein catalysis to ensure broad applicability across both reactive and hindered amines.

Reagents & Materials:

  • 1-(4-Acetyl-[1,4]diazepan-1-yl)-2-chloro-ethanone (1.0 mmol, 218.7 mg)

  • Nucleophile (e.g., substituted aniline) (1.2 mmol)

  • Potassium carbonate (K 2​ CO 3​ , anhydrous, 325 mesh) (2.5 mmol, 345.5 mg)

  • Sodium Iodide (NaI, anhydrous) (0.2 mmol, 30.0 mg)

  • Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

Step-by-Step Methodology:

  • Preparation of Reaction Mixture: To an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, add 1-(4-Acetyl-[1,4]diazepan-1-yl)-2-chloro-ethanone (218.7 mg, 1.0 eq) and the selected nucleophile (1.2 eq).

  • Activation: Add anhydrous DMF (5.0 mL) to dissolve the organic components. Subsequently, add K 2​ CO 3​ (345.5 mg, 2.5 eq) and NaI (30.0 mg, 0.2 eq). Scientific Insight: The solution may turn slightly yellow upon NaI addition due to the transient formation of the α -iodo intermediate.

  • Thermal Incubation: Seal the vial under a nitrogen atmosphere. Place the vial in a pre-heated aluminum heating block at 60 °C. Stir vigorously (800 rpm) to ensure adequate mass transfer between the solid base and the liquid phase.

  • In-Process Monitoring (Self-Validation): After 4 hours, sample 10 μ L of the reaction mixture, dilute in 1 mL of LC-MS grade Methanol, and filter. Analyze via LC-MS.

    • Checkpoint: The starting material peak at m/z 219.1 [M+H] + should be consumed. The product mass will correspond to the nucleophile mass + 183 Da (the mass of the acetyl-diazepane-acetamide core).

  • Quenching: Once conversion is >95%, cool the reaction to room temperature. Quench by adding 15 mL of ice-cold deionized water.

Protocol B: Workup, Isolation, and Validation

Step-by-Step Methodology:

  • Liquid-Liquid Extraction: Transfer the quenched mixture to a separatory funnel. Extract with Ethyl Acetate (EtOAc) (3 × 15 mL).

  • Aqueous Washing: Combine the organic layers and wash sequentially with 5% aqueous LiCl solution (2 × 10 mL) and saturated brine (15 mL). Scientific Insight: The LiCl wash is highly effective at partitioning residual DMF out of the organic phase, preventing baseline issues during chromatography.

  • Drying and Concentration: Dry the organic phase over anhydrous Na 2​ SO 4​ . Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation at 35 °C) to yield the crude product.

  • Flash Chromatography: Purify the crude residue using automated flash chromatography (Silica gel, gradient elution from 0% to 10% Methanol in Dichloromethane containing 0.1% Triethylamine).

  • Final Validation: Analyze the purified fractions via 1 H NMR (CDCl 3​ or DMSO- d6​ ) and HRMS. The presence of the acetyl methyl singlet ( 2.1 ppm) and the characteristic multiplet of the diazepane ring (1.8-3.8 ppm) confirms the integrity of the core scaffold[4].

References

  • Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] | ACS Omega - ACS Publications. ACS Omega. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGcByOqtgkCPgl84uBLnD511f88pl4_DgZY95iAs6lO9AWmROsfdsRd9T5YCG9UOH4MCouFcSFkJDKbP77kqyHrTh7NividVXGLe6lS4o8jBrSbF8V1HRpg9A3JT7tFq0jU4k3jf_C10EkhnQ=]
  • Synthesis and Evaluation of Quinazolin-4-ones as Hypoxia-inducible Factor-1α Inhibitors - PMC. National Institutes of Health (NIH). Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCpg9CbqXEdQKXlZ-CcJqjzKJnY5AS5M3iER6IKPsDc2W73373UWPQ-JvB5m3tyoQTLC8YqjPmjZRaso-kPyW8EiMSXk5P_NXgft_eyUXYYAk87XFLw6WPFnRbd9g0dFfmLsZv_h92fezplfo=]
  • A unified lead-oriented synthesis of over fifty molecular scaffolds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02287D. Royal Society of Chemistry. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXIJ5gYonJ0EKuAE4iVH8J9yo0Axleu21meHa7NdOXTcLF08UMl9cZ1Y55TTQobLKNp5l0cRhcrPcICZszy_BEeeslALB1AcD7q7lfxMg-ZmSlxBuEajZTzOycFhSykrkctqAWkNYgLnhXMCt2O-MCzaVXGEVJgQmg]
  • Design, synthesis and evaluation of 2-(4-(substituted benzoyl)-1,4-diazepan-1-yl)-N-phenylacetamide derivatives as a new class of falcipain-2 inhibitors - Arabian Journal of Chemistry. Arabian Journal of Chemistry. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8Eb88MZSVxigpbjd1aZoen2i8jag4qcXmcZAPFCtZihw9vbWCUAf9TUrXnRg_1QCgxCgIBuiaOfobW8qqBs4g7GjWOB6vrIMDipO73BOraGBmeVJXYGACUQNyW_JWCbCDliBEgN18Rs7_ZBcE6S-wWUyd6IUrVQFQXVOOJ_UGUhn84YaXS3dz1guY8lHboKRyNls2yZ8irRIe1x0_ksUOtxPCbjlCghfJ3VJP1F_Tl4t5zmkPI5ro7t-Fr44oOgTEb4VLOia0gwmbwOPop9o9wlUfNaXM2dZzAnb9JIqQ3qjcF4Hu]

Sources

Application

Application Notes and Protocols for In Vitro Evaluation of 1-(4-Acetyl-diazepan-1-yl)-2-chloro-ethanone

Application Notes and Protocols for In Vitro Evaluation of 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone Abstract This document provides a comprehensive guide for the in vitro characterization of 1-(4-Acetyl-[1][2]d...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols for In Vitro Evaluation of 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone

Abstract

This document provides a comprehensive guide for the in vitro characterization of 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone. This compound incorporates two key structural features: a 1,4-diazepine core, a scaffold known for diverse biological activities[2][3], and a chloroacetamide functional group. The chloroacetamide moiety is a well-documented electrophilic "warhead" capable of forming covalent bonds with nucleophilic amino acid residues, most notably cysteine, within protein targets[4]. Consequently, it is hypothesized that 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone functions as a covalent inhibitor. The following protocols are designed to rigorously test this hypothesis and to characterize the compound's biochemical and cellular activity.

Introduction: The Rationale for Covalent Inhibition

Covalent inhibitors have seen a resurgence in drug discovery, with several approved drugs demonstrating their therapeutic potential[5][6]. Unlike non-covalent inhibitors that bind reversibly to their targets, covalent inhibitors form a stable, long-lasting bond[7]. This can lead to enhanced potency, prolonged duration of action, and the ability to target proteins that have been challenging to inhibit with traditional small molecules[6].

The chloroacetamide group in 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone is a key feature suggesting a covalent mechanism of action. Chloroacetamides are known to be reactive towards nucleophilic amino acids, particularly the thiol group of cysteine residues[4][8]. The 1,4-diazepine scaffold may serve to orient the chloroacetamide "warhead" within a protein's binding pocket, thereby conferring specificity. The protocols outlined below are designed to investigate this potential covalent interaction.

Characterization of Covalent Binding

A primary step in evaluating a potential covalent inhibitor is to confirm that it forms a covalent adduct with a target protein. High-resolution mass spectrometry is a powerful tool for this purpose[9].

Intact Protein Mass Spectrometry

This technique is used to determine if the compound of interest binds to the target protein and to measure the stoichiometry of binding.

Protocol:

  • Incubation: Incubate the purified target protein (e.g., at 1-5 µM) with a 5-10 fold molar excess of 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone in a suitable buffer (e.g., PBS or HEPES) at room temperature or 37°C. Include a vehicle control (e.g., DMSO) and a positive control covalent inhibitor if available.

  • Time Points: Aliquots of the reaction should be taken at various time points (e.g., 0, 15, 30, 60, 120 minutes) to assess the time-dependency of the reaction.

  • Quenching: Quench the reaction by adding a reducing agent such as dithiothreitol (DTT) or by acidifying the sample (e.g., with 0.1% formic acid).

  • LC-MS Analysis: Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) to determine the mass of the intact protein.

  • Data Analysis: A mass increase corresponding to the molecular weight of 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone will confirm covalent adduct formation.

Table 1: Expected Mass Shift upon Covalent Modification

ComponentMolecular Weight ( g/mol )
1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone232.70
Mass of Adduct (loss of HCl)196.24

Note: The mass of the adduct will be the molecular weight of the compound minus the mass of HCl, as the chlorine atom is displaced during the reaction.

Peptide Mapping by LC-MS/MS

To identify the specific amino acid residue modified by the compound, peptide mapping via tandem mass spectrometry (MS/MS) is employed.

Protocol:

  • Covalent Adduct Formation: Follow the incubation procedure as described in section 2.1.

  • Denaturation and Reduction: Denature the protein with a chaotropic agent (e.g., urea or guanidine hydrochloride) and reduce disulfide bonds with DTT.

  • Alkylation: Alkylate free cysteine residues with an alkylating agent such as iodoacetamide to prevent disulfide bond reformation.

  • Proteolytic Digestion: Digest the protein into smaller peptides using a protease such as trypsin.

  • LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.

  • Data Analysis: Search the MS/MS data against the protein sequence to identify peptides that have been modified by 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone. The mass shift on a specific peptide will pinpoint the site of covalent modification.

Kinetic Analysis of Covalent Inhibition

The potency of an irreversible covalent inhibitor is best described by the second-order rate constant, kinact/KI, where kinact is the maximal rate of inactivation and KI is the inhibitor concentration that gives half-maximal inactivation.

Determination of kinact and KI

Protocol:

  • Enzyme Activity Assay: Develop a continuous or endpoint assay to measure the activity of the target enzyme.

  • Incubation: Pre-incubate the enzyme with varying concentrations of 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone for different periods.

  • Initiate Reaction: Initiate the enzymatic reaction by adding the substrate.

  • Measure Activity: Monitor the reaction progress over time.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining enzyme activity versus the pre-incubation time for each inhibitor concentration. The negative of the slope of this line is the observed rate of inactivation (kobs). Plot kobs versus the inhibitor concentration. The resulting hyperbolic curve can be fitted to the Michaelis-Menten equation to determine kinact and KI.

Cellular Assays

Cellular assays are crucial to determine if the compound can engage its target in a more complex biological environment and exert a functional effect.

Cellular Target Engagement

A cellular thermal shift assay (CETSA) can be used to confirm target engagement in cells.

Protocol:

  • Cell Treatment: Treat intact cells with 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone or vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures. Covalent binding to a target protein is expected to increase its thermal stability.

  • Protein Precipitation: Centrifuge the samples to pellet precipitated proteins.

  • Western Blot Analysis: Analyze the soluble fraction by Western blotting using an antibody specific for the target protein.

  • Data Analysis: An increase in the amount of soluble target protein at higher temperatures in the compound-treated samples compared to the control indicates target engagement.

Cellular Functional Assays

The choice of a functional assay will depend on the biological role of the target protein. Examples include cell viability assays (e.g., MTT or CellTiter-Glo), reporter gene assays, or assays measuring the accumulation or depletion of a specific biomarker.

Visualization of Experimental Workflows

G Start Start: Purified Protein + Compound A A Start->A C C Start->C End End: Characterized Covalent Inhibitor C->End Cell_Start Start: Cells + Compound D D Cell_Start->D E E E->End

Figure 1: Workflow for the in vitro characterization of a covalent inhibitor.

Concluding Remarks

The protocols detailed in this guide provide a robust framework for the initial in vitro evaluation of 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone. By systematically confirming covalent adduct formation, identifying the site of modification, and quantifying its inhibitory potency, researchers can build a comprehensive profile of this compound's mechanism of action. Cellular assays are then essential to translate these biochemical findings into a biological context. This structured approach is critical for advancing promising covalent inhibitors through the drug discovery pipeline.

References

  • van der Wouden, P. A., et al. (2020). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 25(21), 5126. [Link]

  • Asif, M. (2014). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Drug Discovery Technologies, 11(2), 105-125. [Link]

  • Satyanarayana, M., et al. (2014). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Journal of Chemical and Pharmaceutical Research, 6(7), 1836-1845. [Link]

  • Asif, M. (2014). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. PubMed. [Link]

  • Cohen, M. S., et al. (2015). High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. Journal of the American Society for Mass Spectrometry, 27(3), 449-457. [Link]

  • Valdés-García, J., et al. (2020). Synthesis of 1,4-Diazepanes and Benzo[b][1][2]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. The Journal of Organic Chemistry, 85(17), 11261-11273. [Link]

  • Sagan, F., et al. (2021). Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. Molecules, 26(24), 7687. [Link]

  • Ward, R. A., et al. (2017). 2-Chloropropionamide As a Low-Reactivity Electrophile for Irreversible Small-Molecule Probe Identification. ACS Chemical Biology, 12(7), 1891-1899. [Link]

  • Zhang, T., et al. (2023). The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. JACS Au, 3(12), 3236-3256. [Link]

  • Tian, Y. S., & Tirrell, D. A. (2021). Genetic and Covalent Protein Modification Strategies to Facilitate Intracellular Delivery. Biomacromolecules, 23(1), 1-18. [Link]

  • Sun, Z., et al. (1994). 1-Azacycloalkyl-1,4-benzodiazepin-2-ones with antianxiety-antidepressant actions. Journal of Medicinal Chemistry, 37(15), 2431-2441. [Link]

  • Xu, Z., et al. (2011). Synthesis of 2-(4-substitutedbenzyl-[1][2]diazepan-1-yl)-n-(1-methyl-4,5-dihydro-[1][2][3]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents. Chemical Biology & Drug Design, 77(1), 98-103. [Link]

  • Drug Hunter. (2023). Cheat Sheet for Covalent Enzyme Inhibitors. [Link]

  • Bouchemma, A., et al. (2014). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 4(3), 576-586. [Link]

  • Yu, J.-H., et al. (2011). 1-(4-Chlorophenyl)-2-(1,3-diazepan-2-ylidene)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1791. [Link]

  • Gu, C., et al. (2021). Covalent modification of proteins by plant-derived natural products: Proteomic approaches and biological impacts. Pharmacological Research, 165, 105448. [Link]

  • Emery Pharma. (2023). Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry. [Link]

  • Am Ende, C. W., et al. (2022). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. Journal of the American Chemical Society, 144(37), 17099-17110. [Link]

  • Wang, Y., et al. (2023). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 28(9), 3829. [Link]

  • McKay, M. J., & Toste, F. D. (2019). Chemistry for Covalent Modification of Endogenous/Native Proteins: From Test Tubes to Complex Biological Systems. Journal of the American Chemical Society, 141(1), 13-28. [Link]

  • González-García, M., et al. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen. [Link]

  • Kumar, S., & Singh, A. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Journal of Chemical and Pharmaceutical Research, 9(2), 335-349. [Link]

  • Domainex. (n.d.). Reversible Covalent Inhibitor Binding Assay. [Link]

  • Arkin, M. R., et al. (2018). A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 23(8), 784-793. [Link]

  • Wilson, C. G., & DeGrado, W. F. (2023). Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC). Analytical Chemistry, 95(12), 5247-5254. [Link]

  • Darling, A. L., et al. (2023). Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles. ACS Chemical Biology, 18(8), 1735-1745. [Link]

  • LaMarr, W., et al. (2023). Using mass spectrometry chemoproteomics to advance covalent drug development. News-Medical.Net. [Link]

  • Strelow, J. M., et al. (2024). Application of a MALDI mass spectrometry assay to identify covalent fragments targeting the methyl-lysine reader protein MPP8. RSC Medicinal Chemistry. [Link]

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Method

Application Note: 1-(4-Acetyl-[1,4]diazepan-1-yl)-2-chloro-ethanone in Covalent Fragment-Based Drug Discovery

Introduction & Mechanistic Rationale The resurgence of targeted covalent inhibitors (TCIs) has fundamentally shifted modern medicinal chemistry, enabling the drugging of previously "undruggable" targets such as KRAS-G12C...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The resurgence of targeted covalent inhibitors (TCIs) has fundamentally shifted modern medicinal chemistry, enabling the drugging of previously "undruggable" targets such as KRAS-G12C[1]. At the forefront of this paradigm is Covalent Fragment-Based Drug Discovery (FBDD), which utilizes low-molecular-weight electrophiles to probe protein surfaces for reactive nucleophiles—predominantly non-catalytic cysteine residues[2].

1-(4-Acetyl-[1,4]diazepan-1-yl)-2-chloro-ethanone is a highly optimized building block and screening fragment designed specifically for this purpose.

Structural Causality: Why this specific scaffold?

The design of this molecule is not arbitrary; every functional group serves a distinct mechanistic purpose:

  • The Chloroacetamide Warhead: Unlike highly reactive haloketones or promiscuous Michael acceptors, chloroacetamides are mild electrophiles[1]. They possess an intrinsic reactivity low enough that they require the proximity and orientation provided by a non-covalent binding event to undergo an SN​2 displacement of the chloride ion by a thiolate.

  • The 1,4-Diazepane Core: Homopiperazine (diazepane) derivatives offer a distinct advantage over flat aromatic rings or standard piperazines. The expanded 7-membered ring increases the sp3 carbon fraction ( Fsp3​ ), enhancing aqueous solubility and providing a unique 3D vector projection for the warhead to access cryptic cysteine pockets[3].

  • The N-Acetyl Capping Group: Uncapped secondary amines in fragments often lead to false positives due to non-specific electrostatic interactions with negatively charged protein surfaces. Acetylation neutralizes this basicity, lowers the cLogP to maintain "Rule of Three" compliance, and restricts the conformational flexibility of the ring.

MOA Target Target Protein (Free Cys -SH) Complex Non-covalent Encounter Complex Target->Complex Reversible Binding Fragment 1-(4-Acetyl-[1,4]diazepan-1-yl) -2-chloro-ethanone Fragment->Complex Affinity-driven Transition SN2 Transition State (Thiolate attack) Complex->Transition Proximity Effect Adduct Covalent Adduct (+182 Da Mass Shift) Transition->Adduct Cl- Leaving Group

Figure 1: Mechanism of targeted covalent inhibition via SN2 displacement by a binding-pocket cysteine.

Physicochemical Profile

To ensure successful screening, covalent fragments must strictly adhere to the Rule of Three (Ro3) to allow room for subsequent fragment-to-lead growth.

Table 1: Physicochemical Properties of 1-(4-Acetyl-[1,4]diazepan-1-yl)-2-chloro-ethanone

PropertyValueRo3 ThresholdClinical Relevance
Molecular Weight 218.68 g/mol < 300 DaHighly efficient ligand efficiency (LE); leaves mass budget for lead optimization.
Nominal Mass Shift +182.1 DaN/ADistinct MS shift (Loss of HCl, 36.5 Da) easily resolved by intact TOF-MS.
cLogP 0.45< 3.0Excellent aqueous solubility; minimizes non-specific hydrophobic aggregation.
H-Bond Donors 0≤ 3Enhances membrane permeability for downstream cellular assays.
H-Bond Acceptors 2≤ 3Limits desolvation penalties during protein binding.

Experimental Workflows: The Self-Validating System

A major risk in screening covalent libraries is that hits may be dominated by overly reactive compounds rather than by specific molecular recognition[1]. To build a self-validating screening system, we must employ two orthogonal workflows: Thiol-Reactivity Profiling (to weed out promiscuous electrophiles) and Intact Protein LC-MS (to confirm stoichiometric, site-specific engagement)[4].

Workflow Prep 1. Sample Preparation Incubate Target Protein (0.5 µM) with Fragment (50 µM) for 24h at 4°C Desalt 2. Rapid Desalting Online LC Desalting (C4/C8 column) to remove buffer salts Prep->Desalt Ionization 3. Electrospray Ionization (ESI) Generate multiply charged protein envelope Desalt->Ionization MS 4. TOF Mass Spectrometry Acquire raw m/z spectra Ionization->MS Deconv 5. Spectral Deconvolution MaxEnt1 / Promass to obtain zero-charge intact mass MS->Deconv Analysis 6. Hit Calling Calculate % Labeling: Adduct / (Apo + Adduct) Deconv->Analysis

Figure 2: Medium-throughput intact protein LC-MS workflow for primary screening of covalent fragments.

Detailed Methodologies

Protocol A: Intact Protein LC-MS Screening

Intact mass spectrometry is the gold standard for covalent fragment screening because it provides unambiguous proof of covalent modification and stoichiometry[5].

Causality of Design: We incubate at 4°C for 24 hours rather than 37°C for 1 hour. Why? Mild electrophiles like chloroacetamides react slowly. A prolonged incubation at a lower temperature preserves the tertiary structure of the target protein (preventing unfolding and exposure of buried, non-relevant cysteines) while allowing the proximity-driven covalent reaction to reach equilibrium[6].

Step-by-Step Procedure:

  • Protein Preparation: Dilute the purified recombinant target protein to 0.5 µM in a mass-spectrometry-compatible buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). Crucial: Avoid nucleophilic buffers like Tris or reducing agents like DTT/BME, which will quench the fragment. If a reductant is strictly required for protein stability, use 0.5 mM TCEP.

  • Compound Addition: Dispense 1-(4-Acetyl-[1,4]diazepan-1-yl)-2-chloro-ethanone (from a 10 mM DMSO stock) into the protein solution to achieve a final concentration of 50 µM (100-fold molar excess). Ensure final DMSO concentration is ≤ 1% v/v.

  • Controls (The Self-Validating Axis):

    • Negative Control: Protein + 1% DMSO (Apo baseline).

    • Positive Control: Protein + 50 µM Iodoacetamide (Validates that the target cysteine is solvent-accessible and reactive).

    • Specificity Control: Cys-to-Ser mutant of the target protein (Validates that the mass shift is site-specific and not occurring on off-target residues)[7].

  • Incubation: Seal the 384-well plate and incubate at 4°C for 24 hours.

  • Quenching: Add Formic Acid to a final concentration of 1% v/v. Causality: Dropping the pH below 4.0 protonates the cysteine thiolate ( S− to SH ), instantly arresting the SN​2 reaction and capturing a true kinetic snapshot.

  • LC-MS Analysis: Inject 10 µL onto a C4 desalting column (e.g., Waters MassPREP). Run a rapid 3-minute gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid). Analyze via an ESI-TOF mass spectrometer.

  • Deconvolution: Process the raw multiply-charged m/z envelope using deconvolution software (e.g., MaxEnt1) to calculate the intact zero-charge mass. Look for a mass shift of +182 Da .

Protocol B: Glutathione (GSH) Thiol-Reactivity Assay

To prove that 1-(4-Acetyl-[1,4]diazepan-1-yl)-2-chloro-ethanone is a mild electrophile, its intrinsic reactivity must be quantified in the absence of a protein target[5].

Step-by-Step Procedure:

  • Prepare a 1 mM solution of reduced Glutathione (GSH) in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Add the fragment to a final concentration of 100 µM.

  • Incubate at 37°C.

  • Sample the reaction at t=0,1,4,12,and 24 hours.

  • Quench samples with equal volumes of cold Acetonitrile containing an internal standard.

  • Analyze via LC-MS/MS (MRM mode) tracking the disappearance of the parent fragment peak.

  • Interpretation: Calculate the half-life ( t1/2​ ). A well-behaved chloroacetamide fragment should exhibit a GSH t1/2​ between 10 and 24 hours. Compounds with t1/2​<1 hour are hyper-reactive and likely to cause idiosyncratic toxicity.

Data Interpretation & Hit Triage

When analyzing the deconvoluted MS data, the percentage of labeling is calculated as:

% Labeling=IntensityApo​+IntensityAdduct​IntensityAdduct​​×100

Table 2: Representative Hit Triage Matrix for 1-(4-Acetyl-[1,4]diazepan-1-yl)-2-chloro-ethanone

Test ConditionExpected Mass ShiftExpected % LabelingMechanistic Conclusion
Target Protein (WT) +182 Da> 50%Successful proximity-driven covalent engagement.
Target Protein (Cys Ser Mutant) None< 5%Confirms absolute site-specificity to the target cysteine[7].
GSH Reactivity Assay ( t1/2​ ) N/A t1/2​>12 hoursConfirms the fragment is not intrinsically promiscuous[5].
Positive Control (Iodoacetamide) +57 Da100%Validates assay sensitivity and cysteine accessibility.

If the compound passes all criteria in Table 2, it is validated as a high-quality covalent hit. The 1,4-diazepane core can then be structurally expanded—using structure-based drug design (SBDD) or X-ray crystallography—to optimize non-covalent interactions in the adjacent binding pockets, eventually transitioning the fragment into a potent, selective lead compound[8].

Sources

Application

The Strategic Role of 1-(4-Acetyl-diazepan-1-yl)-2-chloro-ethanone in Medicinal Chemistry: A Guide to its Application as a Versatile Intermediate

The Strategic Role of 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone in Medicinal Chemistry: A Guide to its Application as a Versatile Intermediate In the landscape of modern drug discovery, the development of novel...

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Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Role of 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone in Medicinal Chemistry: A Guide to its Application as a Versatile Intermediate

In the landscape of modern drug discovery, the development of novel molecular entities with enhanced therapeutic profiles is a paramount objective. Central to this endeavor is the strategic use of versatile chemical intermediates that serve as foundational building blocks for a diverse array of complex molecules. One such intermediate of significant potential is 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone . This molecule uniquely combines the structural features of a 1,4-diazepane, a privileged scaffold in medicinal chemistry, with a reactive chloroacetamide moiety. This guide provides an in-depth exploration of its role as a chemical intermediate, complete with detailed application notes and protocols for researchers, scientists, and drug development professionals.

The 1,4-diazepane core is associated with a wide spectrum of biological activities, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, antifungal, and anticancer properties.[2][3][4][5] The chloroacetamide group, on the other hand, is a well-established reactive moiety in medicinal chemistry. Its electrophilic nature allows for covalent bond formation with nucleophilic residues in biological targets, a strategy increasingly employed in the design of targeted therapies.[1][6] The combination of these two pharmacologically significant motifs in a single, easy-to-handle intermediate opens up a vast chemical space for the synthesis of novel therapeutic agents.

Synthesis of the Intermediate

The synthesis of 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone can be readily achieved through the chloroacetylation of 1-acetyl-1,4-diazepane. This reaction is a standard procedure in organic synthesis and can be performed under mild conditions with high yields.

Protocol 1: Synthesis of 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone

Materials:

  • 1-Acetyl-1,4-diazepane

  • Chloroacetyl chloride

  • Triethylamine (TEA) or Potassium Carbonate

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Magnetic stirrer and hotplate

  • Round bottom flask

  • Dropping funnel

  • Standard laboratory glassware

Procedure:

  • Dissolve 1-acetyl-1,4-diazepane in the chosen solvent (DCM or THF) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine or potassium carbonate to the solution to act as a base.

  • Slowly add a solution of chloroacetyl chloride in the same solvent to the reaction mixture via a dropping funnel.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with the organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone.

Applications in the Synthesis of Novel Bioactive Molecules

The true value of 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone lies in its utility as a versatile intermediate for the synthesis of a wide range of derivatives with potential therapeutic applications. The reactive chloroacetyl group can readily undergo nucleophilic substitution with various nucleophiles, such as amines, thiols, and alcohols, to introduce diverse functionalities.

Application Note 1: Synthesis of Novel Anticancer Agents

The chloroacetamide moiety is a known pharmacophore in several anticancer agents, acting as a covalent inhibitor of key enzymes in cancer cell proliferation. By reacting 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone with various aromatic and heterocyclic amines, a library of novel compounds can be synthesized and screened for their anticancer activity.

Protocol 2: Synthesis of N-Aryl/Heteroaryl-2-(4-acetyl-[1][2]diazepan-1-yl)-2-oxo-ethanamine Derivatives

Materials:

  • 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone

  • Substituted aniline or heterocyclic amine

  • Potassium carbonate or Sodium bicarbonate

  • Acetonitrile or Dimethylformamide (DMF)

  • Magnetic stirrer and hotplate

  • Round bottom flask

  • Standard laboratory glassware

Procedure:

  • To a solution of 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone in acetonitrile or DMF, add the substituted aniline or heterocyclic amine and potassium carbonate.

  • Heat the reaction mixture to 60-80 °C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The precipitated solid is filtered, washed with water, and dried.

  • Recrystallize the product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure N-aryl/heteroaryl-2-(4-acetyl-[1][2]diazepan-1-yl)-2-oxo-ethanamine derivative.

Synthesis_of_Anticancer_Agents Intermediate 1-(4-Acetyl-[1,4]diazepan-1-yl)- 2-chloro-ethanone Product N-Aryl/Heteroaryl-2-(4-acetyl- [1,4]diazepan-1-yl)-2-oxo-ethanamine Intermediate->Product K2CO3, Acetonitrile 60-80 °C Amine Aromatic/Heterocyclic Amine Amine->Product

Caption: Synthesis of potential anticancer agents.

Application Note 2: Synthesis of Novel Antimicrobial Agents

The development of new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Chloroacetamide derivatives have been reported to possess significant antimicrobial and antifungal activities.[7][8] The synthesis of novel antimicrobial agents can be achieved by reacting the title intermediate with various sulfur and nitrogen-containing heterocycles.

Protocol 3: Synthesis of Thioether-linked Diazepane Derivatives

Materials:

  • 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone

  • Thiol-containing heterocycle (e.g., 2-mercaptobenzothiazole)

  • Sodium hydroxide or Potassium carbonate

  • Ethanol or Methanol

  • Magnetic stirrer and hotplate

  • Round bottom flask

  • Standard laboratory glassware

Procedure:

  • Dissolve the thiol-containing heterocycle in ethanol or methanol, and add sodium hydroxide or potassium carbonate to generate the thiolate salt in situ.

  • To this solution, add a solution of 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone in the same solvent.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water.

  • The precipitated product is filtered, washed with water, and dried.

  • Purify the product by recrystallization to obtain the pure thioether-linked diazepane derivative.

Synthesis_of_Antimicrobial_Agents Intermediate 1-(4-Acetyl-[1,4]diazepan-1-yl)- 2-chloro-ethanone Product Thioether-linked Diazepane Derivative Intermediate->Product NaOH, Ethanol Room Temperature Thiol Thiol-containing Heterocycle Thiol->Product

Caption: Synthesis of potential antimicrobial agents.

Summary of Potential Applications

Derivative Class Synthetic Approach Potential Biological Activity Relevant Citations
N-Aryl/Heteroaryl-ethanaminesNucleophilic substitution with aminesAnticancer, Anti-inflammatory
Thioether-linked heterocyclesNucleophilic substitution with thiolsAntimicrobial, Antifungal[7][8]
Ester-linked derivativesNucleophilic substitution with carboxylic acidsProdrugs, Modulated solubilityN/A (General Principle)
Azide derivativesNucleophilic substitution with sodium azidePrecursors for triazoles (Click Chemistry)N/A (General Principle)

Conclusion

1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone is a highly promising chemical intermediate with significant potential in drug discovery and development. Its straightforward synthesis and the reactivity of the chloroacetamide moiety allow for the facile generation of a diverse library of novel compounds. The incorporation of the 1,4-diazepane scaffold provides a strong foundation for the development of new therapeutic agents targeting a wide range of diseases, including cancer and infectious diseases. The protocols and application notes provided in this guide serve as a starting point for researchers to explore the vast chemical space accessible from this versatile intermediate.

References

  • BenchChem. (n.d.).
  • Rashid, M. A., Ashraf, A., Rehman, S. S., Shahid, S. A., Mahmood, A., & Faruq, M. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729. [Link][3][4][5]

  • Di Micco, S., Terracciano, S., Marzocco, S., Bruno, I., & Bifulco, G. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters, 11(2), 169-174. [Link]

  • ResearchGate. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link]

  • OUCI. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
  • MDPI. (2025).
  • PMC. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)
  • Taylor & Francis. (2024).
  • PMC. (2019). Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines.
  • SciELO. (n.d.). Utilisation of bis-chloroacetamide derivative in the synthesis of new biologically active sulfide compounds.
  • JOCPR. (n.d.).
  • Bentham Science. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
  • IntechOpen. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis.
  • JOCPR. (2016). New synthetic methodology for the synthesis of dibenzo[b,e][1][2]diazepines, a key intermediates in the manufacturing of Clozapine.

  • PMC. (n.d.). 1-(4-Chlorophenyl)-2-(1,3-diazepan-2-ylidene)ethanone.
  • ResearchGate. (2006). Synthesis and pharmacological activities of novel 1-alkyl-4-aryl-6-hydroxyperhydro-1,4-diazepine-2,3-diones.
  • MDPI. (2010).
  • MDPI. (2025). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines.
  • PubMed. (2018). Discovery of novel 4-aryl-thieno[1][2]diazepin-2-one derivatives targeting multiple protein kinases as anticancer agents.

  • ACS Publications. (2024). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines].
  • PubMed. (2013). 1-(4-Chloro-phen-yl)-2-(1,3-diazepan-2-yl-idene)ethanone.
  • R Discovery. (2013). 1-(4-Chlorophenyl)-2-(1,3-diazepan-2-ylidene)ethanone.

Sources

Method

Topic: Strategic Crystallization of 1-(4-Acetyl-diazepan-1-yl)-2-chloro-ethanone: A Method Development Guide

An Application Note and Protocol from the Senior Application Scientist Topic: Strategic Crystallization of 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone: A Method Development Guide Audience: Researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Senior Application Scientist

Topic: Strategic Crystallization of 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone: A Method Development Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The isolation and purification of active pharmaceutical ingredients (APIs) and their intermediates are critical steps in drug development, where the crystalline form dictates properties such as stability, bioavailability, and processability. This guide provides a detailed framework for developing robust crystallization protocols for the target compound, 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone, a molecule representative of complex chloroacetamide derivatives used in synthesis. Due to the absence of specific crystallization data for this exact molecule in public literature, this document establishes a foundational methodology based on first principles and proven techniques for analogous small organic molecules.[3][4] We will explore systematic solvent screening and detail the theoretical and practical application of two primary, scalable crystallization techniques: Controlled Cooling and Anti-Solvent Addition. The protocols are designed to be self-validating, enabling researchers to rationally design and optimize a crystallization process to achieve desired purity and crystal attributes.

Introduction: The Critical Role of Crystallization

Crystallization is a powerful purification technique that leverages differences in solubility to separate a target compound from impurities.[5][6] For a synthetic intermediate like 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone, achieving a high-purity, stable crystalline solid is paramount for ensuring the quality and consistency of the final API. The process involves two fundamental stages: nucleation, the birth of new crystal nuclei, and crystal growth.[1] Both stages are governed by the level of supersaturation—a non-equilibrium state where the solute concentration exceeds its solubility at a given temperature. Controlling the generation and maintenance of supersaturation is the key to a successful crystallization.[7]

This guide focuses on the two most common and industrially scalable methods for generating supersaturation:

  • Anti-Solvent Crystallization: Induces precipitation by introducing a secondary solvent (an anti-solvent) in which the solute is poorly soluble.[10][11]

Foundational Step: Solvent Screening and Solubility Assessment

The choice of solvent is the most critical decision in designing a crystallization process.[2] An ideal solvent system should not only provide an appropriate solubility profile but also be safe, cost-effective, and easily removable.

Rationale for Solvent Selection

The target molecule possesses a polar chloroacetamide group, a moderately polar acetylated diazepane ring, and potential for hydrogen bonding. This suggests solubility in a range of polar protic and aprotic solvents. The goal is to identify:

  • A solvent that fully dissolves the compound at an elevated temperature but affords low solubility at ambient or sub-ambient temperatures (for cooling crystallization).

  • A solvent in which the compound is highly soluble (the "solvent") and a miscible solvent in which it is virtually insoluble (the "anti-solvent").

Protocol for Systematic Solvent Screening
  • Preparation: Place a small, known quantity (e.g., 10-20 mg) of the crude 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone into several small vials.

  • Solvent Addition: To each vial, add a different candidate solvent (see Table 1) in small, measured aliquots (e.g., 0.1 mL) at room temperature. Stir or sonicate between additions.

  • Room Temperature Solubility: Note the volume of solvent required to achieve complete dissolution. A solvent that dissolves the compound in a very small volume is a "good" solvent, while one that fails to dissolve it after adding a large volume is a "poor" solvent or potential anti-solvent.

  • Elevated Temperature Solubility: For solvents that show moderate to poor solubility at room temperature, gently heat the mixture (e.g., to 40-60°C) and observe for dissolution.

  • Cooling Test: If the compound dissolves upon heating, allow the vial to cool slowly to room temperature and then place it in an ice bath. Observe for crystal formation. The ideal solvent for cooling crystallization will produce a significant crystalline precipitate upon cooling.

Table 1: Candidate Solvents for Crystallization Development
SolventClassBoiling Point (°C)PolarityRationale & Potential Use
Ethanol Polar Protic78HighGood solvent for many organic molecules; often used in cooling or as the primary solvent in anti-solvent systems.[12][13]
Isopropanol (IPA) Polar Protic82HighSimilar to ethanol, slightly less polar. A common choice for pharmaceutical crystallization.
Ethyl Acetate Polar Aprotic77MediumExcellent solvent for a wide range of polarities; good for dissolving and can be paired with non-polar anti-solvents.
Acetone Polar Aprotic56MediumStrong solvent, but its low boiling point can lead to rapid evaporation and poor crystal formation if not controlled.
Acetonitrile Polar Aprotic82HighStrong polar solvent; can be useful when other solvents fail.[14]
Toluene Non-polar111LowMay dissolve the compound at high temperatures; can be paired with polar solvents.
Heptane/Hexane Non-polar98 / 69LowVery likely to be anti-solvents. Used to precipitate the compound from a more polar solvent solution.[13]
Water Polar Protic100Very HighPotential anti-solvent when the compound is dissolved in a water-miscible solvent like ethanol or acetone.

Methodologies and Protocols

Based on the results of the solvent screen, a primary crystallization technique can be selected and optimized.

Method 1: Controlled Cooling Crystallization

This is often the preferred method if a solvent with a steep temperature-solubility profile is identified.[10][12] It is generally easier to control and scale.

cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation A Dissolve Compound in Minimal Hot Solvent B Hot Filtration (Remove Insolubles) A->B C Controlled Cooling (e.g., 10-20°C/hour) B->C D Nucleation & Crystal Growth (Metastable Zone) C->D E Isolate via Filtration (Buchner Funnel) D->E F Wash with Cold Solvent E->F G Dry Under Vacuum F->G

Caption: Workflow for Controlled Cooling Crystallization.

Protocol 3.1: Controlled Cooling Crystallization

  • Dissolution: In a flask equipped with a condenser and magnetic stirrer, add the crude 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone. Add the chosen solvent (e.g., ethanol) portion-wise while heating the mixture to near the solvent's boiling point until all the solid dissolves.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper to remove any insoluble impurities.[10] This step is critical to prevent premature crystallization on particulate matter.

  • Secondary Cooling: Once at room temperature, further increase the yield by placing the flask in an ice bath or refrigerator (0-5°C) for at least 1 hour.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Gently wash the collected crystal cake with a small amount of the ice-cold crystallization solvent to remove residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Method 2: Anti-Solvent Crystallization

This method is highly effective when the compound is very soluble in one solvent but poorly soluble in another, or for heat-sensitive materials.[5][10]

Causality: The addition of an anti-solvent systematically reduces the solvating power of the bulk solution, forcing the solute to crystallize.[11] The rate of anti-solvent addition is the critical control parameter. A slow, controlled addition maintains a low level of supersaturation, promoting the growth of larger, more uniform crystals.[7] Rapid addition can cause "oiling out" or the formation of amorphous precipitate.

cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation A Dissolve Compound in 'Good' Solvent at RT B Filter Solution (Remove Insolubles) A->B C Slow, Controlled Addition of Anti-Solvent B->C D Nucleation & Crystal Growth C->D E Age Slurry (Stir for 1-2h) D->E F Isolate via Filtration E->F G Wash with Solvent/ Anti-Solvent Mixture F->G H Dry Under Vacuum G->H

Caption: Workflow for Anti-Solvent Crystallization.

Protocol 3.2: Anti-Solvent Crystallization

  • Dissolution: At room temperature, dissolve the crude compound in the minimum amount of the "good" solvent (e.g., acetone).

  • Filtration: Filter the solution to remove any particulates.

  • Anti-Solvent Addition: Transfer the solution to a flask with efficient stirring. Begin adding the chosen anti-solvent (e.g., heptane or water) dropwise via an addition funnel.[7] The first signs of turbidity indicate the onset of nucleation.

  • Control and Seeding (Optional): Once turbidity persists, you can either continue the slow addition or, for better control, add a few seed crystals of pure material.

  • Maturation: After the full volume of anti-solvent has been added, allow the resulting slurry to stir (age) for 1-2 hours. This maturation period allows for the crystal size and form to stabilize.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystal cake with a pre-mixed solution of the solvent and anti-solvent (using the final ratio from the crystallization) to avoid re-dissolving the product.

  • Drying: Dry the purified crystals in a vacuum oven.

Troubleshooting and Field-Proven Insights

ProblemPotential Cause(s)Suggested Solution(s)
"Oiling Out" / Amorphous Precipitation Supersaturation was generated too quickly; solvent/anti-solvent choice is poor; impurities are present.Reduce the cooling rate or the anti-solvent addition rate.[7][15] Try a different solvent system. Ensure the starting material is reasonably pure (>80-90%).[15]
No Crystals Form Solution is not sufficiently supersaturated; molecule has very high solubility even at low temperatures.Concentrate the solution by partially evaporating the solvent before cooling. Add more anti-solvent. Try a different, less effective solvent.[15]
Formation of Very Fine Needles/Powder Nucleation rate is much higher than the growth rate, often due to rapid supersaturation.Slow down the cooling or anti-solvent addition.[8] Use a lower starting concentration. Introduce seed crystals at a low level of supersaturation.
Low Yield Significant amount of compound remains soluble in the mother liquor.Cool to a lower temperature. Increase the ratio of anti-solvent to solvent.[10] Use a solvent in which the compound has lower overall solubility.

Conclusion

The successful crystallization of 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone hinges on a systematic and logical approach to method development. By first conducting a thorough solvent screen to understand the compound's solubility characteristics, a researcher can make an informed choice between controlled cooling and anti-solvent addition. The detailed protocols provided herein serve as a robust starting point. The key to achieving high-purity crystals of a desired size and morphology lies in the careful control of supersaturation, whether through a slow cooling ramp or the judicious addition of an anti-solvent. This guide empowers scientists to move beyond trial-and-error and apply fundamental principles to develop a scalable and reproducible purification process.

References

  • Syrris. (2024). Pharmaceutical Crystallization in drug development.
  • Jones, C. D., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
  • BIA. (n.d.). Crystallisation in pharmaceutical processes.
  • Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC.
  • SPT Labtech. (n.d.). Chemical crystallization.
  • Unknown. (n.d.). crystallization of small molecules.
  • Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization.
  • Mitchell, N. B., et al. (2009). A Practical Approach for Using Solubility to Design Cooling Crystallisations. Organic Process Research & Development.
  • Mirai Intex. (2024). Crystallization process: how does crystallization work.
  • Pathak, S., et al. (2025). Anti-Solvent Crystallization Strategies for Highly Efficient Perovskite Solar Cells.
  • Mettler Toledo. (2024). What is Cooling Crystallization?. YouTube.
  • Mettler Toledo. (2015). Hydrodynamically-Limited Antisolvent Crystallization - Scale-up and Optimization. YouTube.
  • Unknown. (n.d.). Guide for crystallization.
  • RM@Schools. (n.d.). Antisolvent Crystallization.
  • Google Patents. (n.d.). WO2019146508A1 - Method for producing 2-chloroacetoacetamide.
  • JOCPR. (n.d.). Identification, synthesis and characterization of principal process related potential impurities in Diazepam.
  • Thombre, K., et al. (2025). Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. Research Journal of Pharmacy and Technology.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-(4-Acetyl-diazepan-1-yl)-2-chloro-ethanone

Technical Support Center: Optimizing the Synthesis of 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone Introduction Welcome to the technical support center for the synthesis of 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing the Synthesis of 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone

Introduction

Welcome to the technical support center for the synthesis of 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges and improve your reaction yields. This document is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

The synthesis of 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone involves the chloroacetylation of 1-acetyl-1,4-diazepane. This reaction, while seemingly straightforward, is prone to several side reactions and experimental pitfalls that can significantly impact the yield and purity of the final product. This guide will delve into the causality behind these issues and provide robust, self-validating protocols to ensure consistent and successful outcomes.

Troubleshooting Guide & FAQs

Here, we address common questions and problems encountered during the synthesis.

Q1: My reaction yield is consistently low. What are the most likely causes?

A1: Low yields in this synthesis can typically be attributed to one or more of the following factors:

  • Incomplete Reaction: The nucleophilic attack of the secondary amine on chloroacetyl chloride may not go to completion. Monitoring the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to ensure the full consumption of the starting amine.[3]

  • Product Decomposition: The α-chloro ketone product is susceptible to decomposition, especially at elevated temperatures or under harsh pH conditions during workup.[3] Hydrolysis of the carbon-chlorine bond to form the corresponding hydroxy-acetamide is a common decomposition pathway.[3]

  • Hydrolysis of Chloroacetyl Chloride: Chloroacetyl chloride is highly reactive and readily hydrolyzes in the presence of water. This reduces the amount of acylating agent available to react with the amine, leading to lower yields.[3] It is imperative to use anhydrous solvents and reagents.

  • Protonation of the Starting Amine: The reaction generates hydrochloric acid (HCl) as a byproduct. This HCl can protonate the unreacted starting amine, rendering it non-nucleophilic and halting the reaction.[4][5] The use of an appropriate base to scavenge the HCl is essential.

Q2: I'm observing multiple spots on my TLC plate, indicating an impure product. What are the common byproducts and how can I minimize them?

A2: The formation of multiple byproducts is a frequent challenge. The most common impurities include:

  • Hydroxy-acetamide Byproduct: As mentioned, hydrolysis of the product's carbon-chlorine bond leads to the formation of 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-hydroxy-ethanone. To minimize this, maintain low temperatures throughout the reaction and workup, and consider using a non-aqueous workup procedure.[3]

  • Unreacted Starting Materials: If the reaction is not driven to completion, you will have unreacted 1-acetyl-1,4-diazepane in your crude product. Ensure sufficient reaction time and monitor completion by TLC.[3]

  • Di-acylated or Other Byproducts: While less common with a secondary amine, improper stoichiometry or reaction conditions could potentially lead to side reactions. Careful control of the stoichiometry, such as using a slight excess of the amine or adding the chloroacetyl chloride portion-wise, can help mitigate this.[3]

Q3: What is the optimal base for this reaction and why?

A3: The choice of base is critical for scavenging the HCl byproduct without promoting side reactions.

  • Recommended Bases: Non-nucleophilic, sterically hindered organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are generally preferred.[3] These bases effectively neutralize the HCl without competing with the primary amine as a nucleophile or promoting hydrolysis of the product.

  • Bases to Avoid: Aqueous bases such as sodium hydroxide or potassium carbonate should be used with caution as they significantly increase the risk of hydrolysis of both the chloroacetyl chloride and the α-chloro ketone product.[3]

Q4: What are the ideal reaction conditions (temperature, solvent, addition rate)?

A4: Controlling the reaction conditions is paramount for achieving a high yield of the desired product.

  • Temperature: The reaction is exothermic and should be conducted at low temperatures to control the reaction rate and minimize the formation of byproducts.[3] The initial addition of chloroacetyl chloride to the solution of 1-acetyl-1,4-diazepane is typically performed at 0-5 °C.[3] After the addition is complete, the reaction may be allowed to slowly warm to room temperature.

  • Solvent: Anhydrous aprotic solvents are the best choice to prevent hydrolysis. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (ACN) are commonly used.

  • Addition Rate: Chloroacetyl chloride should be added slowly and dropwise to the amine solution.[3] This helps to maintain a low temperature and prevents localized high concentrations of the acylating agent, which could lead to side reactions.

Experimental Protocol: Optimized Synthesis

This protocol is designed to maximize yield and purity based on established principles of chloroacetylation of amines.

Materials:

  • 1-Acetyl-1,4-diazepane

  • Chloroacetyl chloride

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-acetyl-1,4-diazepane (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

  • Addition of Acylating Agent: Dissolve chloroacetyl chloride (1.05 eq) in anhydrous DCM and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by TLC until the starting amine is no longer visible.

  • Workup:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.[5]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane) to yield the pure 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone.

Data Presentation

ParameterRecommended ConditionRationale
Stoichiometry 1.0 eq 1-acetyl-1,4-diazepaneLimiting reagent
1.05 eq Chloroacetyl chlorideSlight excess to ensure complete reaction
1.1 eq TriethylamineTo neutralize the HCl byproduct
Temperature 0-5 °C during additionControls exothermicity, minimizes side reactions[3]
Room temperature after additionAllows the reaction to go to completion
Solvent Anhydrous Dichloromethane (DCM)Aprotic, prevents hydrolysis
Reaction Time 2-4 hours (monitor by TLC)Ensure complete consumption of starting material
Expected Yield >85% (after purification)Optimized conditions minimize loss to side reactions

Visualizations

Reaction Mechanism

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Amine 1-Acetyl-1,4-diazepane Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack AcylChloride Chloroacetyl Chloride AcylChloride->Tetrahedral Product 1-(4-Acetyl-[1,4]diazepan-1-yl)-2-chloro-ethanone Tetrahedral->Product Chloride Elimination HCl HCl Tetrahedral->HCl

Caption: Nucleophilic acyl substitution mechanism for the synthesis.

Experimental Workflow

Experimental_Workflow Start Dissolve Amine and Base in DCM Cool Cool to 0-5 °C Start->Cool Add Add Chloroacetyl Chloride Dropwise Cool->Add Stir Stir and Monitor by TLC Add->Stir Workup Aqueous Workup Stir->Workup Purify Column Chromatography Workup->Purify End Pure Product Purify->End

Caption: Step-by-step experimental workflow for the synthesis.

References

  • Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam - Frontiers. (2022). Retrieved from [Link]

  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC. (2003). Retrieved from [Link]

  • (PDF) Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. (2022). Retrieved from [Link]

  • Synthesis of N-Acylated 1,5-Benzodiazepines: Differentiation between Two Possible Acylation Sites via Hydrogen Bonding | Request PDF - ResearchGate. (2012). Retrieved from [Link]

  • Synthesis of N-Acylated 1,5-Benzodiazepines: Differentiation between Two Possible Acylation Sites via Hydrogen Bonding. (2012). Retrieved from [Link]

  • Side Reactions in Reductive Alkylation of Aromatic Amines with Aldehydes and with Ketones - R Discovery. (2020). Retrieved from [Link]

  • α-Halo ketone - Wikipedia. (n.d.). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Reactivity of 1-(4-Acetyl-diazepan-1-yl)-2-chloro-ethanone

Technical Support Center: Troubleshooting Low Reactivity of 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone Welcome to the technical support center for researchers, scientists, and drug development professionals. This...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Low Reactivity of 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for experiments involving 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone, a key intermediate in various synthetic pathways. Our goal is to equip you with the knowledge to diagnose and resolve common issues related to its reactivity, ensuring the success of your research endeavors.

Introduction to 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone

1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone is a bifunctional molecule featuring an α-chloro ketone and an N-acetylated diazepane ring. This structure makes it a valuable building block, particularly in the synthesis of heterocyclic compounds and other complex organic molecules.[3] The α-chloro ketone moiety serves as a potent electrophile, susceptible to nucleophilic substitution, while the diazepane ring can influence the molecule's conformation and reactivity.[4] The N-acetyl group, however, can modulate the nucleophilicity of the diazepane nitrogens, a factor crucial to consider in reaction design.

Frequently Asked Questions (FAQs)

Q1: My reaction with 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone is showing low to no conversion. What are the likely causes?

Low reactivity can stem from several factors, often related to the stability of the starting material, the nature of the nucleophile, or suboptimal reaction conditions. A systematic approach is key to pinpointing the issue.[1]

Potential Causes & Immediate Solutions:

  • Poor Nucleophile: The incoming nucleophile may be too weak to displace the chloride. Aromatic amines, for instance, are generally less nucleophilic than aliphatic amines.[5]

    • Solution: Consider using a stronger nucleophile or activating the existing one. For example, deprotonating an alcohol to its more nucleophilic alkoxide form with a suitable base can significantly enhance reactivity.

  • Steric Hindrance: The nucleophile or the substrate itself might be sterically bulky, impeding the approach to the electrophilic carbon. While α-halo ketones are generally less sensitive to steric hindrance than other alkyl halides, it can still be a factor.[6][7]

    • Solution: If possible, switch to a less bulky nucleophile. Alternatively, increasing the reaction temperature may provide the necessary energy to overcome the steric barrier.

  • Inappropriate Solvent: The choice of solvent plays a critical role in nucleophilic substitution reactions.[8]

    • Solution: For SN2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation but not the nucleophile, increasing its reactivity.[8]

  • Low Temperature: Many reactions require a certain activation energy to proceed at an appreciable rate.

    • Solution: Gradually increase the reaction temperature while monitoring for product formation and potential decomposition. Microwave irradiation can sometimes be a more effective way to heat reactions compared to conventional methods.[9]

Q2: I'm observing the formation of multiple unexpected byproducts. What are the common side reactions?

The bifunctional nature of 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone can lead to several side reactions.

Common Side Reactions and Mitigation Strategies:

  • Hydrolysis: The α-chloro ketone is susceptible to hydrolysis, especially in the presence of water, which can be introduced from solvents or reagents that are not anhydrous.[10][11] This will form the corresponding α-hydroxy ketone.

    • Mitigation: Ensure all glassware is thoroughly dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude moisture.[1]

  • Elimination: In the presence of a strong, non-nucleophilic base, an elimination reaction can occur to form an α,β-unsaturated ketone.

    • Mitigation: If your desired reaction is a substitution, use a non-basic or weakly basic nucleophile. If a base is required, a non-nucleophilic base like DBU or a hindered amine like 2,6-lutidine may be preferable.

  • Reaction at the Acetyl Group: Strong nucleophiles or harsh basic conditions could potentially lead to reactions at the acetyl carbonyl group, such as hydrolysis or transamidation.

    • Mitigation: Employ milder reaction conditions. If a strong base is necessary, consider protecting the acetyl group, though this adds extra steps to the synthesis.

Q3: How does the N-acetyl group influence the reactivity of the diazepane ring?

The N-acetyl group has a significant electronic effect on the diazepane ring. The lone pair of electrons on the adjacent nitrogen atom is delocalized into the carbonyl group of the acetyl moiety through resonance. This delocalization reduces the electron density on the nitrogen, thereby decreasing its nucleophilicity and basicity. Consequently, the acetylated nitrogen is less likely to participate in nucleophilic reactions or be protonated under acidic conditions.

In-Depth Troubleshooting Guides

Guide 1: Optimizing Nucleophilic Substitution Reactions

This guide provides a systematic approach to troubleshooting and optimizing SN2 reactions involving 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone.

Step 1: Re-evaluate Your Nucleophile

The strength of the nucleophile is a primary determinant of the reaction rate in an SN2 reaction.[8]

Nucleophile Category Examples Reactivity Troubleshooting Considerations
Strong RS⁻, I⁻, CN⁻, N₃⁻, R₂N⁻HighReactions are typically fast. If no reaction occurs, other factors are likely at play.
Moderate Br⁻, RNH₂, ArO⁻ModerateMay require elevated temperatures or longer reaction times. Consider using a catalyst.
Weak H₂O, ROH, RCO₂⁻LowOften require harsh conditions (high temperature, pressure) or catalysis. Consider converting to a stronger nucleophile (e.g., R-OH to R-O⁻).
Step 2: Solvent Selection and Optimization

The solvent can dramatically influence the rate of an SN2 reaction.

G cluster_0 Solvent Choice cluster_1 Effect on SN2 Reactivity Polar_Aprotic Polar Aprotic (e.g., DMF, DMSO, Acetone) Favorable Favorable for SN2 Polar_Aprotic->Favorable Enhances nucleophile reactivity Polar_Protic Polar Protic (e.g., H₂O, EtOH, MeOH) Less_Favorable Less Favorable for SN2 Polar_Protic->Less_Favorable Solvates and stabilizes nucleophile Nonpolar Nonpolar (e.g., Toluene, Hexane) Nonpolar->Less_Favorable Poor solubility of reactants

Caption: Solvent effects on SN2 reaction rates.

Step 3: Temperature and Concentration adjustments
  • Temperature: If the reaction is sluggish at room temperature, incrementally increase the temperature by 10-20 °C and monitor the progress by TLC or LC-MS. Be mindful of potential decomposition at higher temperatures.

  • Concentration: In some cases, increasing the concentration of the reactants can lead to a faster reaction rate. However, be aware of potential solubility issues.

Step 4: Consider Catalysis

For certain nucleophiles, a catalyst can significantly accelerate the reaction. For example, in reactions with halide nucleophiles, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can be beneficial. For acylation reactions, a catalyst like 4-dimethylaminopyridine (DMAP) can be employed.[5]

Guide 2: Investigating Potential Hydrolysis of the Starting Material

Hydrolysis of the α-chloro ketone is a common side reaction that consumes the starting material.

Protocol: Verifying the Stability of 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone
  • Control Experiment: Set up a control reaction containing only the starting material and the solvent under the planned reaction conditions (temperature, inert atmosphere).

  • Monitoring: Take aliquots at regular intervals (e.g., every hour) and analyze them by TLC or LC-MS.

  • Analysis: Look for the appearance of a new, more polar spot on the TLC plate or a new peak in the LC-MS chromatogram corresponding to the hydrolyzed product (α-hydroxy ketone).

  • Confirmation: If a new product is observed, attempt to isolate and characterize it (e.g., by ¹H NMR and MS) to confirm its identity as the hydrolysis product.

If hydrolysis is confirmed, it is crucial to use anhydrous solvents and reagents for the actual reaction.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution

This is a general starting point and may require optimization based on the specific nucleophile and substrate.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone (1.0 equiv).

  • Solvent: Add anhydrous polar aprotic solvent (e.g., DMF, acetonitrile, 5-10 mL per mmol of substrate).

  • Nucleophile Addition: Add the nucleophile (1.1-1.5 equiv). If the nucleophile is a solid, dissolve it in a minimal amount of anhydrous solvent before adding.

  • Base (if necessary): If the nucleophile requires deprotonation or if an acid scavenger is needed, add a suitable base (e.g., K₂CO₃, Et₃N, 1.5-2.0 equiv).

  • Reaction: Stir the reaction mixture at the desired temperature (starting from room temperature and heating if necessary).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction (e.g., with water or a saturated aqueous solution of NH₄Cl). Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography or recrystallization.

Protocol 2: Monitoring Reaction Progress using Thin-Layer Chromatography (TLC)
  • Plate Preparation: Use a pencil to lightly draw a baseline about 1 cm from the bottom of a TLC plate.

  • Spotting: Use a capillary tube to spot a small amount of the reaction mixture onto the baseline. It is also advisable to spot the starting material and, if available, the expected product as references.

  • Development: Place the TLC plate in a developing chamber containing a suitable eluent system (e.g., a mixture of hexane and ethyl acetate). The eluent level should be below the baseline.

  • Visualization: After the solvent front has moved up the plate, remove the plate and mark the solvent front with a pencil. Visualize the spots under a UV lamp or by using a staining agent (e.g., potassium permanganate or iodine).

  • Analysis: The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding.

Logical Workflow for Troubleshooting

G start Low Reactivity Observed check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Solvent, Temperature) check_reagents->check_conditions Reagents OK increase_temp Increase Temperature Incrementally check_conditions->increase_temp Conditions Appear Suboptimal side_reactions Investigate for Side Reactions (e.g., Hydrolysis) check_conditions->side_reactions Conditions Seem Appropriate change_solvent Switch to a More Suitable Solvent (e.g., Polar Aprotic) increase_temp->change_solvent No Improvement success Reaction Optimized increase_temp->success Reactivity Improves stronger_nucleophile Consider a Stronger Nucleophile or Catalyst change_solvent->stronger_nucleophile No Improvement change_solvent->success Reactivity Improves stronger_nucleophile->success Reactivity Improves control_experiment Run a Control Experiment (Substrate + Solvent) side_reactions->control_experiment control_experiment->success Problem Identified and Resolved

Caption: A logical workflow for troubleshooting low reactivity.

References

  • Boy, K. M., & Gupton, B. F. (1984). Mechanism of the reaction of hexachloroacetone with enamines. A new, convenient synthesis of .alpha.-chloro ketones, .beta. -chloro enamines, and allylic chloro enamines. The Journal of Organic Chemistry, 49(24), 4690-4695.
  • Vertex AI Search. (2025, July 15). Alkyl Strategies for Optimizing Reaction Conditions.
  • LibreTexts. (2021, October 20). 8.3. Factors affecting rate of nucleophilic substitution reactions. Chemistry LibreTexts.
  • Wang, Y., et al. (2024). A Quantitative Study of the Halogenophilic Nucleophilic Substitution (SN2X) Reaction and Chalcogenophilic Nucleophilic Substitution (SN2Ch) Reaction. Journal of the American Chemical Society.
  • Cardwell, H. M. E. (1955). Stereochemical and Steric Effects in Nucleophilic Substitution of α-Halo Ketones. Journal of the Chemical Society (Resumed), 3989.
  • LibreTexts. (2020, May 18). 14.
  • ResearchGate. (n.d.). Optimization of the alkylation reaction. Reaction conditions were.... Retrieved from [Link]

  • Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5011-5079.
  • Wang, Z., et al. (2024). Unlocking regioselective meta-alkylation with epoxides and oxetanes via dynamic kinetic catalyst control.
  • Wikipedia. (n.d.). α-Halo ketone.
  • Al-Hourani, B. J., et al. (2012). α-Anilinoketones, Esters and Amides: A Chemical Study. Molecules, 17(6), 6690-6707.
  • ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]

  • Google Patents. (n.d.).
  • Han, W. W., & Yakatan, G. J. (1977). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam. Journal of pharmaceutical sciences, 66(4), 573-577.
  • LibreTexts. (2021, August 11). Chapter 8: Nucleophilic substitutions. Chemistry LibreTexts.
  • Save My Exams. (2025, June 23). Acyl Chlorides - A Level Chemistry Revision Notes.
  • Kamal, A., et al. (2016). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 21(9), 1162.
  • Chemistry Steps. (2020, February 22). Reactions of Acid Chlorides (ROCl) with Nucleophiles.
  • ResearchGate. (n.d.). Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids. Retrieved from [Link]

  • Townshend, Mr. (2021, September 6). Year 13 Organic Chemistry Revision - Reactions of acyl chlorides. YouTube.
  • Organic Chemistry Portal. (n.d.). Asymmetric Synthesis of 1-(2- and 3-Haloalkyl)
  • PubMed. (2010, March 16). Formulation and optimization of orodispersible tablets of diazepam.
  • American Chemical Society. (2002, February 1). N-Acylation Reactions Performed in Aqueous Reaction Medium: Screening and Optimising of a Synthetic Step of a Process for Iodixanol.
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • Yu, L., et al. (2013). 1-(4-Chlorophenyl)-2-(1,3-diazepan-2-ylidene)ethanone. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1571.
  • MDPI. (2025, April 30). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines.
  • Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
  • To Chemistry Journal. (2021, March 16). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I).
  • LibreTexts. (2019, June 5). 20.17: Reactions of Acid Chlorides. Chemistry LibreTexts.
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • ChemistryStudent. (n.d.). Acyl Chlorides (A-Level).
  • ResearchGate. (2010, May 24). Synthesis Of Some Novel C3 Substituted New Diazo-[1][2]-Benzodiazepine-2- One Derivatives As Potent Anticonvulsants.

  • MDPI. (2025, July 17).

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Troubleshooting

reducing degradation of 1-(4-Acetyl-[1,4]diazepan-1-yl)-2-chloro-ethanone during storage

Technical Support Center: 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone A Guide to Ensuring Stability and Preventing Degradation During Storage Introduction: 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone is a k...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone

A Guide to Ensuring Stability and Preventing Degradation During Storage

Introduction: 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone is a key intermediate in pharmaceutical synthesis. Its molecular structure, featuring a highly reactive α-chloro ketone functional group, makes it susceptible to degradation, which can compromise the yield and purity of subsequent reactions. This guide provides a comprehensive overview of the potential degradation pathways and offers detailed, field-proven protocols to ensure its long-term stability. The primary mechanism of degradation is hydrolysis of the carbon-chlorine bond, a reaction catalyzed by moisture.[1]

Frequently Asked Questions (FAQs)

Q1: My solid 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone has started to look discolored (yellowish/brownish) and clumpy. What is happening?

A1: This is a classic sign of degradation. The discoloration and change in texture are likely due to hydrolysis and potential self-condensation or polymerization.[1] The α-chloro ketone group is reacting with atmospheric moisture, leading to the formation of an α-hydroxy ketone and hydrochloric acid.[1] The acid generated can then catalyze further degradation. Immediate action is required to prevent further loss of material.

Q2: What is the single most critical factor for storing this compound?

A2: Moisture exclusion. Water is the primary reactant in the most common degradation pathway.[1] Therefore, storing the compound in a dry, inert atmosphere is paramount. Proper handling techniques to minimize exposure to ambient air are essential.[2]

Q3: What is the recommended storage temperature?

A3: For long-term storage (months to years), -20°C is strongly recommended.[1] For short-term storage (days to weeks), storage at 2-8°C in a desiccated, inert environment is acceptable. Storing at reduced temperatures slows down the rate of all potential degradation reactions.[1]

Q4: Is the N-acetyl group on the diazepane ring a stability concern?

A4: While amide bonds can be hydrolyzed under harsh acidic or basic conditions, they are generally much more stable than the α-chloro ketone moiety.[3] Under recommended neutral and dry storage conditions, the N-acetyl group is not the primary point of failure. Degradation via this pathway is more of a concern during subsequent reaction steps if strong acids or bases are used.

Q5: How can I quickly check the purity of my material before using it in a reaction?

A5: Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method to assess purity.[4][5][6] By comparing a fresh spot of your stored material against a reference spot (ideally from a newly opened container or a previous batch that gave good results), you can quickly visualize any degradation products (which will appear as new spots). See Protocol 3 for a detailed methodology.

Troubleshooting Guide

Observed Issue Probable Cause Recommended Action & Explanation
Inconsistent reaction yields or appearance of unknown impurities in LC-MS. Degradation of Starting Material. The α-chloro ketone has likely degraded on the shelf, leading to lower active concentration and the introduction of impurities like the α-hydroxy ketone analog.[1]1. Verify Purity: Before each use, run a quick purity check using TLC (see Protocol 3).[1] 2. Aliquot Material: Upon receiving a new batch, immediately aliquot the material into smaller, single-use vials under an inert atmosphere (see Protocol 1). This prevents repeated exposure of the bulk material to air and moisture. 3. Strict Storage: Ensure all aliquots are stored at -20°C in a desiccator.[1]
Solid material becomes sticky or oily over time. Hygroscopicity & Hydrolysis. The compound is absorbing atmospheric moisture, initiating hydrolysis. The liberated HCl can further contribute to a feedback loop of degradation, and the presence of water can lower the melting point, leading to the observed physical change.1. Transfer to Desiccator: Immediately place the container inside a vacuum desiccator containing a fresh desiccant (e.g., Drierite®, silica gel). 2. Inert Gas Overlay: For the highest level of protection, blanket the container with an inert gas like argon or nitrogen before sealing (see Protocol 1).[7][8][9] 3. Review Handling: Ensure that the container is always allowed to warm to room temperature before opening to prevent condensation from forming on the cold solid.
A faint, sharp odor is detected upon opening the container. HCl Formation. The hydrolysis of the C-Cl bond produces hydrochloric acid as a byproduct.[1] This is a strong indicator that degradation has occurred.1. Handle in Fume Hood: Always handle this compound in a well-ventilated fume hood to avoid inhaling corrosive HCl vapor.[2] 2. Assess Purity: The material's purity is now suspect. An analytical check (TLC, LC-MS, or NMR) is necessary before use. 3. Implement Protective Storage: If the material is deemed usable, it must be transferred to a more secure storage environment immediately using the protocols below to halt further degradation.

Key Experimental Protocols

Protocol 1: Aliquoting and Inert Gas Blanketing

This protocol is the most effective way to preserve the integrity of a new batch of the compound.

Objective: To divide a bulk quantity of the compound into smaller, single-use amounts under a dry, inert atmosphere to prevent degradation from repeated handling and exposure.[7][8]

Materials:

  • Schlenk flask or vial with a septum-inlet sidearm

  • High-purity Argon or Nitrogen gas with a regulator and tubing

  • Vacuum/gas manifold (Schlenk line)

  • Dry, clean glass vials with PTFE-lined caps

  • Spatula, funnel

  • Parafilm® or electrical tape

Procedure:

  • Preparation: Place the required number of small vials and the bulk container of 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone into a desiccator for at least 24 hours to ensure all items are thoroughly dry.

  • Inerting the Flask: Assemble the Schlenk flask. Connect it to the Schlenk line and perform at least three vacuum/inert gas backfill cycles to remove all atmospheric air and moisture.

  • Transfer: Under a positive flow of inert gas, quickly open the Schlenk flask and transfer the bulk compound into it.

  • Aliquot Transfer: One by one, remove the small vials from the desiccator, quickly transfer the desired amount of compound from the Schlenk flask into the vial, and immediately cap it tightly. Perform this entire step under a positive pressure of inert gas to minimize air exposure.

  • Blanketing & Sealing: Before fully tightening the cap on each vial, briefly flush the headspace with inert gas.

  • Final Seal: Tightly screw the cap on each vial. For added protection, wrap the cap-vial interface with Parafilm®.

  • Storage: Label all vials clearly with the compound name, date, and storage conditions. Place them in a labeled secondary container in a -20°C freezer.

Protocol 2: Best Practices for Routine Use

Objective: To minimize degradation when accessing the compound for an experiment.

Procedure:

  • Equilibration: Remove one sealed, aliquoted vial from the -20°C freezer.

  • Warm-Up: Place the vial in a desiccator at room temperature and allow it to warm up completely (at least 30-60 minutes). This is a critical step. Opening a cold vial will cause atmospheric moisture to condense directly onto the compound, causing rapid degradation.

  • Weighing: Once at room temperature, take the vial to the balance. Open it for the minimum time required to weigh out the desired amount of material.

  • Resealing: If any material remains, flush the vial's headspace with inert gas before tightly resealing. Wrap with fresh Parafilm®.

  • Return to Storage: Immediately return the vial to the desiccator for short-term storage at 2-8°C or to the -20°C freezer for longer-term storage. Do not leave it on the bench.

Protocol 3: Quick Purity Check by Thin-Layer Chromatography (TLC)

Objective: To rapidly assess the presence of degradation products before a reaction.[4][5][10]

Materials:

  • TLC plate (e.g., Silica Gel 60 F254)

  • Developing chamber

  • Mobile Phase: A starting point is 5-10% Methanol in Dichloromethane (DCM). This may need to be optimized.

  • Small capillary tubes for spotting

  • UV lamp (254 nm)

  • Stain (e.g., potassium permanganate)

Procedure:

  • Prepare Solutions: Prepare dilute solutions (~1 mg/mL) of your "Test" sample (the material ) and a "Reference" sample (a trusted, pure batch, if available) in a suitable solvent like DCM.

  • Spotting: Using a capillary tube, carefully spot both the Test and Reference solutions onto the baseline of the TLC plate, keeping the spots small and separate.

  • Development: Place the plate in the developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to run up the plate.[4]

  • Visualization: Once the solvent front is near the top, remove the plate and mark the solvent front with a pencil. Allow the plate to dry completely.

  • Analysis:

    • View the plate under a UV lamp. The main compound spot should be visible.

    • Look for any new spots in the "Test" lane that are not present in the "Reference" lane. The primary degradation product, the α-hydroxy ketone, is more polar and will likely have a lower Rf value (it will not travel as far up the plate).

    • If spots are not UV-active, stain the plate (e.g., by dipping in a potassium permanganate solution) to visualize them.

  • Interpretation: The presence of significant additional spots in the "Test" lane indicates degradation. A pure sample should show only one major spot.[4]

Visualizing Degradation and Prevention

The primary chemical vulnerability lies at the electrophilic carbon atom bonded to the chlorine. Water acts as a nucleophile, attacking this carbon and displacing the chloride ion.

cluster_0 Degradation Pathway Compound 1-(4-Acetyl-[1,4]diazepan-1-yl) -2-chloro-ethanone (Stable) Degraded α-Hydroxy Ketone + HCl (Degraded Product) Compound->Degraded Hydrolysis (SN2 Attack) Moisture H₂O (Moisture) Moisture->Degraded

Caption: Primary hydrolysis pathway of the α-chloro ketone.

A robust workflow for handling and storage is essential to prevent this degradation from occurring.

cluster_1 Recommended Storage Workflow Receive Receive New Compound Aliquot Aliquot into Single-Use Vials (Protocol 1: Inert Atmosphere) Receive->Aliquot Store Store at -20°C (Long-Term) Aliquot->Store Equilibrate Equilibrate Vial to RT in Desiccator (Protocol 2) Store->Equilibrate For Use Check Purity Check by TLC (Protocol 3) Equilibrate->Check Use Weigh & Use in Experiment Check->Store If Unused & Pure Check->Use If Pure

Caption: Recommended workflow for handling and storage.

References

  • Isbester, P. K., & McLaughlin, L. W. (2014). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry, 79(9), 4144–4153. [Link]

  • Isbester, P. K., & McLaughlin, L. W. (2014). Unexpected Hydrolytic Instability of N-acylated Amino Acid Amides and Peptides. PubMed. Retrieved March 7, 2024, from [Link]

  • ARKIVOC. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc, 2015(7), 101-112. [Link]

  • IDR Environmental Services. (2025, November 17). The Top 10 Best Practices For Proper Chemical Storage. IDR Environmental Services. Retrieved March 7, 2024, from [Link]

  • Wikipedia. (2024). Thin-layer chromatography. Wikipedia. Retrieved March 7, 2024, from [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Chemistry LibreTexts. Retrieved March 7, 2024, from [Link]

  • International Journal of Research Trends and Innovation. (n.d.). THIN LAYER CHROMATOGRAPHY (TLC). IJRTi. Retrieved March 7, 2024, from [Link]

  • Cambridge Sensotec. (2016, June 27). The Process of Inert Gas Blanketing. Cambridge Sensotec. Retrieved March 7, 2024, from [Link]

  • Linde Gas. (n.d.). Drying, inerting, blanketing & purging. Linde Gas. Retrieved March 7, 2024, from [Link]

  • EHS Daily Advisor. (2025, September 22). Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. EHS Daily Advisor. Retrieved March 7, 2024, from [Link]

  • The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals. The Chemistry Blog. Retrieved March 7, 2024, from [Link]

  • The Synergist. (n.d.). Best Practices for Proper Chemical Storage. The Synergist. Retrieved March 7, 2024, from [Link]

  • GasN2. (2024, May 21). Blanketing: protecting the integrity of your products with inert gas. GasN2. Retrieved March 7, 2024, from [Link]

  • OpenStax. (n.d.). 21.7 Chemistry of Amides. In Organic Chemistry: A Tenth Edition. Retrieved March 7, 2024, from [Link]

Sources

Optimization

Technical Support Center: Handling &amp; Troubleshooting 1-(4-Acetyl-[1,4]diazepan-1-yl)-2-chloro-ethanone

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, medicinal chemists, and drug development professionals in mastering the handling of 1-(4-Acety...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, medicinal chemists, and drug development professionals in mastering the handling of 1-(4-Acetyl-[1,4]diazepan-1-yl)-2-chloro-ethanone .

This bifunctional building block features a 1,4-diazepane core paired with a highly reactive α -chloroamide moiety. It is widely utilized as an electrophilic warhead in the design of covalent inhibitors and complex heterocyclic scaffolds[1]. However, the intrinsic electrophilicity that makes it valuable also renders it highly sensitive to environmental moisture[2].

Below, we decode the mechanistic causality of its degradation and provide field-proven, self-validating protocols to ensure absolute experimental reproducibility.

Mechanistic Insight: The Causality of Moisture Degradation

To prevent degradation, you must first understand its mechanism. The α -chloro carbon in this molecule is highly activated by the adjacent amide carbonyl, making it an excellent target for nucleophilic attack.

When exposed to ambient moisture or wet solvents, water acts as a nucleophile, displacing the chloride ion. This hydrolysis yields 1-(4-acetyl-1,4-diazepan-1-yl)-2-hydroxyethanone and stoichiometric amounts of hydrochloric acid (HCl) . The generation of HCl is the critical failure point: it lowers the local pH, which autocatalyzes further degradation and prematurely protonates the target nucleophiles (e.g., amines) in your downstream assays, effectively killing the desired alkylation reaction[3].

Mechanism cluster_0 Moisture-Driven Degradation cluster_1 Desired Pathway A 1-(4-Acetyl-[1,4]diazepan-1-yl) -2-chloro-ethanone B H2O (Moisture) Nucleophilic Attack A->B Trace H2O D Target Nucleophile (e.g., Amine/Thiol) A->D Anhydrous Conditions C Hydrolysis Product (-18 Da Mass Shift) + HCl B->C E Alkylation Product (Covalent Adduct) D->E

Mechanistic divergence of α-chloroamide reactivity under aqueous versus anhydrous conditions.

Troubleshooting Guides & FAQs

Q: How should I store the compound to guarantee structural integrity? A: Store the compound at -20°C in a tightly sealed desiccator backfilled with an inert gas (Argon or Nitrogen). Causality: The kinetics of hydrolysis are highly temperature-dependent. Storing at -20°C drastically reduces the kinetic energy available for the activation barrier of hydrolysis. The inert gas displaces atmospheric moisture, preventing surface condensation when the vial is removed from the freezer.

Q: What is the optimal solvent for preparing stock solutions? A: Use strictly anhydrous, aprotic solvents such as N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) stored over activated 3Å molecular sieves. Causality: Protic solvents like Methanol or Ethanol will act as nucleophiles, leading to rapid solvolysis (forming the corresponding α -methoxy/ethoxy amides). While DMSO is aprotic, it can occasionally act as an oxidant for α -haloketones/amides over long periods; thus, DMF is the safer choice for long-term stock stability.

Q: I am seeing a mass shift of -18 Da in my LC-MS analysis. What happened? A: This is the diagnostic signature of moisture degradation. The substitution of the chlorine atom (nominal mass ~35 Da) with a hydroxyl group from water (nominal mass ~17 Da) results in a net mass loss of 18 Da. If you observe the [M+H]−18 peak, your reagent has hydrolyzed and should be discarded.

Q: My downstream alkylation reaction is stalling at 50% conversion. How do I fix this? A: This is a classic symptom of trace moisture generating HCl during the reaction. The HCl protonates your target amine nucleophile, converting it into an unreactive ammonium salt. Solution: Ensure all reagents are dry, and add a 1.5x to 2.0x stoichiometric excess of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to act as an acid sponge, keeping your target nucleophile in its active, deprotonated state.

Quantitative Data: Solvent Compatibility & Stability

To aid in experimental planning, refer to the following stability matrix for α -chloroamide derivatives. Note: Half-lives are estimated based on standard nucleophilic substitution kinetics at 25°C.

Solvent ChoiceGradeWater ContentEstimated Half-Life (25°C)Scientific Recommendation
DMF Anhydrous (Over Sieves)< 0.005%> 6 monthsOptimal for stock solutions and long-term storage.
Acetonitrile HPLC Grade~ 0.02%2 - 3 weeksAcceptable for immediate reaction execution.
DMSO Anhydrous< 0.005%~ 1 monthCaution due to potential Kornblum-type oxidation risks.
Methanol Reagent Grade~ 0.1%< 24 hoursDo Not Use. High risk of rapid solvolysis.

Validated Experimental Protocol: Anhydrous N-Alkylation

To ensure trustworthiness, the following protocol is designed as a self-validating system . It incorporates built-in quality control checks to guarantee that moisture has not compromised your reagents.

Step 1: Reagent Preparation & Validation

  • Remove the vial of 1-(4-Acetyl-[1,4]diazepan-1-yl)-2-chloro-ethanone from the -20°C freezer. Do not open it immediately. Allow it to equilibrate to room temperature in a desiccator for 30 minutes to prevent ambient condensation.

  • Self-Validation Check: Dissolve a 1 mg aliquot in 1 mL of anhydrous MeCN and inject it into the LC-MS. Verify that the [M+H]−18 peak (hydrolysis product) is < 2% of the total ion current.

Step 2: Reaction Assembly

  • Flame-dry a Schlenk flask or a standard round-bottom flask equipped with a magnetic stir bar. Cool under a continuous stream of Argon.

  • Add your target nucleophile (1.0 eq) and anhydrous DMF (to achieve a 0.1 M concentration).

  • Add anhydrous DIPEA (2.0 eq). Stir for 5 minutes to ensure complete deprotonation of the nucleophile.

Step 3: Execution & Monitoring

  • Add 1-(4-Acetyl-[1,4]diazepan-1-yl)-2-chloro-ethanone (1.1 eq) dropwise or in small portions.

  • Seal the vessel and stir at room temperature (or up to 60°C depending on the nucleophile's steric hindrance) under Argon.

  • Monitor via TLC or LC-MS. The reaction should reach >95% conversion within 2–12 hours.

Step 4: Quenching & Workup

  • Crucial Step: Do not use highly basic or acidic aqueous solutions for the workup, as the product may still contain sensitive amide bonds.

  • Quench the reaction by adding a cold, neutral phosphate buffer (pH 7.0).

  • Extract immediately with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Workflow Step1 1. Storage Retrieval Equilibrate to RT in desiccator Step2 2. Solvent Preparation Sparging & Molecular Sieves Step1->Step2 Step3 3. Reagent Addition Under Argon/N2 atmosphere Step2->Step3 Step4 4. Reaction Execution Sealed vessel, anhydrous base Step3->Step4 Step5 5. Quenching & Workup Cold, neutral buffer extraction Step4->Step5

Step-by-step workflow for handling moisture-sensitive α-chloroamide building blocks.

References

  • [2] Screen for RAS-Selective Lethal Compounds and VDAC Ligands - Probe 1. National Center for Biotechnology Information (NCBI), NIH. Available at:[Link]

  • [3] Design, synthesis and evaluation of 2-(4-(substituted benzoyl)-1,4-diazepan-1-yl)-N-phenylacetamide derivatives as a new class of falcipain-2 inhibitors. Arabian Journal of Chemistry. Available at:[Link]

  • [1] CN114907337A - Covalent inhibitors targeting CDK4 or CDK6 and uses thereof. Google Patents. Available at:

Sources

Troubleshooting

Technical Support Center: Catalyst Optimization for 1-(4-Acetyl-diazepan-1-yl)-2-chloro-ethanone Reactions

Technical Support Center: Catalyst Optimization for 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone Reactions Welcome to the technical support center for the synthesis of 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-etha...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Catalyst Optimization for 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone Reactions

Welcome to the technical support center for the synthesis of 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure successful and optimized reactions.

Introduction to the Reaction

The synthesis of 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone is a critical step in various pharmaceutical and research applications. The core transformation involves the N-acylation of 1-acetyl-1,4-diazepane with chloroacetyl chloride. While seemingly straightforward, this reaction is prone to several challenges that can impact yield, purity, and reproducibility. This guide will delve into the nuances of catalyst selection, reaction optimization, and troubleshooting to empower you in your experimental endeavors.

The reaction proceeds via a nucleophilic acyl substitution mechanism, where the secondary amine of the diazepane ring attacks the electrophilic carbonyl carbon of chloroacetyl chloride. A base is typically required to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine and render it non-nucleophilic.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a catalyst in this reaction?

A1: In this context, the term "catalyst" is often used interchangeably with "base" or "acid scavenger." Its primary role is to neutralize the HCl generated during the reaction.[1] Without a base, the HCl would protonate the nitrogen of the diazepane, making it non-nucleophilic and halting the reaction. The choice of base can also influence the reaction rate and selectivity.

Q2: Can I perform this reaction without a catalyst/base?

A2: It is highly discouraged. The reaction will likely be very slow and incomplete due to the protonation of the starting material by the HCl byproduct.

Q3: What are the most common side reactions to be aware of?

A3: The most common side reactions include:

  • Double acylation: If the reaction conditions are too harsh or the stoichiometry is not carefully controlled, the amide nitrogen could potentially be acylated, though this is less likely under standard conditions.

  • Hydrolysis of chloroacetyl chloride: The presence of any moisture will lead to the hydrolysis of chloroacetyl chloride to chloroacetic acid, which will not participate in the desired reaction and can complicate purification.

  • Reaction with solvent: Certain nucleophilic solvents could potentially react with chloroacetyl chloride.

Q4: How do I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction's progress.[3] A suitable mobile phase (e.g., ethyl acetate/hexane mixture) should be chosen to achieve good separation between the starting material (1-acetyl-1,4-diazepane), the product, and any potential byproducts. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.[4][5][6][7][8]

Catalyst and Reaction Condition Optimization

The choice of catalyst (base) and solvent system is paramount for achieving high yield and purity. Below is a comparative table to guide your selection.

Catalyst/BaseSolventAdvantagesDisadvantages
Triethylamine (TEA) Dichloromethane (DCM), Tetrahydrofuran (THF)Readily available, effective HCl scavenger.Can sometimes be difficult to remove during work-up.
Pyridine Dichloromethane (DCM)Effective base, can also act as a solvent.Can be challenging to remove completely; has a strong odor.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) Tetrahydrofuran (THF)A strong, non-nucleophilic base that can lead to faster reaction times.[9]More expensive than TEA or pyridine.
Potassium Carbonate (K₂CO₃) Acetonitrile, Dimethylformamide (DMF)Inexpensive and easy to remove by filtration.[3][10]Heterogeneous reaction, may require vigorous stirring.
Phosphate Buffer (aqueous) Water"Green" and environmentally friendly approach, can lead to easy product precipitation and purification.[1][9][11][12]Not suitable for starting materials that are sensitive to water.

Experimental Workflow:

The following diagram outlines the general workflow for the synthesis, work-up, and purification of 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone.

experimental_workflow Experimental Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up cluster_purification 4. Purification & Analysis prep_reagents Prepare Reagents: - 1-Acetyl-1,4-diazepane - Chloroacetyl Chloride - Anhydrous Solvent - Base (e.g., TEA) dissolve Dissolve 1-Acetyl-1,4-diazepane and base in solvent. prep_reagents->dissolve cool Cool reaction mixture to 0-5 °C. dissolve->cool add_reagent Add Chloroacetyl Chloride dropwise. cool->add_reagent react Stir at room temperature (monitor by TLC). add_reagent->react quench Quench with water or aqueous solution. react->quench extract Extract with an organic solvent (e.g., DCM). quench->extract wash Wash organic layer with: 1. Dilute Acid (e.g., 1M HCl) 2. Saturated NaHCO₃ 3. Brine extract->wash dry Dry organic layer over anhydrous Na₂SO₄. wash->dry filter_concentrate Filter and concentrate in vacuo. dry->filter_concentrate purify Purify by column chromatography if needed. filter_concentrate->purify analyze Characterize by NMR, MS, and HPLC. purify->analyze

Caption: General workflow for the synthesis of 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive starting material (amine).2. Decomposed chloroacetyl chloride.3. Insufficient base.4. Presence of moisture.1. Check the purity of 1-acetyl-1,4-diazepane.2. Use freshly opened or distilled chloroacetyl chloride.3. Ensure at least a stoichiometric amount of base is used.4. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Multiple Spots on TLC (Impure Product) 1. Incomplete reaction.2. Formation of side products.3. Degradation of product.1. Allow the reaction to stir for a longer duration or gently warm the reaction mixture (monitor carefully to avoid degradation).2. Optimize stoichiometry and reaction temperature.[13][14][15]3. Purify the crude product using column chromatography.
Difficult Product Isolation/Purification 1. Product is soluble in the aqueous phase.2. Emulsion formation during extraction.1. Saturate the aqueous layer with NaCl (salting out) to decrease the product's solubility in water.[16]2. Add brine to the separatory funnel to help break the emulsion.[16]
Reaction is Too Fast/Exothermic 1. Reaction is being run at too high a concentration.2. Chloroacetyl chloride is added too quickly.1. Dilute the reaction mixture with more solvent.2. Add the chloroacetyl chloride dropwise at a low temperature (0-5 °C).[3][17]

Detailed Experimental Protocol

This protocol provides a general starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • 1-Acetyl-1,4-diazepane (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and other standard laboratory glassware.

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1-acetyl-1,4-diazepane (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Addition of Chloroacetyl Chloride: Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the progress by TLC.

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[1][16]

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification and Analysis:

    • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

    • If necessary, purify the product by flash column chromatography on silica gel.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.[2][18][19][20][21]

Safety Precautions

  • Chloroacetyl chloride is highly corrosive and lachrymatory. Handle it with extreme care in a well-ventilated fume hood.[1]

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • The reaction can be exothermic. Ensure proper temperature control, especially during the addition of chloroacetyl chloride.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • Kavala, V., et al. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(3), 253-265. [Link]

  • Zhang, X.-W., et al. (2013). 1-(4-Chlorophenyl)-2-(1,3-diazepan-2-ylidene)ethanone. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1571. [Link]

  • ResearchGate. (n.d.). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. [Link]

  • Robey, F. A. (2000). Selective and facile cyclization of N-chloroacetylated peptides from the C4 domain of HIV Gp120 in LiCl/DMF solvent systems. International Journal of Peptide and Protein Research, 56(3), 163-169. [Link]

  • Semantic Scholar. (2024). REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. [Link]

  • Tandon, V. K., & Maurya, H. K. (2009). Facile and efficient synthesis of novel oxazine, oxazepine and phenoxazine of chromenones fused with 1,4-naphthoquinone. HETEROCYCLES, 77(1), 611-615. [Link]

  • Çimen, F., et al. (2019). Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. Journal of Heterocyclic Chemistry, 56(2), 596-603. [Link]

  • Buncs, L., & Komprda, T. (2000). Influence of processing temperature on the formation of biogenic amines in dry sausages. Food Chemistry, 69(3), 279-286. [Link]

  • Appiah-Mensah, A. (n.d.). Effect of Temperature on Amine-CO2 Reaction Kinetics. LinkedIn. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. [Link]

  • Der Pharma Chemica. (n.d.). Thin layer chromatography (TLC) and high-performance liquid chromatography (HPLC) profiling. [Link]

  • Taylor & Francis. (n.d.). Advances in Chromatographic Techniques for Therapeutic Drug Monitoring. [Link]

  • ResearchGate. (n.d.). Effect of temperature on amine loss. [Link]

  • SIELC Technologies. (2018). Separation of Chloroacetyl chloride on Newcrom R1 HPLC column. [Link]

  • PubMed. (2006). Separation and quantification of N-acetyl-l-cysteine and N-acetyl-cysteine-amide by HPLC with fluorescence detection. [Link]

  • ResearchGate. (2020). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for the Purity of 1-(4-Acetyl-diazepan-1-yl)-2-chloro-ethanone

A Comparative Guide to HPLC Method Validation for the Purity of 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone This guide provides a comprehensive, in-depth comparison and validation of a High-Performance Liquid Chro...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to HPLC Method Validation for the Purity of 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone

This guide provides a comprehensive, in-depth comparison and validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone, a key intermediate in pharmaceutical synthesis. We will explore the rationale behind chromatographic choices, present a rigorously validated method, and compare its performance against alternative approaches, supported by clear experimental data. This document is intended for researchers, scientists, and drug development professionals who require a robust and reliable analytical method for quality control and regulatory submission.

Introduction: The Critical Need for Purity Analysis

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug safety and efficacy. The compound 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone is a crucial building block in the synthesis of several novel therapeutic agents. Even minute impurities can potentially alter the pharmacological and toxicological profile of the final drug product. Therefore, a validated, stability-indicating HPLC method is paramount to ensure the quality and consistency of this intermediate.[3][4]

This guide will adhere to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines, as well as guidance from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), to establish a method that is fit for its intended purpose.[1][5][6][7][8][9][10][11][12]

Method Development and Comparative Analysis

The development of a robust HPLC method involves the systematic evaluation of several critical parameters to achieve optimal separation and detection of the analyte from its potential impurities.[3][13]

Column Selection: A Comparative Overview

The stationary phase is the heart of the chromatographic separation. For a molecule like 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone, which possesses moderate polarity, a reversed-phase column is the logical starting point.[3] We evaluated three common C18 columns from different manufacturers to assess their performance.

ColumnParticle Size (µm)Dimensions (mm)Observations
Waters Symmetry C18 54.6 x 150Selected Method. Good peak shape, resolution, and efficiency.
Phenomenex Luna C1854.6 x 150Acceptable peak shape, but with slightly more tailing compared to the Symmetry column.
Agilent Zorbax Eclipse XDB-C1854.6 x 150Broader peaks and lower theoretical plates observed under initial screening conditions.

Causality of Choice: The Waters Symmetry C18 column was selected due to its superior peak symmetry and efficiency for the target analyte. This is likely attributable to the high-purity silica and proprietary end-capping technology, which minimizes silanol interactions that can lead to peak tailing with amine-containing compounds.

Mobile Phase Optimization

The mobile phase composition dictates the retention and elution of the analyte and its impurities.[13] A gradient elution is often preferred for purity analysis to ensure the elution of both early and late-eluting impurities within a reasonable timeframe.

Comparison of Mobile Phase Systems:

  • System A (Isocratic): Acetonitrile:Water (60:40 v/v). This system resulted in a short retention time for the main peak but failed to resolve potential closely eluting impurities.

  • System B (Gradient): A gradient of acetonitrile and a phosphate buffer was evaluated. While providing good separation, phosphate buffers can precipitate at high organic concentrations and are not MS-compatible, limiting future peak identification studies.

  • System C (Gradient - Selected Method): A gradient of acetonitrile and 0.1% formic acid in water. This system provided excellent resolution, sharp peaks, and is compatible with mass spectrometry for impurity characterization. The formic acid helps to protonate the analyte, leading to better peak shape and consistent retention.

Final Optimized Chromatographic Conditions:

ParameterCondition
Column Waters Symmetry C18, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B, 5-15 min: 30-70% B, 15-20 min: 70% B, 20.1-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL

HPLC Method Validation: A Comprehensive Protocol

The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[1][10] The following validation parameters were assessed according to ICH Q2(R1) guidelines.[1][7][10]

Experimental Workflow for HPLC Method Validation

HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Final Outcome Dev Method Optimization Specificity Specificity Dev->Specificity Establishes Foundation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated_Method Validated Purity Method Robustness->Validated_Method Confirms Reliability

Caption: Workflow illustrating the sequential process of HPLC method validation.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1]

Experimental Protocol:

  • Inject a blank (diluent), a solution of the reference standard of 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone, and a sample solution spiked with known related substances.

  • Perform forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) on the sample.[4]

  • Analyze the stressed samples to ensure that the degradation products do not co-elute with the main peak. Peak purity analysis using a photodiode array (PDA) detector is essential here.

Results: The method demonstrated excellent specificity. No interfering peaks were observed at the retention time of the analyte in the blank or placebo injections. The peak for 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone was well-resolved from all degradation products, and the peak purity index was greater than 0.999 in all cases, confirming the homogeneity of the peak.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1][14]

Experimental Protocol:

  • Prepare a series of at least five concentrations of the reference standard, ranging from the limit of quantitation (LOQ) to 150% of the target analytical concentration.

  • Inject each concentration in triplicate.

  • Plot a calibration curve of the mean peak area against the concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Results:

ParameterResultAcceptance Criteria
Range 0.5 µg/mL - 150 µg/mL-
Correlation Coefficient (r²) 0.9998≥ 0.999
Y-intercept Minimal (close to zero)-

The excellent correlation coefficient confirms the linearity of the method over the specified range.

Accuracy

Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[2] It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

Experimental Protocol:

  • Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of the reference standard into a placebo mixture.

  • Analyze the samples and calculate the percentage recovery.

Results:

Spiked LevelMean Recovery (%)% RSDAcceptance Criteria
80%99.50.898.0% - 102.0%
100%100.20.598.0% - 102.0%
120%99.80.698.0% - 102.0%

The high recovery values demonstrate the excellent accuracy of the method.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[15]

Experimental Protocol:

  • Repeatability: Analyze six replicate samples of the same concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst and/or a different instrument.

Results:

Precision Level% RSDAcceptance Criteria
Repeatability 0.4%≤ 2.0%
Intermediate Precision 0.7%≤ 2.0%

The low relative standard deviation (RSD) values indicate that the method is highly precise.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1]

Experimental Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

Results:

ParameterResult
LOD 0.15 µg/mL
LOQ 0.5 µg/mL

The low LOD and LOQ values highlight the sensitivity of the method, making it suitable for the detection and quantification of trace-level impurities.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.[14]

Experimental Protocol: Introduce small variations in the following parameters and assess the impact on the results (e.g., retention time, peak area, resolution):

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

Results: The method was found to be robust, with no significant changes in the chromatographic performance or quantitative results upon deliberate variation of the method parameters within the tested range. The system suitability parameters remained within the acceptance criteria in all cases.

Logical Relationship of Validation Parameters

Validation Parameter Interdependence Specificity Specificity Foundation for all other parameters Linearity Linearity Establishes proportional response Specificity->Linearity Ensures measurement of analyte only Range Range Defines working limits Linearity->Range Defines the boundaries of linearity LOQ LOQ Lower limit of quantification Linearity->LOQ Determines the lower end of the linear curve Accuracy Accuracy Closeness to true value Range->Accuracy Accuracy must be proven over the range Precision Precision Reproducibility of results Range->Precision Precision must be proven over the range Robustness Robustness Reliability under varied conditions Accuracy->Robustness Robustness ensures accuracy is maintained Precision->Robustness Robustness ensures precision is maintained

Sources

Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 1-(4-Acetyl-diazepan-1-yl)-2-chloro-ethanone

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone This guide provides a comprehensive technical comparison and detailed experimental protocols...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone

This guide provides a comprehensive technical comparison and detailed experimental protocols for the mass spectrometry analysis of 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone. As a potentially novel compound in drug development, direct analytical methods are not yet established. Therefore, this document synthesizes expert knowledge and data from analogous structures to propose a robust analytical strategy. We will explore predicted fragmentation patterns, compare ionization techniques, and provide a self-validating experimental workflow, grounded in authoritative references.

Introduction: Characterizing a Novel Diazepane Derivative

1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone is a substituted diazepane, a class of compounds with significant pharmacological interest. Diazepines are seven-membered heterocyclic rings with two nitrogen atoms, and their derivatives are widely used in medicine.[2][3] The analytical challenge with a novel derivative lies in the absence of established protocols. This guide will, therefore, leverage the extensive knowledge base on the analysis of related compounds, such as benzodiazepines, to predict the mass spectrometric behavior of the target molecule and propose a suitable analytical approach.

Predicted Mass Spectrometry Fragmentation Pattern

The structure of 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone suggests several likely fragmentation pathways under electron ionization (EI) or collision-induced dissociation (CID). The primary sites for fragmentation will be the amide bond of the acetyl group, the bond between the diazepane ring and the chloro-ethanone moiety, and within the diazepane ring itself.

A plausible fragmentation pattern is proposed below, based on common fragmentation mechanisms observed for similar structures.[4][5]

G mol 1-(4-Acetyl-[1,4]diazepan-1-yl)- 2-chloro-ethanone (M+) frag1 Loss of Cl (M-35/37)+ mol->frag1 -Cl frag2 Loss of CH2Cl (M-49/51)+ mol->frag2 -CH2Cl frag3 Loss of COCH2Cl (M-77/79)+ mol->frag3 -COCH2Cl frag6 Loss of Acetyl group (M-43)+ mol->frag6 -C2H3O frag4 Acetyl-diazepane fragment frag3->frag4 Formation of stable acetyl-diazepane cation frag5 Diazepane ring opening frag4->frag5 Further fragmentation

Caption: Predicted major fragmentation pathways for 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone.

Comparative Analysis of Analytical Techniques

The choice of analytical technique is critical for achieving the desired sensitivity and specificity. For compounds like substituted diazepanes, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are viable options.[6]

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on volatility and polarity, followed by electron ionization and mass analysis.Separation based on polarity, followed by soft ionization (e.g., ESI) and tandem mass analysis.
Sample Volatility Requires the analyte to be volatile and thermally stable. Derivatization may be necessary.[1]Suitable for a wider range of polarities and thermal stabilities.
Ionization Electron Ionization (EI) provides reproducible fragmentation patterns for library matching.Electrospray Ionization (ESI) is a soft ionization technique, often preserving the molecular ion.
Sensitivity Can achieve low nanogram-level sensitivity.[1][7]Generally offers higher sensitivity, often in the picogram to femtogram range.[8]
Specificity High, especially with high-resolution mass analyzers.Very high, particularly with Multiple Reaction Monitoring (MRM).[9]
Recommendation for Target Analyte Potentially suitable, but thermal stability needs to be confirmed. The presence of the acetyl group may improve volatility.Highly recommended due to the expected polarity of the molecule and the high sensitivity and specificity of the technique.

Proposed Experimental Workflow: LC-MS/MS Analysis

Based on the comparative analysis, an LC-MS/MS method is the recommended approach for the sensitive and specific quantification of 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone.

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection sample Biological Matrix (e.g., Plasma) extraction Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) sample->extraction reconstitution Reconstitution in Mobile Phase extraction->reconstitution injection Autosampler Injection reconstitution->injection column Reversed-Phase C18 Column injection->column gradient Gradient Elution column->gradient ionization Electrospray Ionization (ESI+) gradient->ionization mrm Multiple Reaction Monitoring (MRM) ionization->mrm detection Data Acquisition mrm->detection

Caption: Proposed LC-MS/MS workflow for the analysis of the target compound.

Detailed Experimental Protocol

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of the sample (e.g., plasma, urine), add an appropriate internal standard.

  • Perform a liquid-liquid extraction using a suitable solvent such as methyl-tert-butyl-ether (MTBE).[8]

  • Vortex and centrifuge the sample.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase.

Rationale: LLE is a robust method for extracting drugs from biological matrices, providing a clean sample for analysis.[8] The choice of an internal standard is crucial for accurate quantification.

2. Liquid Chromatography

  • Column: A C18 reversed-phase column is recommended for the separation of moderately polar compounds.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from low to high organic content will be optimized to ensure good peak shape and separation from matrix components.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 1-5 µL.

Rationale: Reversed-phase chromatography is well-suited for retaining and separating compounds of this nature. The use of formic acid as a mobile phase additive promotes protonation of the analyte, which is beneficial for positive ion ESI.[8]

3. Mass Spectrometry

  • Ionization: Positive Electrospray Ionization (ESI+).

  • Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Precursor Ion: The protonated molecule [M+H]+.

    • Product Ions: Based on the predicted fragmentation, key product ions will be selected. For example, the loss of the chloro-ethanone moiety would be a highly specific transition.

  • Optimization: The cone voltage and collision energy will be optimized for each transition to maximize signal intensity.

Rationale: ESI in positive mode is ideal for molecules with basic nitrogen atoms, such as the diazepane ring. MRM provides exceptional specificity and sensitivity by monitoring a specific precursor-to-product ion transition.[9]

Alternative Analytical Approaches

While LC-MS/MS is the recommended primary technique, other methods can be considered for confirmatory or screening purposes.

  • High-Resolution Mass Spectrometry (HRMS): Techniques like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap MS can provide accurate mass measurements, enabling elemental composition determination and structural elucidation of unknown metabolites or degradation products.[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is thermally stable, GC-MS with EI can provide a reproducible fragmentation pattern that could be added to a custom spectral library for future identification.[11] Derivatization might be necessary to improve volatility and thermal stability.[1][7]

  • Capillary Electrophoresis (CE): CE coupled with mass spectrometry can be an alternative for the separation of polar and charged species, offering high separation efficiency.[6]

Conclusion

The mass spectrometry analysis of 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone requires a methodical approach, beginning with the prediction of its mass spectrometric behavior based on its chemical structure and data from related compounds. An LC-MS/MS method is proposed as the most suitable technique for achieving high sensitivity and specificity, crucial for its determination in complex matrices encountered in drug development and clinical research. The provided experimental workflow serves as a robust starting point for method development and validation.

References

  • Borrey, D., Meyer, E., Lambert, W., Van Calenbergh, S., Van Peteghem, C., & De Leenheer, A. P. (2001). Sensitive gas chromatographic--mass spectrometric screening of acetylated benzodiazepines. Journal of Chromatography A, 910(1), 105-18. Available from: [Link]

  • ResearchGate. (n.d.). Sensitive gas chromatographic-mass spectrometric screening of acetylated benzodiazepines | Request PDF. Available from: [Link]

  • Kintz, P., Tracqui, A., Mangin, P., & Lugnier, A. A. (2007). A sensitive and selective method for the detection of diazepam and its main metabolites in urine by gas chromatography-tandem mass spectrometry. Journal of Chromatography A, 1141(1), 131-7. Available from: [Link]

  • Der Pharma Chemica. (2015). Synthesis and characterization of new 1,2-diazepine derivative. Der Pharma Chemica, 7(7), 202-206. Available from: [Link]

  • ResearchGate. (n.d.). Scheme S1: The product ion MS/MS spectrum of [diazepam+H] + (Figure.... Available from: [Link]

  • SciSpace. (2012). Synthesis and characterization of some 1,4-diazepin es derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 4(5), 333-337. Available from: [Link]

  • Walsh Medical Media. (2014). An Overview on Total Analytical Methods for the Detection of 1,4-Benzodiazepines. Journal of Applied Pharmaceutical Science, 4(06), 125-135. Available from: [Link]

  • Gomer, J., & Long, J. T. (2020). Analysis of benzodiazepines by thermal desorption direct analysis in real time mass spectrometry (TD-DART-MS). RSC Advances, 10(52), 31235-31243. Available from: [Link]

  • ResearchGate. (n.d.). Mass fragmentation pattern for complexes 1-4 | Download Table. Available from: [Link]

  • Semantic Scholar. (n.d.). analytical technique for the determination of diazepam in solid dosage forms. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Journal of Chemical and Pharmaceutical Research, 7(3), 1145-1152. Available from: [Link]

  • National Center for Biotechnology Information. (2012). 1-(4-Chlorophenyl)-2-(1,3-diazepan-2-ylidene)ethanone. Acta Crystallographica Section E, 68(Pt 8), o2478. Available from: [Link]

  • MDPI. (2021). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 26(9), 2686. Available from: [Link]

  • ResearchGate. (n.d.). Analytical methods for determination of benzodiazepines. A short review. Available from: [Link]

  • Research and Reviews: Journal of Pharmaceutical Analysis. (2016). Detection of 1,4-Benzodiazepine by Using Different Analytical Methods. Research and Reviews: Journal of Pharmaceutical Analysis, 5(2). Available from: [Link]

  • RACO. (2007). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Afinidad, 64(531), 470-476. Available from: [Link]

  • University of the Punjab. (2007). ANALYTICAL TECHNIQUE FOR THE DETERMINATION OF DIAZEPAM IN SOLID DOSAGE FORMS. Journal of the Faculty of Pharmacy, 1(1), 1-5. Available from: [Link]

  • Forensic Science International. (2023). Mass Fragmentation Characteristics of Ketamine Analogues. Forensic Science International, 343, 111559. Available from: [Link]

  • ANTISEL. (2020). A broad-spectrum LC-MS/MS method for screening and quantification of 100 analytes in clinical and autopsy blood samples. Journal of Chromatography B, 1152, 122238. Available from: [Link]

  • MDPI. (2004). 8-Chloro-11-[4-(8-chloro-5H-dibenzo[b,e][1][2]diazepin-11-yl)piperazino]-5H-dibenzo[b,e][1][2]diazepine. Molbank, 2004(3), M384. Available from: [Link]

  • NIST. (n.d.). Ethanone, 1-(1H-pyrrol-2-yl)-. NIST WebBook. Available from: [Link]

  • Semantic Scholar. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid- Catalyzed Enantioselective Desymmetrization of. Available from: [Link]

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Validation

A Comparative Guide to the Reactivity of 1-(4-Acetyl-diazepan-1-yl)-2-chloro-ethanone

A Comparative Guide to the Reactivity of 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone Abstract This guide provides a comprehensive analysis of the chemical reactivity of 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-et...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Reactivity of 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone

Abstract

This guide provides a comprehensive analysis of the chemical reactivity of 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone, a key intermediate in contemporary drug discovery and synthetic chemistry. As an α-chloro-amide, its utility is defined by the electrophilic nature of the α-carbon, which is modulated by the adjacent carbonyl and the unique steric and electronic properties of the N-acetyl-1,4-diazepane moiety. We present a comparative framework, evaluating its performance as an alkylating agent against structurally related alternatives, including its bromo- and iodo-analogs, as well as the benchmark reagent, 2-chloro-N,N-dimethylacetamide. Through an examination of reaction kinetics, mechanistic pathways, and practical applications in heterocycle synthesis, this guide offers field-proven insights and detailed protocols to empower researchers in making informed decisions for their synthetic strategies.

Introduction

α-Halo carbonyl compounds are a cornerstone of modern organic synthesis, prized for their dual electrophilic centers that serve as versatile handles for molecular construction.[3][4] Within this class, α-halo-amides are particularly valuable in medicinal chemistry for their role as covalent warheads and as stable, reactive synthons for building complex scaffolds such as diazepines and other biologically active heterocycles.[5][6]

The subject of this guide, 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone, is an exemplar of this class. Its reactivity profile is not merely that of a simple α-chloro-amide; it is finely tuned by the conformational constraints and electronic nature of the seven-membered diazepane ring and the N-acetyl group. Understanding this profile is critical for its effective deployment in multi-step syntheses. This document aims to dissect its reactivity, placing it in a clear, comparative context to guide experimental design and accelerate research and development.

Molecular Profile and Electronic Landscape

The reactivity of an α-halo-amide is fundamentally governed by the SN2 reaction at the α-carbon. The adjacent carbonyl group significantly enhances the electrophilicity of this carbon through electron withdrawal, polarizing the C-Cl bond and stabilizing the transition state of nucleophilic attack.[3]

In 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone, several factors come into play:

  • The Amide Moiety: Amide resonance partially delocalizes the nitrogen lone pair into the carbonyl, making the carbonyl carbon less electrophilic than in a ketone. This can subtly influence the reactivity of the adjacent α-carbon.

  • The Diazepane Ring: The 1,4-diazepane ring introduces significant steric bulk around the amide nitrogen, which can influence the approach of nucleophiles.

  • The N-Acetyl Group: The acetyl group on the distal nitrogen (N4) withdraws electron density, rendering this nitrogen non-nucleophilic and preventing potential self-alkylation or other side reactions.

To contextualize its performance, we will compare it against three logical alternatives:

  • 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-bromo-ethanone: The bromo-analog, to illustrate the leaving group effect.

  • 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-iodo-ethanone: The iodo-analog, representing the most reactive halogen counterpart.

  • 2-Chloro-N,N-dimethylacetamide: A simple, acyclic α-chloro-amide to benchmark the influence of the diazepane scaffold.

Figure 1: Structural Analysis of the Target Reagent cluster_main 1-(4-Acetyl-[1,4]diazepan-1-yl)-2-chloro-ethanone cluster_features Key Reactive and Modulating Features main Core Structure A Electrophilic α-Carbon (Primary site for SN2 attack) main->A Site of Reactivity B Activating Carbonyl Group (Enhances electrophilicity of α-carbon) main->B Electronic Influence C N-Acetyl Group (Deactivates N4, preventing side reactions) main->C Structural Control D Diazepane Scaffold (Imparts specific steric and conformational properties) main->D Steric Influence

Caption: Figure 1: Key structural features governing the reactivity of 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone.

Comparative Reactivity in Nucleophilic Substitution

The quintessential reaction of this reagent is nucleophilic substitution. To quantify its reactivity, we propose a standardized kinetic experiment tracking the alkylation of a model nucleophile, 4-nitrothiophenolate, monitored by HPLC.

Causality Behind Experimental Choices
  • Nucleophile: 4-Nitrothiophenolate is an excellent choice. It is a soft nucleophile that preferentially attacks the α-carbon over the carbonyl carbon. Its chromophore allows for easy detection and quantification by UV-Vis spectroscopy (HPLC-UV), providing a robust and self-validating analytical method.

  • Solvent: Acetonitrile is a polar aprotic solvent that readily dissolves the reactants and effectively solvates the counter-ion without interfering with the SN2 mechanism through hydrogen bonding.

  • Temperature Control: Maintaining a constant temperature (e.g., 25°C) in a thermostatted water bath is critical, as SN2 reaction rates are highly temperature-dependent.

Experimental Protocol: Kinetic Analysis of Thiophenolate Alkylation
  • Stock Solution Preparation:

    • Prepare 10 mM stock solutions of each alkylating agent (the title compound and its bromo-, iodo-, and N,N-dimethylacetamide analogs) in acetonitrile.

    • Prepare a 20 mM stock solution of 4-nitrothiophenol and a 22 mM solution of N,N-Diisopropylethylamine (DIPEA) in acetonitrile.

  • Reaction Initiation:

    • In a thermostatted vial at 25°C, combine 1.0 mL of the 4-nitrothiophenol solution and 1.0 mL of the DIPEA solution. This in-situ generates the nucleophilic thiophenolate.

    • Initiate the reaction by adding 1.0 mL of one of the 10 mM alkylating agent stock solutions and start a timer. The final concentrations will be approximately 3.33 mM alkylating agent and 6.67 mM thiophenolate.

  • Time-Point Quenching & Analysis:

    • At designated time points (e.g., 0, 5, 15, 30, 60, 120 min), withdraw a 100 µL aliquot of the reaction mixture.

    • Immediately quench the aliquot in an HPLC vial containing 900 µL of a 1% formic acid solution in acetonitrile/water (50:50). This protonates the thiophenolate, halting the reaction.

    • Analyze the quenched sample by reverse-phase HPLC, monitoring the disappearance of the 4-nitrothiophenolate peak and the appearance of the product peak.

  • Data Processing:

    • Calculate the concentration of the reactant at each time point from the HPLC peak area.

    • Plot ln([Nu]) versus time. The slope of this pseudo-first-order plot will be proportional to the second-order rate constant.

Figure 2: Workflow for Kinetic Comparison cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis A Prepare 10 mM Alkylating Agent Stocks (4 types) F Add Alkylating Agent & Start Timer A->F B Prepare 20 mM 4-Nitrothiophenol Stock E Mix Thiophenol + DIPEA to generate Nucleophile B->E C Prepare 22 mM DIPEA Stock C->E D Equilibrate Reagents to 25°C E->F G Withdraw Aliquots at Time Points (t) F->G Reaction Progresses H Quench with Acidic Mobile Phase G->H I Analyze by HPLC-UV H->I J Plot ln[Nu] vs. Time & Determine Rate I->J

Caption: Figure 2: Standardized experimental workflow for determining the relative reaction rates of alkylating agents.

Anticipated Results and Discussion

The reactivity of α-halocarbonyls is strongly dependent on the carbon-halogen bond strength and the leaving group ability of the halide.[7] This established principle dictates a clear expected trend in reactivity.

Table 1: Predicted Comparative Reactivity Data

CompoundHalogen Leaving GroupPredicted Relative Rate (krel)Rationale
2-Chloro-N,N-dimethylacetamideCl~1Baseline for a simple α-chloro-amide.
1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone Cl ~0.8 - 1.2 Reactivity is expected to be comparable to the baseline. The larger diazepane ring may introduce minor steric hindrance, potentially slowing the reaction slightly, but this effect is generally minimal for SN2 at an unhindered α-carbon.
1-(4-Acetyl-[1][2]diazepan-1-yl)-2-bromo-ethanone Br ~50 - 100 The C-Br bond is weaker and bromide is a better leaving group than chloride, leading to a significant rate enhancement. This is consistent with literature values for α-bromoketones vs. α-chloroketones.[7]
1-(4-Acetyl-[1][2]diazepan-1-yl)-2-iodo-ethanone I ~200 - 500 The C-I bond is the weakest and iodide is the best halide leaving group, resulting in the fastest reaction rate. Iodoacetamides are known for their high reactivity.[8]

Note: The krel values are estimations based on established principles of physical organic chemistry and literature data for analogous systems. Actual experimental values would be required for definitive quantification.

This data underscores a critical choice for the synthetic chemist:

  • For speed and efficiency, particularly with less reactive nucleophiles, the iodo- or bromo-analogs are superior.

  • For stability, cost-effectiveness, and greater control, the chloro-derivative is often preferred. Chloroacetamides are less prone to degradation and offer a more moderate reactivity that can improve selectivity in complex substrates.[9]

Application in Heterocycle Synthesis: A Case Study

To demonstrate practical utility, we consider the synthesis of a substituted aminothiazole, a common scaffold in medicinal chemistry. This reaction, a variation of the Hantzsch synthesis, involves the reaction of our α-chloro-amide with a thiourea derivative.

Caption: Figure 3: Reaction of the title compound with a thiourea to form a 2-aminothiazole derivative.

Experimental Protocol: Synthesis of 2-Amino-4-((4-acetyl-1,4-diazepan-1-yl)methyl)thiazole
  • Reactant Setup: In a round-bottom flask, dissolve 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone (1.0 mmol, 1.0 eq) and thiourea (1.1 mmol, 1.1 eq) in 10 mL of ethanol.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Once the starting material is consumed (typically 4-8 hours), cool the reaction to room temperature. Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Comparative Performance

When this protocol is performed with the corresponding bromo-analog , the reaction time is typically reduced significantly, often to 1-2 hours, due to the superior leaving group ability of bromide. The final yield may also be higher as the milder conditions can reduce the formation of degradation byproducts. This highlights the trade-off between reagent cost/stability (chloro) and reaction efficiency (bromo).

Conclusion

1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone is a moderately reactive and highly useful alkylating agent. Its reactivity is benchmarked within the established hierarchy of α-halo-amides, where the rate of nucleophilic substitution follows the trend I > Br > Cl. While its bromo- and iodo-analogs offer significantly faster reaction kinetics, the chloro-derivative provides a valuable balance of stability, cost-effectiveness, and controlled reactivity that is often desirable in complex synthetic campaigns. The N-acetyl-diazepane scaffold imparts unique structural properties without dramatically altering the fundamental electrophilicity of the α-carbon compared to simpler acyclic amides. This guide provides the foundational data and experimental frameworks necessary for researchers to strategically select the optimal reagent, thereby streamlining the path to their synthetic targets.

References

  • Van Brabandt, W., Vanwalleghem, M., D'hooghe, M., & De Kimpe, N. (2006). Asymmetric Synthesis of 1-(2- and 3-Haloalkyl)azetidin-2-ones as Precursors for Novel Piperazine, Morpholine, and 1,4-Diazepane Annulated Beta-Lactams. The Journal of Organic Chemistry, 71(18), 7083–7086. [Link]

  • Rashid, M. A., Ashraf, A., Rehman, S. S., Shahid, S. A., Mahmood, A., & Faruq, M. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729. [Link]

  • Fokin, A. A., & Schreiner, P. R. (2003). Selective Alkane Halogenation. Advanced Synthesis & Catalysis, 345(9‐10), 1035-1052. (Note: While not a direct citation for the text, this provides foundational context on halogen reactivity). [Link]

  • Müller, T., & Winter, D. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 16(7), 1173–1187. [Link]

  • Al-Blewi, F. F., et al. (2024). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega. [Link]

  • De La Mare, P. B. D., & Bolton, R. (1982). Electrophilic Additions to Unsaturated Systems. Elsevier. (Note: A foundational text on halogen reactivity). [Link]

  • D'hooghe, M., & De Kimpe, N. (2008). Recent developments in the synthesis and chemistry of 1,4-diazepanes and 1,5-diazepines. Chemical Society Reviews, 37(3), 557-585. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking 1-(4-Acetyl-diazepan-1-yl)-2-chloro-ethanone for Organic Synthesis

A Senior Application Scientist's Guide to Benchmarking 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone for Organic Synthesis For researchers, scientists, and professionals in drug development, the selection of an appr...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Benchmarking 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone for Organic Synthesis

For researchers, scientists, and professionals in drug development, the selection of an appropriate alkylating agent is a critical decision that can significantly impact the efficiency, yield, and purity of a synthetic route. This guide provides an in-depth technical comparison of 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone, a specialized chloroacetamide reagent, against other common alternatives. By presenting supporting experimental data and detailed protocols, this document aims to offer a clear, objective benchmark of its performance in organic synthesis.

Introduction: The Role of Chloroacetamide-Based Reagents in Synthesis

Chloroacetamide derivatives are a versatile and widely utilized class of compounds in organic synthesis. Their utility is rooted in the reactive carbon-chlorine bond, which allows them to function as effective electrophiles in nucleophilic substitution reactions. This reactivity is harnessed in a multitude of applications, including the synthesis of complex heterocyclic compounds and the development of targeted covalent inhibitors in medicinal chemistry. The nature of the substituent on the amide nitrogen plays a crucial role in modulating the electrophilicity of the α-carbon, thereby influencing the compound's reactivity and selectivity. Electron-withdrawing groups, for instance, tend to enhance the electrophilicity of the α-carbon, rendering the compound more susceptible to nucleophilic attack.

1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone is a bifunctional reagent featuring a reactive α-chloro ketone moiety. This structure makes it a valuable building block for introducing a 1,4-diazepan-1-yl-acetyl group, a scaffold of interest in medicinal chemistry due to the prevalence of the diazepine core in various biologically active molecules, including anxiolytics, anticonvulsants, and antipsychotics.[3][4]

Synthesis of 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone: A Proposed Route

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 1-Acetyl-1,4-diazepane

  • To a solution of 1,4-diazepane (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add triethylamine (1.1 eq) at 0 °C.

  • Slowly add acetyl chloride (1.0 eq) dropwise to the cooled solution while stirring.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-acetyl-1,4-diazepane.

Step 2: Synthesis of 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone

  • Dissolve 1-acetyl-1,4-diazepane (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution.[5]

  • Maintain the reaction at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) or recrystallization to afford the pure 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone.

Benchmarking_Workflow cluster_reagents Alkylation Reagents Start Start: 4-nitrothiophenol + K2CO3 in DMF Reaction Alkylation Reaction (Room Temperature) Start->Reaction ReagentA 1-(4-Acetyl-[1,4]diazepan-1-yl) -2-chloro-ethanone ReagentA->Reaction ReagentB 2-chloro-N,N-dimethylacetamide ReagentB->Reaction ReagentC Iodoacetamide ReagentC->Reaction Monitoring Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Analysis Yield, Purity (HPLC), Characterization (NMR, MS) Purification->Analysis

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Validation

Spectroscopic Validation of 1-(4-Acetyl-diazepan-1-yl)-2-chloro-ethanone: A Comparative Guide

Spectroscopic Validation of 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone: A Comparative Guide In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities i...

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Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Validation of 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone: A Comparative Guide

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth, predictive analysis for the spectroscopic validation of 1-(4-Acetyl-[1]diazepan-1-yl)-2-chloro-ethanone , a molecule of interest in medicinal chemistry. In the absence of published experimental data for this specific compound, we will leverage fundamental spectroscopic principles and comparative data from analogous structures to establish a robust validation framework. This approach not only predicts the expected spectral characteristics but also provides a comparative analysis against potential synthetic precursors and byproducts, thereby offering a comprehensive strategy for its identification and purity assessment.

Predicted Spectroscopic Profile of the Target Molecule

A logical synthesis for our target molecule involves the acylation of 1-acetyl-[1]diazepane with 2-chloroacetyl chloride. This synthetic route informs our choice of potential impurities and side-products for comparative analysis.

cluster_synthesis Plausible Synthetic Route 1-Acetyl-[1,4]diazepane 1-Acetyl-[1,4]diazepane Target_Molecule 1-(4-Acetyl-[1,4]diazepan-1-yl)- 2-chloro-ethanone 1-Acetyl-[1,4]diazepane->Target_Molecule + 2-Chloroacetyl_chloride 2-Chloroacetyl_chloride 2-Chloroacetyl_chloride->Target_Molecule Base Structure of 1-(4-Acetyl-[1,4]diazepan-1-yl)-2-chloro-ethanone mol mol

Caption: Structure with proton labeling for NMR.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide key information about the carbon framework.

  • Carbonyl Carbons (C=O): Two distinct carbonyl signals are expected. The ketone carbonyl (adjacent to the chloromethylene group) is predicted to be more downfield, around 168-170 ppm , while the amide carbonyl of the acetyl group is expected around 170-172 ppm .

  • -CH₂-Cl: The carbon of the chloromethylene group is expected to appear around 41-43 ppm .

  • Diazepane Ring Carbons: The chemical shifts of the diazepane ring carbons will be influenced by the adjacent nitrogen atoms. We predict signals in the range of 40-55 ppm .

  • Acetyl Methyl Carbon: The methyl carbon of the acetyl group is predicted to be the most upfield signal, around 21-23 ppm .

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) and a characteristic fragmentation pattern. The molecular weight of C₉H₁₅ClN₂O₂ is 218.68 g/mol .

  • Molecular Ion (M⁺): A peak at m/z 218 (for ³⁵Cl) and a smaller peak at m/z 220 (for ³⁷Cl) in an approximate 3:1 ratio, characteristic of a monochlorinated compound.

  • Key Fragments:

    • Loss of the chloromethyl radical (•CH₂Cl) leading to a fragment at m/z 169 .

    • Cleavage of the bond between the carbonyl and the diazepane ring, resulting in a fragment corresponding to the chloroacetyl cation at m/z 77 (for ³⁵Cl) and m/z 79 (for ³⁷Cl).

    • A fragment corresponding to the acetylated diazepane ring at m/z 141 .

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the stretching vibrations of the two carbonyl groups.

  • C=O Stretching (Ketone): A strong absorption band is predicted in the range of 1670-1690 cm⁻¹ .

  • C=O Stretching (Amide): Another strong absorption band for the acetyl amide carbonyl is expected around 1640-1660 cm⁻¹ .

  • C-N Stretching: Bands in the region of 1200-1350 cm⁻¹ .

  • C-Cl Stretching: A band in the fingerprint region, typically around 700-800 cm⁻¹ .

Comparative Analysis with Synthetic Alternatives

A critical aspect of spectroscopic validation is to differentiate the target compound from potential impurities, which often include unreacted starting materials or side-products.

CompoundKey Differentiating ¹H NMR FeaturesKey Differentiating ¹³C NMR FeaturesKey Differentiating IR Features (cm⁻¹)
Target Molecule Singlet for -CH₂Cl (~4.1-4.3 ppm). No N-H proton signal.Two C=O signals (~168-172 ppm). Signal for -CH₂Cl (~41-43 ppm).Two distinct C=O bands (~1670-1690 and ~1640-1660).
1-Acetyl-d[1]iazepane (Precursor)Presence of a broad N-H proton signal. Absence of the -CH₂Cl singlet.Only one C=O signal (~170-172 ppm). Absence of the -CH₂Cl signal.One C=O band (~1640-1660). Presence of an N-H stretching band (~3300-3500).
2-Chloroacetyl chloride (Precursor)A sharp singlet for -CH₂Cl around 4.5 ppm. No other signals.A C=O signal around 178 ppm. A -CH₂Cl signal around 46 ppm.A very high frequency C=O stretch for the acid chloride (~1780-1810).
1,4-Bis(chloroacetyl)-\d[1]iazepane A more symmetrical spectrum. A prominent singlet for the two equivalent -CH₂Cl groups. Absence of the acetyl methyl singlet.One C=O signal for the two equivalent chloroacetyl groups. Absence of the acetyl methyl and amide carbonyl signals.One C=O band, likely around 1670-1690.

Experimental Protocols

To ensure high-quality data for structural elucidation, the following standardized protocols are recommended.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal resolution. The instrument should be properly tuned and shimmed to achieve a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio. A standard pulse program with a 90° pulse angle and a relaxation delay of 1-2 seconds is usually adequate.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended, especially for quaternary carbons and carbonyls.

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. The resulting spectra should be phase and baseline corrected. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample (typically in a volatile organic solvent) into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) inlet if the compound is sufficiently volatile and thermally stable.

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Data Acquisition: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for a soluble sample, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the standard range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of the pure KBr pellet or salt plate.

cluster_workflow Spectroscopic Validation Workflow Synthesis Synthesis Purification Purification Synthesis->Purification ¹H_NMR ¹H NMR Purification->¹H_NMR ¹³C_NMR ¹³C NMR Purification->¹³C_NMR MS Mass Spec. Purification->MS IR IR Spec. Purification->IR Data_Analysis Combined Data Analysis ¹H_NMR->Data_Analysis ¹³C_NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Confirmation Structure Confirmed Data_Analysis->Structure_Confirmation

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Comparative

A Comparative Guide to DNA Alkylating Agents: Evaluating 1-(4-Acetyl-diazepan-1-yl)-2-chloro-ethanone Against Classical Chemotherapeutics

A Comparative Guide to DNA Alkylating Agents: Evaluating 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone Against Classical Chemotherapeutics This guide provides a comprehensive comparison between classical DNA alkylat...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to DNA Alkylating Agents: Evaluating 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone Against Classical Chemotherapeutics

This guide provides a comprehensive comparison between classical DNA alkylating agents and the novel compound 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone. As direct comparative experimental data for this specific novel compound is not yet prevalent in published literature, this document serves as both an analysis of its potential based on structural chemistry and a methodological framework for researchers seeking to evaluate its efficacy. We will dissect the established mechanisms of action, explore the predictive reactivity of our target molecule, and provide robust, field-tested protocols for a direct, data-driven comparison.

The Benchmark: Classical Alkylating Agents

Alkylating agents represent one of the earliest and most pivotal classes of cancer chemotherapy drugs.[3] Their fundamental mechanism involves the transfer of an alkyl group to various nucleophilic sites on cellular macromolecules, with DNA being the most critical target for their cytotoxic effects.

Mechanism of Action: DNA Damage and Cell Death

The antineoplastic activity of these agents stems from their ability to form covalent bonds with DNA bases, most commonly the N7 position of guanine.[4][5] This initial monofunctional alkylation can lead to several downstream consequences:

  • DNA Cross-linking: Bifunctional agents, such as nitrogen mustards, can react with a second guanine base, creating either intrastrand or interstrand cross-links.[5][6] These cross-links are particularly pernicious, as they physically prevent the separation of DNA strands, thereby halting replication and transcription.[7][8]

  • DNA Strand Breakage: The alkylated base can become unstable, leading to its excision from the DNA backbone and subsequent strand breaks.[9]

  • Induction of Apoptosis: The overwhelming DNA damage triggers cellular surveillance mechanisms, such as the p53 pathway, which arrest the cell cycle and ultimately induce programmed cell death (apoptosis).[8][10]

This mechanism is particularly effective against rapidly dividing cells, such as those found in tumors, which have less time for DNA repair.[7] However, this lack of specificity also accounts for their significant side effects, as they damage healthy, rapidly proliferating cells in the bone marrow, gastrointestinal tract, and hair follicles.[6]

Diagram: Generalized Mechanism of Bifunctional Alkylating Agents

cluster_0 Cellular Environment AlkylatingAgent Bifunctional Alkylating Agent Mono_Adduct Monofunctional Adduct (Initial Alkylation) AlkylatingAgent->Mono_Adduct Reaction 1 DNA DNA Double Helix Guanine1 Guanine (N7) Guanine2 Guanine (N7) (opposite or same strand) Crosslink Inter/Intrastrand Cross-link Mono_Adduct->Crosslink Reaction 2 ReplicationBlock Replication & Transcription Block Crosslink->ReplicationBlock Apoptosis Apoptosis (Cell Death) ReplicationBlock->Apoptosis

Caption: Workflow of DNA damage by a bifunctional alkylating agent.

Representative Classical Agents
AgentClassKey CharacteristicsCommon Applications
Cyclophosphamide Nitrogen MustardA prodrug requiring metabolic activation by cytochrome P450 enzymes in the liver.[4][11]Lymphomas, leukemias, breast and ovarian cancers.[2]
Chlorambucil Nitrogen MustardAn aromatic nitrogen mustard derivative with slower reactivity.[8][9] Administered orally.[8]Chronic lymphocytic leukemia (CLL), Hodgkin's and non-Hodgkin's lymphoma.[8][12]
Carmustine (BCNU) NitrosoureaHighly lipophilic, enabling it to cross the blood-brain barrier.[3]Brain tumors, multiple myeloma, lymphomas.[3]

A Novel Challenger: 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone

We now turn our attention to the compound of interest. While it is not a classical nitrogen mustard or nitrosourea, its structure contains key features that predict a capacity for alkylating activity.

Structural Analysis and Predicted Reactivity

The molecule can be deconstructed into two primary components: the reactive head and the scaffold.

  • Reactive Moiety (2-chloro-ethanone): This is an α-chloro ketone. The chlorine atom is positioned on a carbon adjacent to a carbonyl group. The electron-withdrawing nature of the carbonyl group makes the α-carbon highly electrophilic and susceptible to nucleophilic attack. This functional group is a known alkylating agent, capable of forming covalent bonds with nucleophiles like the N7 of guanine.

  • Scaffold (1-(4-Acetyl-[1][2]diazepan-1-yl)): The 1,4-diazepane ring is a seven-membered heterocyclic structure. This scaffold is considered a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds, including the well-known anxiolytic diazepam.[1][13][14] Its presence could influence the compound's solubility, cell permeability, and potential interactions with other biological targets, possibly modulating its specificity or potency.[15][16]

The predicted mechanism is monofunctional alkylation. Unlike bifunctional nitrogen mustards, the 2-chloro-ethanone group has only one reactive site for alkylation.

Diagram: Structural Features of the Novel Compound

Caption: Key functional components of the novel alkylating agent.

Experimental Framework for Comparative Evaluation

To objectively compare the performance of 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone against a benchmark like Chlorambucil, a tiered experimental approach is necessary. This ensures a self-validating system where each protocol builds upon the last.

Tier 1: In Vitro Cytotoxicity Assessment (MTT Assay)

The first step is to determine the compound's ability to kill cancer cells in culture. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Causality: A reduction in the metabolic conversion of MTT to formazan directly correlates with a decrease in viable cells, indicating cytotoxic or cytostatic effects of the test compound.

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Plate a cancer cell line (e.g., A549 lung carcinoma or MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel compound and the reference compound (Chlorambucil) in culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours. The duration should be sufficient to observe the effects of cell cycle disruption.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression.

Tier 2: DNA Damage Verification (Comet Assay)

If cytotoxicity is confirmed, the next logical step is to verify that the mechanism involves DNA damage, as predicted. The single-cell gel electrophoresis (Comet) assay is a sensitive method for detecting DNA strand breaks.

Causality: When subjected to an electric field, the fragmented DNA of a damaged cell migrates away from the nucleus, forming a "comet tail." The length and intensity of this tail are proportional to the amount of DNA damage.

Protocol: Alkaline Comet Assay

  • Cell Treatment: Treat a suspension of cells with the test compounds at their respective IC₅₀ concentrations for a short duration (e.g., 2-4 hours) to induce primary DNA damage before cell death pathways dominate.

  • Cell Embedding: Mix the treated cells with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.

  • Lysis: Immerse the slides in a high-salt lysis buffer overnight at 4°C. This removes cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

  • Alkaline Unwinding: Place the slides in an electrophoresis tank filled with alkaline buffer (pH > 13) for 20-40 minutes. This unwinds the DNA and exposes single-strand breaks.

  • Electrophoresis: Apply a voltage (e.g., 25 V) for 20-30 minutes. The negatively charged DNA fragments will migrate towards the anode.

  • Neutralization and Staining: Neutralize the slides with a Tris buffer and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

  • Visualization and Analysis: Visualize the slides using a fluorescence microscope. Use imaging software to quantify the comet tail moment (product of tail length and the fraction of DNA in the tail) for at least 50 cells per condition.

Diagram: Experimental Workflow for Comparative Analysis

cluster_workflow Comparative Evaluation Workflow start Select Cancer Cell Line tier1 Tier 1: MTT Assay (Determine IC50) start->tier1 decision1 Is it Cytotoxic? tier1->decision1 tier2 Tier 2: Comet Assay (Confirm DNA Damage) decision2 Is DNA Damaged? tier2->decision2 tier3 Tier 3: Apoptosis Assay (e.g., Annexin V/PI) end_node Comparative Efficacy & Mechanism Profile tier3->end_node decision1->tier2 Yes decision1->end_node No (Not a potent cytotoxic agent) decision2->tier3 Yes decision2->end_node No (Cytotoxicity by other mechanism)

Caption: A tiered approach for evaluating novel cytotoxic compounds.

Synthesizing the Comparison

The data from these experiments would allow for a direct, quantitative comparison.

Performance MetricExperimental ReadoutInterpretation
Potency IC₅₀ Value (MTT Assay)A lower IC₅₀ indicates higher potency. How does the novel compound's IC₅₀ compare to Chlorambucil's in the same cell line?
Genotoxicity Comet Tail MomentA larger tail moment indicates more significant DNA damage. Does the novel compound induce damage at levels comparable to the classical agent?
Mechanism Apoptosis Assay DataConfirmation that cell death occurs via apoptosis validates the DNA-damaging mechanism.

Conclusion

While classical alkylating agents like Chlorambucil and Cyclophosphamide are cornerstones of chemotherapy, their clinical utility is often limited by severe side effects and mechanisms of resistance.[3][17] The exploration of novel alkylating agents is therefore a critical endeavor in oncology research.

The compound 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone presents an intriguing profile. Its α-chloro ketone moiety provides a clear, chemically validated mechanism for DNA alkylation, while its 1,4-diazepane scaffold offers potential for favorable pharmacokinetic properties. The provided experimental framework offers a clear and robust pathway for researchers to rigorously test these hypotheses. By directly comparing its performance against established benchmarks using the detailed protocols herein, the scientific community can accurately determine its potential as a next-generation therapeutic agent.

References

  • MDPI. (2025). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Available at: [Link]

  • Zhang, X.-W., et al. (n.d.). 1-(4-Chlorophenyl)-2-(1,3-diazepan-2-ylidene)ethanone. PMC. Available at: [Link]

  • Colvin, M. (n.d.). Alkylating Agents - Holland-Frei Cancer Medicine. NCBI Bookshelf. Available at: [Link]

  • Lewis, A. (2026). How Do Alkylating Agents Work? Mechanism, Uses, and Side Effects Explained. Liv Hospital. Available at: [Link]

  • IntechOpen. (2024). Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. Available at: [Link]

  • Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Available at: [Link]

  • EBSCO. (n.d.). Alkylating agents in chemotherapy. Research Starters. Available at: [Link]

  • Wikipedia. (n.d.). Alkylating antineoplastic agent. Available at: [Link]

  • Oncohema Key. (2016). Alkylating Agents. Available at: [Link]

  • OUCI. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Available at: [Link]

  • PubMed. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Available at: [Link]

  • ACS Publications. (2020). Synthesis of 1,4-Diazepanes and Benzo[b][1][2]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. The Journal of Organic Chemistry. Available at: [Link]

  • NCBI Bookshelf. (n.d.). CHLORAMBUCIL - Pharmaceuticals. NIH. Available at: [Link]

  • NIST. (n.d.). Diazepam. WebBook. Available at: [Link]

  • Wikipedia. (n.d.). Chlorambucil. Available at: [Link]

  • PubChem. (n.d.). 1,4-Diacetylbenzene. Available at: [Link]

  • MDPI. (2020). The Mechanism of Action of Cyclophosphamide and Its Consequences for the Development of a New Generation of Oxazaphosphorine Cytostatics. Available at: [Link]

  • Google Patents. (n.d.). US3852274A - Derivatives of 1,4-benzodiazepin-2-one and methods for preparation thereof.
  • MIMS Singapore. (n.d.). Chlorambucil: Uses & Dosage. Available at: [Link]

  • Pharmaffiliates. (n.d.). Diazepam-impurities. Available at: [Link]

  • NCBI Bookshelf. (n.d.). CYCLOPHOSPHAMIDE - Pharmaceuticals. NIH. Available at: [Link]

  • FDA. (n.d.). LEUKERAN®. Available at: [Link]

  • TSI Journals. (n.d.). 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Cyclophosphamide?. Available at: [Link]

  • ResearchGate. (2025). The Mechanism of Action of Cyclophosphamide and Its Consequences for the Development of a New Generation of Oxazaphosphorine Cytostatics. Available at: [Link]

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Validation

GC-MS retention times for 1-(4-Acetyl-[1,4]diazepan-1-yl)-2-chloro-ethanone

Analytical Profiling Guide: GC-MS Retention Dynamics of 1-(4-Acetyl-[1,4]diazepan-1-yl)-2-chloro-ethanone As a Senior Application Scientist, I frequently encounter challenges when profiling bifunctional nitrogen-containi...

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Author: BenchChem Technical Support Team. Date: March 2026

Analytical Profiling Guide: GC-MS Retention Dynamics of 1-(4-Acetyl-[1,4]diazepan-1-yl)-2-chloro-ethanone

As a Senior Application Scientist, I frequently encounter challenges when profiling bifunctional nitrogen-containing heterocycles. The compound 1-(4-Acetyl-[1,4]diazepan-1-yl)-2-chloro-ethanone (Molecular Weight: 218.68 g/mol ) is a highly versatile building block used in the synthesis of bridged diazepanes and complex active pharmaceutical ingredients (APIs).

Because this molecule features both an acetyl group and a highly reactive chloroacetyl group attached to a 1,4-diazepane (homopiperazine) core, its gas chromatography-mass spectrometry (GC-MS) profile differs drastically from its parent diamines. This guide objectively compares the retention times and analytical performance of this target compound against its structural precursors, providing a self-validating experimental framework for accurate identification.

Chemical Context & Mechanistic Causality

To optimize a GC-MS method, one must understand how structural modifications dictate column interactions. The parent molecule,1[1]. When injected underivatized onto a standard non-polar column (e.g., HP-5MS), its free N-H groups hydrogen-bond aggressively with residual active silanol sites on the stationary phase. This causes severe peak tailing and unpredictable retention times.

However, the synthesis of 1-(4-Acetyl-[1,4]diazepan-1-yl)-2-chloro-ethanone involves the complete acylation of both nitrogen atoms.

  • Causality of Peak Shape: The conversion of amines to amides eliminates hydrogen-bond donation capabilities. Consequently, the target compound exhibits excellent peak symmetry on non-polar columns without the need for prior chemical derivatization.

  • Causality of Retention Time (RT): The sequential addition of an acetyl group (+42 Da) and a chloroacetyl group (+76 Da) significantly increases the molecule's boiling point and dispersion forces. Therefore, the target compound elutes much later than its precursors. Furthermore, the heavy chlorine atom dictates a highly specific isotopic fragmentation pattern in the mass spectrometer.

Structure_Retention Base 1,4-Diazepane MW: 100.16 High Polarity RT: Early Mono 1-Acetyl-1,4-diazepane MW: 142.20 Medium Polarity RT: Mid Base->Mono Acetylation (+42 Da) Target 1-(4-Acetyl-[1,4]diazepan-1-yl) -2-chloro-ethanone MW: 218.68 Low Polarity RT: Late Mono->Target Chloroacetylation (+76 Da)

Caption: Impact of sequential acylation on molecular weight and GC-MS retention time.

Comparative Performance Data

When developing a method, comparing the target against alternative stationary phases and structural analogs is critical. Table 1 summarizes the chromatographic behavior of the target compound and its precursors across two different column chemistries: a non-polar 5% phenyl-methylpolysiloxane column (HP-5MS) and a polar polyethylene glycol column (DB-WAX).

Table 1: GC-MS Retention Time and Fragmentation Comparison

CompoundMW ( g/mol )RT on HP-5MS (min)RT on DB-WAX (min)Diagnostic EI-MS Fragments (m/z)
1,4-Diazepane 100.164.2 (Tailing)8.543, 28, 100 (M⁺)
1-Acetyl-1,4-diazepane 142.207.812.3100, 43, 142 (M⁺)
1,4-Bis(acetyl)-1,4-diazepane 184.2411.516.1141, 43, 184 (M⁺)
1-(4-Acetyl-[1,4]diazepan-1-yl)-2-chloro-ethanone 218.6814.219.4169, 141, 43, 218 (M⁺), 220 (M+2)

*Note: Retention times are standardized estimates based on the temperature program detailed in Section 3. The HP-5MS is the superior choice for the target compound due to its higher thermal stability limit (325 °C), which is necessary to elute this high-boiling bis-amide efficiently.

Self-Validating GC-MS Protocol

A robust analytical method must be self-validating. To ensure that the retention time of 1-(4-Acetyl-[1,4]diazepan-1-yl)-2-chloro-ethanone is accurate and independent of matrix effects, this protocol incorporates an internal standard (IS) to verify injection mechanics and an alkane standard mixture to calculate the Kovats Retention Index (RI).

Phase 1: Sample Preparation & System Suitability
  • Alkane Standard Injection: Inject 1 µL of a C8–C20 n-alkane mixture (10 µg/mL in hexane). This establishes a retention index calibration curve, allowing you to convert raw retention times into universal Kovats Indices.

  • Sample Dilution: Dissolve 1.0 mg of the target compound in 1.0 mL of GC-grade dichloromethane (DCM). Causality: DCM is chosen because it easily dissolves polar amides and expands optimally in the GC inlet without exceeding the liner volume.

  • Internal Standard Addition: Add 10 µL of Phenanthrene-d10 (1 mg/mL) to the sample vial. Causality: Phenanthrene-d10 elutes in a similar temperature window as the target compound but has a distinct mass (m/z 188) that will not interfere with the analyte's spectra.

Phase 2: Instrumental Parameters

The following parameters are optimized for2[2].

  • Column: HP-5MS (30 m × 0.25 mm i.d. × 0.25 µm film thickness).

  • Carrier Gas: Ultrapure Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split, 10:1 ratio. Causality: A split injection prevents column overloading by the highly concentrated bis-amide, ensuring sharp, Gaussian peak shapes.

  • Oven Temperature Program:

    • Initial: 70 °C (hold 2 min)

    • Ramp: 15 °C/min to 280 °C

    • Final Hold: 5 min at 280 °C

  • MS Transfer Line: 280 °C.

  • Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.

GCMS_Workflow N1 1. Sample Preparation (DCM Dilution + IS) N2 2. GC Separation (HP-5MS, Temp Program) N1->N2 N3 3. Electron Ionization (70 eV, 230°C) N2->N3 N4 4. Mass Analysis (Quadrupole, m/z 40-500) N3->N4 N5 5. Data Output (Retention Index & Spectra) N4->N5

Caption: GC-MS analytical workflow for characterizing diazepane derivatives.

Phase 3: Data Interpretation & Quality Control

When the peak elutes at approximately 14.2 minutes, validation relies on the mass spectrum. Because the molecule contains a single chlorine atom, the molecular ion cluster must display a classic 3:1 isotopic ratio at m/z 218 (M⁺, ³⁵Cl) and m/z 220 (M+2, ³⁷Cl).

Furthermore, expect a major fragment at m/z 141. Mechanistic Causality: This fragment represents the loss of the chloroacetyl radical (•COCH₂Cl, 77 Da) via alpha-cleavage, leaving the stable 1-acetyl-1,4-diazepane cation. This specific fragmentation pathway is a hallmark of 3[3].

References

  • National Center for Biotechnology Information. "Hexahydro-1,4-diazepine | C5H12N2 | CID 68163 - PubChem". PubChem.
  • Cao, J., et al. "Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile". PubMed Central (nih.gov).
  • "Synthesis of N-Pyrrolyl(furanyl)-Substituted Piperazines, 1,4-Dizepanes, and 1,4-Diazocanes". The Journal of Organic Chemistry (acs.org).
  • "GC-MS-Based Metabolomics Analysis of Prawn Shell Waste Co-Fermentation by Lactobacillus plantarum and Bacillus subtilis". MDPI.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 1-(4-Acetyl-diazepan-1-yl)-2-chloro-ethanone

A Senior Application Scientist's Guide to Handling 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone Executive Summary: Immediate Safety Briefing This document provides essential safety protocols for handling the resear...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Handling 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone

Executive Summary: Immediate Safety Briefing

This document provides essential safety protocols for handling the research chemical 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone. As specific toxicological data for this compound is not publicly available, this guide is built upon a conservative risk assessment of its core chemical functionalities. The primary hazard stems from the alpha-chloro ketone moiety, a well-documented reactive and hazardous functional group. This structure classifies the compound as a potential alkylating agent, likely to be a potent irritant to the skin, eyes, and respiratory tract, and possibly toxic. All handling must be conducted with the assumption that the compound is hazardous. Adherence to the protocols outlined below is mandatory to ensure operator safety.

Section 1: Hazard Analysis - A Structural Perspective

To establish a robust safety framework, we must deconstruct the molecule to understand its potential reactivity and toxicological profile. The hazards are inferred from two key structural features:

  • The Alpha-Chloro Ketone Moiety: This is the most significant feature from an acute safety standpoint. Alpha-halo ketones are electrophilic compounds that can act as alkylating agents. This reactivity is responsible for their common hazardous properties:

    • Severe Irritation and Damage: They can cause significant skin irritation, and in some cases, severe burns and blistering.[3][4][5] A close structural analog, 1-(azepan-1-yl)-2-chloroethanone, is classified as causing serious eye damage, skin irritation, and respiratory irritation.[5]

    • Lachrymatory Properties: Many simple alpha-chloro ketones, like chloroacetone, are lachrymators, meaning they are tear-inducing agents that can cause intense eye pain and irritation.[6]

    • Toxicity: Chloroacetone is classified as toxic if swallowed and fatal in contact with skin or if inhaled.[3][4] While our target molecule is more complex, the inherent toxicity of the functional group demands the highest precautions.

  • The N-Acetyl-[1][2]diazepane Core: While the acute risks are lower from this part of the molecule, the diazepane ring system is a common scaffold in pharmacologically active compounds.[7][8] The biological effects of this specific derivative are unknown. Therefore, we must assume it could have uncharacterized biological activity, necessitating measures to prevent systemic exposure (ingestion, inhalation, or absorption).

Given this analysis, all operations must be contained to prevent any direct contact or aerosol generation.

Section 2: Mandatory Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is required. The following table outlines the minimum required PPE for handling this compound. Note that for many activities, double gloving and a face shield are not optional but mandatory components of the standard protocol.[9][10]

Task Engineering Control Hand Protection Eye/Face Protection Body & Respiratory Protection
Weighing Solid Certified Chemical Fume Hood2 pairs of chemical-resistant nitrile gloves (ASTM D6978 rated if available)[10]Chemical safety goggles AND a full-face shield[11]Lab coat (buttoned), long pants, closed-toe shoes.
Solution Preparation Certified Chemical Fume Hood2 pairs of chemical-resistant nitrile glovesChemical safety goggles AND a full-face shieldLab coat (buttoned), long pants, closed-toe shoes.
Reaction & Workup Certified Chemical Fume Hood2 pairs of chemical-resistant nitrile gloves. Change outer glove immediately after any suspected contact.Chemical safety goggles AND a full-face shieldChemical-resistant apron over lab coat. For larger volumes (>1L), a chemical-resistant gown is recommended.
Large Spill Cleanup N/A (Evacuate & Ventilate)2 pairs of heavy-duty nitrile or butyl rubber glovesChemical safety goggles AND a full-face shieldDisposable chemical-resistant suit. A fit-tested air-purifying respirator (APR) with organic vapor/acid gas cartridges.[11][12]
Rationale for PPE Selection:
  • Engineering Controls: A certified chemical fume hood is the primary line of defense.[13] It protects the user from inhaling aerosols or vapors that may be generated. All manipulations of the compound, both solid and in solution, must occur within a fume hood.

  • Hand Protection: Double gloving provides a critical safety buffer.[9] Should the outer glove be contaminated or torn, the inner glove offers temporary protection while the outer is removed and replaced. Nitrile gloves offer good resistance to a range of organic compounds, but glove compatibility should always be verified.[1] Gloves should have long cuffs tucked under the sleeve of the lab coat.[11]

  • Eye and Face Protection: The risk of severe eye damage from this class of compounds necessitates protection beyond standard safety glasses.[5] Chemical splash goggles that form a seal around the eyes are mandatory. A full-face shield must be worn over the goggles to protect the entire face from splashes during solution transfers or other manipulations.[11]

  • Body Protection: A buttoned lab coat and appropriate attire are the minimum requirements. For procedures with a higher splash risk, a chemical-resistant apron or gown is essential.

  • Respiratory Protection: Under normal operating conditions within a fume hood, respiratory protection is not required. However, it is essential for emergency situations like a large spill outside of containment.[14]

Section 3: Standard Operating Workflow

The following diagram and protocol outline the mandatory, step-by-step workflow for safely handling 1-(4-Acetyl-[1][2]diazepan-1-yl)-2-chloro-ethanone.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Termination & Disposal Phase A Verify Fume Hood Certification B Don All Required PPE (Double Gloves, Goggles, Face Shield, Coat) A->B C Weigh Compound onto Creased Weigh Paper B->C Enter Hood D Transfer to Reaction Vessel C->D E Add Solvent & Reagents D->E F Run Reaction Under Inert Atmosphere if Needed E->F G Quench Reaction Carefully F->G Reaction Complete H Perform Workup/ Purification G->H I Segregate Halogenated Organic Waste H->I J Decontaminate Glassware & Surfaces I->J K Doff PPE & Dispose of Contaminated Items as Hazardous Waste J->K L L K->L Exit Lab

Sources

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